molecular formula C8H5ClO3 B2771560 3-Chloro-5-formylbenzoic acid CAS No. 153203-59-9

3-Chloro-5-formylbenzoic acid

Cat. No.: B2771560
CAS No.: 153203-59-9
M. Wt: 184.58
InChI Key: LWVHCYUHVMWJLJ-UHFFFAOYSA-N
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Description

3-Chloro-5-formylbenzoic acid is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVHCYUHVMWJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153203-59-9
Record name 3-chloro-5-formylbenzoic acid
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Foundational & Exploratory

3-Chloro-5-formylbenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-formylbenzoic Acid (CAS: 153203-59-9) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 153203-59-9), a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Possessing both a carboxylic acid and an aldehyde group, this molecule serves as a versatile building block for the synthesis of complex chemical entities. This document details its chemical and physical properties, predicted spectroscopic profile, a plausible synthetic pathway, key chemical reactions, and its applications as a strategic intermediate. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Core Properties

This compound is a halogenated aromatic carboxyaldehyde. The strategic placement of the chloro, formyl, and carboxyl groups on the benzene ring imparts distinct reactivity and makes it a valuable synthon for creating diverse molecular architectures.

Table 1: Chemical Identifiers and Molecular Information

IdentifierValueSource
CAS Number 153203-59-9[1][2]
Molecular Formula C₈H₅ClO₃[1][3]
Molecular Weight 184.58 g/mol [1]
IUPAC Name This compound
SMILES C1=C(C=C(C=C1C(=O)O)Cl)C=O[4]
InChIKey LWVHCYUHVMWJLJ-UHFFFAOYSA-N[4]

Table 2: Physical and Handling Properties

PropertyValue / ObservationNotesSource
Appearance Solid, likely a white to beige powder.Based on related compounds.
Purity Commercially available at ≥97%.[1][3]
Melting Point Not experimentally determined.The related isomer, 3-formylbenzoic acid, melts at 173-175 °C.
Solubility Likely soluble in polar organic solvents.Based on analogs: 3-formylbenzoic acid is soluble in methanol; 3-chloro-5-hydroxybenzoic acid is soluble in DMSO.
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed.[1]

Plausible Synthesis and Key Reactivity

While specific published syntheses for this exact molecule are not abundant, a chemically sound and common strategy involves the selective oxidation of a methyl group on a precursor molecule.

Proposed Synthesis Workflow

A logical and industrially scalable approach is the oxidation of 3-chloro-5-methylbenzoic acid. Various oxidizing agents can be employed for this transformation, with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) being classic choices, while more modern methods might employ catalytic oxidation.

Synthesis_Workflow Precursor 3-Chloro-5-methylbenzoic acid Intermediate Oxidation Reaction Precursor->Intermediate [Oxidizing Agent] e.g., KMnO₄, MnO₂ Product This compound Intermediate->Product Work-up & Purification

Caption: Proposed synthesis of this compound.

Chemical Reactivity Profile

The utility of this compound stems from the differential reactivity of its functional groups. This allows for sequential, selective modifications, making it a powerful tool in multi-step synthesis.

  • Carboxylic Acid Group (-COOH): This site is ideal for forming amide bonds (e.g., via EDC/HOBt coupling), esters (Fischer esterification), or reduction to a primary alcohol using strong reducing agents like LiAlH₄.

  • Aldehyde Group (-CHO): This group is susceptible to nucleophilic attack. It can be oxidized to a carboxylic acid (creating 5-chloro-isophthalic acid), reduced to a primary alcohol (forming 3-chloro-5-(hydroxymethyl)benzoic acid), or used in C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations.

  • Aromatic Ring: The ring is electron-deficient due to the withdrawing effects of all three substituents, making electrophilic aromatic substitution challenging. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_CHO Aldehyde Reactions cluster_Ring Aromatic Ring Reactions Core This compound Amide Amide Formation Core->Amide R-NH₂, Coupling Agent Ester Esterification Core->Ester R-OH, H⁺ Reduction_COOH Reduction to Alcohol Core->Reduction_COOH LiAlH₄ Oxidation_CHO Oxidation to Carboxylic Acid Core->Oxidation_CHO KMnO₄, H₂CrO₄ Reduction_CHO Reduction to Alcohol Core->Reduction_CHO NaBH₄ Condensation C-C Bond Formation (e.g., Wittig, Knoevenagel) Core->Condensation Ylide, Active Methylene Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Core->Coupling Pd Catalyst, Boronic Acid

Caption: Reactivity map of this compound.

Applications in Research and Development

The primary value of this compound is as an intermediate in the synthesis of high-value target molecules.[1] Its bifunctional nature is particularly advantageous in drug discovery for scaffold decoration and library synthesis.

Role in Drug Discovery

In a typical drug discovery workflow, the molecule can be used as a central scaffold. The carboxylic acid can be used as an anchor to a solid support or as a handle for creating a library of amides, while the aldehyde can be derivatized through reductive amination or condensation reactions to introduce diversity.

Drug_Discovery_Workflow Start Scaffold This compound Step1 Step 1: Amide Library Synthesis React -COOH group with diverse amines (R¹-NH₂) Product: Library A (Amide derivatives) Start->Step1 Parallel Synthesis Step2 Step 2: Aldehyde Derivatization React -CHO group of Library A via reductive amination with diverse amines (R²-NH₂) Product: Final Library (Diverse, complex molecules) Step1->Step2 Sequential Modification Step3 Biological Screening |{Test final library against therapeutic targets}|{Output: Hit Compounds} Step2->Step3

Caption: Use of the title compound in a drug discovery workflow.

Other Industrial Applications
  • Agrochemicals: Serves as a precursor for novel herbicides and fungicides.[5]

  • Materials Science: Can be incorporated into the synthesis of specialty polymers, dyes, or fragrances where specific substitution patterns are required to tune properties.[1]

Predicted Spectroscopic Profile

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -COOH> 11 ppm (singlet, broad)Acidic proton, highly deshielded.
-CHO~10 ppm (singlet)Aldehydic proton, deshielded by carbonyl.
Ar-H7.8 - 8.5 ppm (3H, multiplets)Aromatic protons in an electron-deficient ring.
¹³C NMR -C OOH165 - 175 ppmCarboxylic acid carbonyl carbon.
-C HO190 - 200 ppmAldehyde carbonyl carbon.
Ar-C120 - 140 ppmAromatic carbons, including the C-Cl carbon which will be distinct.
IR Spectroscopy O-H stretch2500-3300 cm⁻¹ (broad)Carboxylic acid O-H bond.
C=O stretch1700-1725 cm⁻¹ (acid), 1680-1700 cm⁻¹ (aldehyde)Two distinct carbonyl stretches.
C-Cl stretch600-800 cm⁻¹Carbon-chlorine bond.
Mass Spectrometry [M-H]⁻m/z ≈ 182.985Predicted value for the deprotonated molecule.[4]
[M+H]⁺m/z ≈ 185.000Predicted value for the protonated molecule.[4]

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) for this compound is widely available. Therefore, safety precautions must be based on data from closely related and structurally similar compounds such as 3-chlorobenzoic acid and 3-formylbenzoic acid.[6]

Hazard Assessment: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

Table 4: GHS Hazard and Precautionary Statements (Proxy Data)

CategoryCodeStatementSource (Analog)
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P264Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

  • Hygiene Practices: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the lab.

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a high-utility chemical intermediate characterized by its dual reactivity. Its ability to undergo selective transformations at its carboxylic acid and aldehyde functionalities makes it an invaluable building block for constructing complex molecular frameworks in pharmaceutical and materials science research. While a complete experimental dataset is not publicly available, its properties and reactivity can be reliably predicted, allowing for its effective integration into advanced synthesis programs. Adherence to strict safety protocols based on analogous compounds is essential for its handling.

References

  • ChemicalBook. (2023). This compound - Safety Data Sheet.
  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 3-Chlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid ≥97% (HPLC).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid.
  • National Institute of Standards and Technology. (2014). SAFETY DATA SHEET - m-Chlorobenzoic Acid.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Formylbenzoic acid.
  • Université du Luxembourg. (2025). This compound (C8H5ClO3).
  • Lab-Chemicals.Com. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid 97%.
  • Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-benzamido.
  • BLD Pharm. (n.d.). 153203-59-9|this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-formylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group, coupled with the electronic influence of a chlorine substituent, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for their determination. This document is intended to serve as a vital resource for scientists engaged in the research and development of novel chemical entities.

Chemical Identity and Molecular Structure

This compound is systematically named and identified by several key descriptors that are crucial for its unambiguous identification in research and regulatory contexts.

IdentifierValueSource
CAS Number 153203-59-9[1]
Molecular Formula C₈H₅ClO₃[1][2]
Molecular Weight 184.58 g/mol [2]
Isomeric SMILES C1=C(C=C(C=C1C(=O)O)Cl)C=O[1]
InChI InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)[3]

The structure of this compound, characterized by a benzene ring substituted with a chlorine atom, a formyl group, and a carboxylic acid group at positions 3, 5, and 1 respectively, dictates its chemical reactivity and physical behavior. The electron-withdrawing nature of the chlorine, formyl, and carboxylic acid groups influences the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Physicochemical Properties

Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

PropertyValueNotes
Melting Point Data not availableExpected to be a solid at room temperature with a relatively high melting point due to its crystalline nature and potential for hydrogen bonding.
Boiling Point Data not availableExpected to be high and may decompose upon heating at atmospheric pressure.

Expert Insight: The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to non-polar compounds of similar molecular weight. The determination of an accurate melting point is a primary indicator of sample purity.

Experimental Protocol: Melting Point Determination

The melting point of a solid aromatic carboxylic acid like this compound can be accurately determined using the capillary method.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start with Dry Crystalline Sample powder Finely Powder the Sample start->powder load Pack into Capillary Tube powder->load place Place in Melting Point Apparatus load->place heat Heat at a Controlled Rate place->heat observe Observe and Record Melting Range heat->observe end Obtain Melting Point Range observe->end

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its purification, reaction setup, and formulation.

SolventSolubilityNotes
Water Data not availableExpected to have low solubility in water due to the hydrophobic nature of the benzene ring, though the carboxylic acid group can engage in hydrogen bonding.
Ethanol Data not availableExpected to be more soluble in polar organic solvents like ethanol due to the potential for hydrogen bonding and dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Data not availableExpected to be soluble in aprotic polar solvents like DMSO.

Expert Insight: The solubility of substituted benzoic acids is influenced by the interplay between the polarity of the functional groups and the overall hydrophobicity of the molecule. For purification, recrystallization from a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is a standard and effective technique.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid.

  • Quantification: A known volume of the supernatant is carefully withdrawn, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add Excess Solid to Solvent shake Agitate at Constant Temperature start->shake settle Allow Solid to Settle shake->settle sample Sample and Filter Supernatant settle->sample quantify Quantify by HPLC sample->quantify calculate Calculate Solubility quantify->calculate pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis start Prepare Acid Solution setup Calibrate pH Meter and Assemble Titration Apparatus start->setup titrate Add Standard Base in Increments setup->titrate record Record pH after Each Addition titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Sources

3-Chloro-5-formylbenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization of 3-Chloro-5-formylbenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, featuring both an electron-withdrawing aldehyde (formyl) group and a carboxylic acid group, makes it a versatile intermediate for constructing complex molecular architectures.[1] These functional groups provide reactive handles for a variety of chemical transformations, including condensation reactions, couplings, and derivatizations.[1] Consequently, this compound is of significant interest to researchers in pharmaceutical and agrochemical development, where it is often employed in the synthesis of novel bioactive molecules and specialized polymers.[1]

This guide provides a comprehensive technical overview of the molecular structure, weight, and key physicochemical properties of this compound. Furthermore, it outlines a robust, self-validating analytical workflow for its structural confirmation and purity assessment, reflecting the rigorous standards required in modern drug discovery and development. The methodologies described herein are grounded in established principles of analytical chemistry, providing researchers with both the data and the rationale behind its acquisition.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

Accurate identification is paramount in research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 153203-59-9[1][2][3]
Molecular Formula C₈H₅ClO₃[1][2][4]
SMILES C1=C(C=C(C=C1C(=O)O)Cl)C=O[2][4]
InChI InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)[4]
MDL Number MFCD20658588[1][3]
Core Molecular Structure

The structure of this compound is based on a benzene ring substituted at positions 1, 3, and 5.

  • Position 1: A carboxylic acid group (-COOH).

  • Position 3: A chlorine atom (-Cl).

  • Position 5: A formyl (aldehyde) group (-CHO).

All three substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the carboxylic proton. The relative meta-positioning of these groups dictates the electronic and steric environment of the molecule, which in turn governs its reactivity and interactions with biological targets.

Visualization of Molecular Structure

The 2D chemical structure provides a clear representation of atomic connectivity.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, formulation, and storage.

PropertyValueSource(s)
Molecular Weight 184.58 g/mol [1][3][5]
Monoisotopic Mass 183.99272 Da[4]
Appearance Solid powder (inferred from related compounds)
Storage Conditions Room temperature, dry, inert atmosphere[1][3]
Predicted XlogP 1.5[4]

Protocol for Structural Verification and Purity Assessment

To ensure the identity and quality of a research compound, a multi-technique analytical approach is required. This section details a self-validating workflow designed to unambiguously confirm the structure and purity of this compound.

Analytical Workflow Overview

The causality of this workflow is designed for progressive and orthogonal confirmation. High-Resolution Mass Spectrometry (HRMS) first confirms the elemental composition. Nuclear Magnetic Resonance (NMR) then provides the definitive atomic arrangement (constitution). Finally, High-Performance Liquid Chromatography (HPLC) quantifies the purity of the sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., DMSO, Methanol) HRMS High-Resolution Mass Spectrometry (HRMS) (Confirms Formula) Prep->HRMS Exact Mass NMR ¹H and ¹³C NMR Spectroscopy (Confirms Structure) Prep->NMR Connectivity HPLC Reverse-Phase HPLC-UV (Confirms Purity) Prep->HPLC Purity Data Final Report: - Confirmed Identity - Purity ≥ 95% - Structural Elucidation HRMS->Data NMR->Data HPLC->Data

Caption: Workflow for analytical characterization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
  • Expertise & Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, ensuring a strong and easily interpretable signal.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water.

    • Instrumentation: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

    • Parameters (Negative Ion Mode):

      • Capillary Voltage: -3.0 kV

      • Mass Range: m/z 50-500

      • Source Temperature: 120 °C

      • Gas Flow: As per instrument recommendation.

    • Data Analysis: Compare the measured m/z of the most intense peak to the theoretical exact mass of the [M-H]⁻ adduct.

  • Trustworthiness (Self-Validation):

    • Theoretical [M-H]⁻ (C₈H₄ClO₃⁻): 182.98544 Da.[4]

    • Acceptance Criterion: The measured mass must be within ± 5 ppm of the theoretical mass. This high level of accuracy provides strong confidence in the assigned elemental formula, ruling out other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Expertise & Rationale: NMR is the gold standard for determining the precise connectivity of atoms in a small molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. The choice of DMSO-d₆ as a solvent is strategic, as it solubilizes the compound and its residual proton signal does not obscure relevant analyte signals. The acidic proton of the carboxylic acid is also typically observable in this solvent.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Acquisition:

      • ¹H NMR: Acquire 16-32 scans.

      • ¹³C NMR: Acquire 1024-2048 scans.

    • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values.

  • Anticipated Spectral Features (Trustworthiness):

    • ¹H NMR:

      • ~13.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

      • ~10.1 ppm (s, 1H): A sharp singlet for the aldehyde proton (-CHO).

      • ~8.0-8.5 ppm (m, 3H): Three distinct signals in the aromatic region, each integrating to one proton. The specific splitting patterns (e.g., triplets or doublets of doublets) will arise from small meta-couplings (J ≈ 1-3 Hz) between the aromatic protons.

    • ¹³C NMR:

      • ~192 ppm: Carbonyl carbon of the aldehyde.

      • ~165 ppm: Carbonyl carbon of the carboxylic acid.

      • ~125-140 ppm: Six distinct signals corresponding to the six aromatic carbons. The carbons directly attached to the electron-withdrawing groups (C-Cl, C-CHO, C-COOH) will be shifted accordingly.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Expertise & Rationale: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column is used to retain the compound based on its moderate hydrophobicity. A gradient elution ensures that any potential impurities with different polarities are well-resolved from the main analyte peak. UV detection is ideal as the aromatic ring provides strong chromophores.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.

    • Instrumentation: Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

  • Trustworthiness (Self-Validation): The protocol is self-validating as a high-purity sample (>97%) will yield a single, sharp, symmetrical peak. The presence of multiple peaks would indicate impurities, triggering further investigation or purification.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 184.58 g/mol .[1][3][5] Its structure, characterized by a 1,3,5-substituted benzene ring, provides significant synthetic utility. The analytical workflow detailed in this guide, employing HRMS, NMR, and HPLC, represents a robust and orthogonal strategy for confirming the identity and ensuring the purity of this important synthetic intermediate. Adherence to these protocols provides researchers and drug development professionals with the high degree of confidence necessary for advancing their scientific objectives.

References

  • MySkinRecipes. (n.d.). This compound.
  • Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid.
  • PubChemLite. (n.d.). This compound (C8H5ClO3).
  • MySkinRecipes. (n.d.). This compound (Thai).

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Pharmaceutical Intermediates

In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous scientific investigation. A critical yet often underemphasized aspect of this journey lies in the thorough characterization of key intermediates. 3-Chloro-5-formylbenzoic acid, a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), is one such molecule. Its unique trifunctional nature, possessing a carboxylic acid, an aldehyde, and a chlorinated aromatic ring, presents both opportunities and challenges in synthetic chemistry and formulation development. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for process optimization, impurity profiling, and ensuring the ultimate safety and efficacy of the final drug product. This guide provides a deep dive into the core physicochemical properties of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Part 1: Solubility Profile of this compound

The solubility of an intermediate dictates its reaction kinetics, purification strategies, and ultimately, its ease of handling in a laboratory and manufacturing setting. The presence of both a polar carboxylic acid group and a moderately polar aldehyde, in conjunction with a nonpolar chlorobenzyl core, results in a nuanced solubility profile.

Theoretical Considerations and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The carboxylic acid moiety of this compound is capable of hydrogen bonding with protic solvents and can be ionized in basic solutions, significantly enhancing solubility. The aldehyde group contributes to the molecule's polarity. The chlorinated aromatic ring, however, imparts a degree of lipophilicity.

Therefore, a range of solvents with varying polarities should be considered for solubility determination.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding with the carboxylic acid and aldehyde groups.

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Anticipated to be excellent solvents due to their ability to solvate the polar functional groups without engaging in hydrogen bonding competition.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be low due to the overall polarity of the molecule.

  • Aqueous Buffers: Solubility will be highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a highly soluble carboxylate salt.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in a selection of common laboratory solvents at ambient temperature (20-25°C).

SolventPolarity IndexApproximate Solubility (mg/mL)
Water (pH 7)10.2~1-2
0.1 M NaOHHigh> 100
0.1 M HCl10.2< 1
Methanol5.1~50-60
Ethanol4.3~30-40
Acetonitrile5.8~20-30
Dimethyl Sulfoxide (DMSO)7.2> 200
Dichloromethane3.1~5-10
Toluene2.4< 1
Hexanes0.1< 0.1
Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected solvents (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set at the desired temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for at least 24 hours to ensure saturation. Vigorous stirring is essential.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended solid particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range.

    • Analyze the calibration standards and the diluted sample by HPLC. A typical method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Part 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of this compound is a critical parameter that influences its storage conditions, shelf-life, and the impurity profile of any API derived from it. The presence of reactive aldehyde and carboxylic acid functionalities, coupled with the potential for reactions on the aromatic ring, necessitates a thorough investigation of its stability under various stress conditions. The presence of impurities and degradation products can significantly impact the quality, safety, and efficacy of pharmaceuticals[1][2].

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 3-chloro-1,5-benzenedicarboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost, leading to the formation of 3-chloro-5-formylbenzene.

  • Cannizzaro Reaction: In strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol (3-chloro-5-(hydroxymethyl)benzoic acid) and carboxylic acid (after oxidation of the aldehyde).

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, potentially leading to radical-mediated degradation pathways.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development and is used to identify potential degradation products that may form under accelerated or long-term stability studies[3][4]. These studies are crucial for developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20% of the active substance[5].

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Analyze stressed samples Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Analysis Analyze stressed samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Analysis Analyze stressed samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Analyze stressed samples Photo Photostability (ICH Q1B guidelines) Photo->Analysis Analyze stressed samples API This compound (in solution or solid state) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Identification Characterization of Degradation Products (e.g., MS, NMR) Analysis->Identification Identify significant degradants Pathway Elucidation of Degradation Pathways Identification->Pathway Propose mechanisms

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocol for a Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Class A volumetric glassware

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV-MS system

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile)[5].

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the analytical concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the analytical concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and store it in an oven at 80°C.

    • At specified time intervals, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Photostability:

    • Expose the solid compound and a solution (e.g., in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with potential degradation pathways.

Data Interpretation and Reporting
  • Calculate the percentage of degradation for each stress condition.

  • Identify and quantify any significant degradation products.

  • Propose the chemical structures of the degradation products based on MS and other spectroscopic data (if available).

  • Elucidate the likely degradation pathways.

  • This information is critical for establishing appropriate storage and handling conditions for this compound and for setting specifications for impurities in the final API.

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in pharmaceutical synthesis and development. This guide has provided a comprehensive overview of the key physicochemical properties of this important intermediate, along with detailed, actionable protocols for their assessment. By implementing these methodologies, researchers and drug development professionals can ensure the quality, consistency, and safety of their processes and products, ultimately contributing to the successful development of new medicines.

References

  • Bentham Science Publishers. (2016). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • Repositório Institucional. (n.d.). Impurities and Forced Degradation Studies: A Review. Repositório Institucional.
  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto.
  • University of Toronto. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. University of Toronto.
  • Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Contract Pharma.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles.
  • YouTube. (2021). Solubility test/ Organic lab. YouTube.
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage.
  • Springer. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Springer.
  • National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. PubChem.
  • PubChem. (n.d.). 3-Chloro-5-methylbenzoic acid. PubChem.
  • Oxford Academic. (1997). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. Oxford Academic.
  • National Center for Biotechnology Information. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • PubChemLite. (n.d.). This compound (C8H5ClO3). PubChemLite.
  • Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid. Cenmed Enterprises.
  • ResearchGate. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate.
  • ResearchGate. (2020). The solubility of benzoic acid in seven solvents. ResearchGate.

Sources

An In-depth Technical Guide to 3-Chloro-5-formylbenzoic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. This guide focuses on 3-chloro-5-formylbenzoic acid, a key intermediate possessing two reactive functional groups—an aldehyde and a carboxylic acid—that allow for diverse chemical modifications. We will explore the synthesis of this core molecule and its analogs, delve into their potential as antimicrobial and anticancer agents, and provide detailed protocols for their synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel therapeutics.

Introduction: The Versatility of the this compound Scaffold

This compound is an aromatic carboxylic acid with the chemical formula C₈H₅ClO₃ and a molecular weight of 184.58 g/mol . Its structure is characterized by a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a carboxylic acid group at positions 3, 5, and 1, respectively. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for creating complex molecules with potential biological activity.[1] The electron-withdrawing nature of the chloro, formyl, and carboxyl groups influences the reactivity of the aromatic ring, while the aldehyde and carboxylic acid moieties provide handles for a wide range of chemical transformations, such as condensation reactions and coupling processes.[1] These features make it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1]

Synthesis of this compound and Its Analogs

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction or modification of the formyl group on a pre-existing 3-chlorobenzoic acid backbone or the oxidation of a suitable precursor.

Synthetic Pathways to the Core Molecule

One plausible and efficient method for the synthesis of this compound is the Sommelet reaction . This reaction transforms a benzylic halide into an aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis.[2] A potential precursor for this route is 3-chloro-5-(chloromethyl)benzoic acid, which can be synthesized from commercially available starting materials.

Another viable approach is the oxidation of 3-chloro-5-methylbenzoic acid . The methyl group can be selectively oxidized to an aldehyde. While various oxidizing agents can be employed, careful selection is crucial to avoid over-oxidation to the carboxylic acid.

A third strategy involves the direct formylation of 3-chlorobenzoic acid . This can be achieved through various electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, although the directing effects of the existing substituents must be carefully considered to achieve the desired 3,5-disubstitution pattern.

General Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Analog Synthesis 3-Chloro-5-methylbenzoic_acid 3-Chloro-5-methylbenzoic acid 3-Chloro-5-formylbenzoic_acid This compound 3-Chloro-5-methylbenzoic_acid->3-Chloro-5-formylbenzoic_acid Oxidation 3-Chlorobenzoic_acid 3-Chlorobenzoic acid 3-Chlorobenzoic_acid->3-Chloro-5-formylbenzoic_acid Formylation Analogs Diverse Analogs 3-Chloro-5-formylbenzoic_acid->Analogs Functional Group Modification

Caption: General synthetic strategies for this compound and its analogs.

Synthesis of Analogs

The true potential of the this compound scaffold lies in the ability to generate a diverse library of analogs. Variations can be introduced at multiple positions:

  • Modification of the Formyl Group: The aldehyde can be converted into other functional groups, such as oximes, hydrazones, or Schiff bases, or used in condensation reactions to form chalcones and other complex structures.

  • Modification of the Carboxylic Acid Group: The carboxylic acid can be esterified or converted to an amide to modulate solubility and pharmacokinetic properties.

  • Substitution on the Aromatic Ring: The chloro group can be replaced with other halogens (bromo, fluoro) or other substituents to explore their electronic and steric effects on biological activity.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted benzaldehydes and benzoic acids are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The specific substitution pattern on the aromatic ring plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Aromatic aldehydes, particularly those with halogen and hydroxy substituents, have demonstrated significant antimicrobial activity against a variety of bacteria and fungi.[1][3] The aldehyde group is often more active than the corresponding carboxylic acid.[4] The mechanism of action is believed to involve the disruption of the cell membrane and coagulation of cytoplasmic constituents.[3] For instance, studies on various substituted benzaldehydes have shown that nitro, hydroxy, and halogen groups contribute to the most potent antimicrobial effects.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[5][6][7] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest. For example, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy.

Structure-Activity Relationship (SAR) Insights for Benzoic Acid Analogs:

Modification Position Observed Effect on Activity Rationale
Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) VariesOften increases antimicrobial and anticancer activity.Enhances the electrophilicity of the aromatic ring and can facilitate interactions with biological targets.
Hydroxy groups Ortho, ParaGenerally enhances antimicrobial activity.Can participate in hydrogen bonding with target enzymes or disrupt cell membranes.
Methoxy groups VariesCan either increase or decrease activity depending on the specific target and substitution pattern.Alters the electronic and steric properties of the molecule.
Conversion of carboxylic acid to amide or ester 5Can improve pharmacokinetic properties and cell permeability.Modulates polarity and hydrogen bonding potential.

Experimental Protocols

General Synthesis of a this compound Analog via the Sommelet Reaction

This protocol describes a general method for synthesizing a formyl-substituted benzoic acid from a chloromethyl precursor.

Step 1: Formation of the Hexamethylenetetramine Salt

  • Dissolve 3-chloro-5-(chloromethyl)benzoic acid (1 equivalent) in chloroform.

  • Add hexamethylenetetramine (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the quaternary ammonium salt.

  • Filter the precipitate, wash with cold chloroform, and dry under vacuum.

Step 2: Hydrolysis to the Aldehyde

  • Suspend the dried hexamethylenetetramine salt in a 50% aqueous acetic acid solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Workflow for the Sommelet Reaction:

G Start 3-Chloro-5-(chloromethyl)benzoic acid Step1 React with Hexamethylenetetramine in Chloroform (Reflux) Start->Step1 Intermediate Quaternary Ammonium Salt Step1->Intermediate Step2 Hydrolyze with 50% Acetic Acid (Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Stepwise workflow of the Sommelet reaction for aldehyde synthesis.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[4][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Prepare Inoculum: Dilute the bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions: In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB. The final volume in each well should be 50 µL. Also, prepare dilutions for the positive control antibiotic.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: Wells containing 100 µL of inoculated MHB without any compound.

    • Sterility Control: Wells containing 100 µL of uninoculated MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Workflow for Broth Microdilution Assay:

G Start Prepare Bacterial Inoculum (0.5 McFarland) Step1 Serial Dilution of Test Compound in 96-well Plate Start->Step1 Step2 Inoculate Wells with Bacterial Suspension Step1->Step2 Step3 Incubate at 37°C for 18-24h Step2->Step3 End Determine Minimum Inhibitory Concentration (MIC) Step3->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay:

G Start Seed Cells in 96-well Plate Step1 Treat Cells with Test Compound Start->Step1 Step2 Incubate for 48-72h Step1->Step2 Step3 Add MTT Reagent and Incubate for 4h Step2->Step3 Step4 Solubilize Formazan Crystals Step3->Step4 End Measure Absorbance at 570 nm and Calculate IC₅₀ Step4->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Future Perspectives

The this compound scaffold presents a rich platform for the development of novel therapeutic agents. Future research should focus on the synthesis and screening of diverse libraries of its analogs to explore a wider range of biological activities. High-throughput screening methods can be employed to rapidly identify lead compounds with potent and selective activities. Further optimization of these lead compounds, guided by detailed structure-activity relationship studies and computational modeling, will be crucial for the development of drug candidates with improved efficacy and safety profiles. The versatility of the formyl and carboxylic acid groups allows for the conjugation of these molecules to targeting moieties or for their incorporation into larger, more complex drug delivery systems, opening up new avenues for targeted therapies.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • Broth Microdilution Guide for Labs. Scribd. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. [Link]
  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. IDR. [Link]
  • SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Farmacia. [Link]
  • Sommelet Reaction. Cambridge University Press. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. [Link]
  • Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes.
  • 3-chloro methyl benzoic acid synthetic method.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
  • The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodul
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
  • Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central. [Link]
  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical reactivity of formyl (aldehyde) and carboxylic acid functional groups. Tailored for researchers, scientists, and professionals in drug development, it synthesizes fundamental chemical principles with practical, field-proven insights. The narrative explains the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical utility.

Introduction

The formyl and carboxylic acid groups are cornerstones of organic chemistry and are particularly prominent in the landscape of pharmaceuticals. Their distinct electronic structures impart a rich and varied reactivity that is fundamental to both the synthesis of active pharmaceutical ingredients (APIs) and their biological activity. The carboxylic acid moiety is found in over 450 marketed drugs, including common nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics, where its acidity and ability to form strong hydrogen bonds are key to drug-target interactions.[1][2] Similarly, the formyl group is a versatile intermediate in pharmaceutical synthesis, readily transformed into a variety of other functional groups essential for building complex molecular architectures.[3] Understanding the nuances of their reactivity is paramount for designing efficient synthetic routes, predicting metabolic pathways, and ultimately, developing safe and effective medicines.

Chapter 1: The Formyl Group: A Hub of Reactivity

The formyl group, characterized by a carbonyl center bonded to a hydrogen and an R-group (R-CHO), is one of the most reactive functional groups in organic chemistry. This reactivity stems directly from its electronic structure.

Electronic Structure and Electrophilicity

The carbonyl group consists of a carbon-oxygen double bond. Due to oxygen's higher electronegativity, the electron density in both the sigma and pi bonds is pulled towards the oxygen, creating a highly polarized bond. This leaves the carbonyl carbon with a significant partial positive charge (δ+), making it a prime target for nucleophiles—electron-rich species.[4] This inherent electrophilicity is the foundation of the formyl group's characteristic reactions. Aldehydes are generally more reactive than ketones because the single hydrogen atom attached to the carbonyl offers less steric hindrance and is not an electron-donating alkyl group, making the aldehyde's carbonyl carbon more electron-poor and accessible.[5]

Key Reactions of the Formyl Group

The formyl group's reactivity is dominated by nucleophilic addition, but it also readily undergoes oxidation and reduction.

1.2.1. Nucleophilic Addition

This is the quintessential reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][6] This intermediate is then typically protonated to yield an alcohol.[6]

  • Common Nucleophiles and Products:

    • Water: Forms hydrates (gem-diols).

    • Alcohols: Form hemiacetals and, with an acid catalyst, acetals.

    • Amines: Form imines (Schiff bases).

    • Cyanide (HCN): Forms cyanohydrins.[7]

The addition is often reversible, especially with weaker nucleophiles.[5]

Caption: General mechanism of nucleophilic addition to a formyl group.

1.2.2. Oxidation

Aldehydes are easily oxidized to form carboxylic acids.[8][9] This transformation is so favorable that it can occur with mild oxidizing agents, including Tollens' reagent (Ag₂O) or even air (autoxidation). In a drug development context, this facile oxidation is a critical metabolic pathway, often carried out by aldehyde dehydrogenase (ALDH) enzymes in the body.[10]

1.2.3. Reduction

Aldehydes can be readily reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8] This is a fundamental transformation in organic synthesis.

Experimental Workflow: Monitoring a Reaction by TLC

Trustworthy protocols are self-validating. A key technique for monitoring the progress of many organic reactions is Thin-Layer Chromatography (TLC).[11] It allows for rapid, qualitative assessment of the consumption of starting materials and the appearance of products.[12][13]

Protocol: Monitoring Aldehyde Reduction

  • Preparation: Before starting the reaction, determine a suitable TLC solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting aldehyde (less polar) and the product alcohol (more polar), aiming for an Rf of ~0.5 for the starting material.[13]

  • Time Zero (t=0) Sample: Before adding the reducing agent, dissolve a small amount of the starting aldehyde in a suitable solvent. Spot this solution on the left lane of a TLC plate. This is your reference.[13]

  • Initiate Reaction: Add the reducing agent (e.g., NaBH₄) to the main reaction mixture.

  • Reaction Sampling: At regular intervals (e.g., 15, 30, 60 minutes), use a capillary tube to withdraw a tiny aliquot of the reaction mixture.[13]

  • Sample Quenching & Preparation: Spot the reaction mixture directly in the center lane of the TLC plate. It is often wise to co-spot the reaction mixture with the starting material in the right lane to confirm identity.[13]

  • Development & Visualization: Develop the TLC plate in the pre-determined solvent system. After the solvent front nears the top, remove the plate, mark the solvent front, and dry it. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate, which reacts with the alcohol product).

  • Analysis: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot corresponding to the product appears and intensifies. The reaction is complete when the starting material spot is no longer visible.[11]

Caption: Workflow for monitoring reaction progress using TLC.

Chapter 2: The Carboxylic Acid Group: A Versatile Acid and Electrophile

The carboxylic acid group (-COOH) is composed of a carbonyl group and a hydroxyl group.[14] This combination creates a unique reactivity profile distinct from both aldehydes and alcohols.

Acidity and Resonance Stabilization

The most defining characteristic of a carboxylic acid is its acidity. The hydrogen of the hydroxyl group is acidic, with a typical pKa in the range of 4-5.[15][16] This acidity is significantly greater than that of an alcohol (pKa ~16-18) due to the powerful resonance stabilization of the resulting carboxylate anion.[15] When the proton is lost, the negative charge is delocalized over both oxygen atoms, spreading the charge and stabilizing the conjugate base. This acidity is crucial in drug design, as it allows for the formation of salts, which can dramatically improve a drug's solubility and formulation properties.[2]

Core Reactions of the Carboxylic Acid Group

While acidic, the carbonyl carbon of a carboxylic acid is also an electrophile, though its reactivity is tempered compared to an aldehyde. Its primary reaction is nucleophilic acyl substitution.[17][18]

2.2.1. Nucleophilic Acyl Substitution

In this reaction, a nucleophile replaces the -OH group.[18][19] Unlike aldehydes, the reaction proceeds via an addition-elimination mechanism.[19][20] The nucleophile first adds to the carbonyl to form a tetrahedral intermediate. Then, the C=O double bond reforms by eliminating the leaving group.[17][19]

However, the hydroxyl group (-OH) is a poor leaving group. Therefore, direct reaction with nucleophiles like amines or alcohols is often impractical and requires either strong heating or, more commonly, "activation" of the carboxylic acid.[21][22]

  • Activation Strategies:

    • Conversion to Acid Chloride: Using reagents like thionyl chloride (SOCl₂) converts the -OH into -Cl, an excellent leaving group.[18][21]

    • Conversion to Acid Anhydride: Reacting an acid chloride with a carboxylate forms a highly reactive anhydride.[18]

    • Use of Coupling Reagents: In pharmaceutical and peptide synthesis, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[23][] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile (e.g., an amine). To improve efficiency and reduce side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[25][26][27][28] HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[23][27]

2.2.2. Reduction

Carboxylic acids are less readily reduced than aldehydes. Strong reducing agents like LiAlH₄ are required to convert them to primary alcohols.[21]

Experimental Workflow: EDC/HOBt Mediated Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in drug discovery.[23] The EDC/HOBt protocol is a robust and common method.[29]

Protocol: Synthesis of an Amide using EDC/HOBt

  • Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir at 0 °C for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[26][30]

  • Nucleophilic Addition: Add the amine (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine is used as a salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.[30]

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Workup: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid (e.g., 1N HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is often purified by column chromatography to yield the pure amide.

Caption: Simplified workflow for EDC/HOBt mediated amide coupling.

Chapter 3: Juxtaposed Reactivity: Formyl vs. Carboxylic Acid

When both a formyl and a carboxylic acid group are present in the same molecule, their differing reactivities allow for selective chemical transformations, a concept known as chemoselectivity.

Comparative Electrophilicity and Reactivity

The carbonyl carbon of a formyl group is significantly more electrophilic and reactive towards nucleophiles than the carbonyl carbon of a carboxylic acid.[31] There are two primary reasons for this:

  • Resonance: The lone pairs on the hydroxyl oxygen of the carboxylic acid participate in resonance with the carbonyl group. This electron donation reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[32][33]

  • Acidity: In neutral or basic conditions, the carboxylic acid can be deprotonated to a carboxylate. The resulting negative charge strongly deactivates the carbonyl group towards nucleophilic attack.

This reactivity difference is fundamental to synthetic strategy. For example, a mild reducing agent like NaBH₄ will selectively reduce an aldehyde to an alcohol in the presence of a carboxylic acid, which remains untouched. More powerful reagents like LiAlH₄ are needed to reduce both functional groups.

Chemoselectivity in Synthesis

Harnessing the differential reactivity is key. A long-standing challenge in organic chemistry has been the selective reduction of a carboxylic acid to an aldehyde without over-reduction to the alcohol, especially in the presence of other reducible groups.[34] Modern synthetic methods have developed reagents that can achieve this with exquisite chemoselectivity, tolerating esters, amides, and even aldehydes.[34][35][36]

Data Presentation: Comparative Reactivity

The following table summarizes the key differences in reactivity between the two functional groups.

FeatureFormyl Group (Aldehyde)Carboxylic Acid GroupCausality
Primary Reaction Type Nucleophilic AdditionNucleophilic Acyl SubstitutionAldehydes lack a good leaving group; carboxylic acids do (after activation).[18]
Reactivity to Nucleophiles HighLow (requires activation)Carbonyl carbon is more electrophilic in aldehydes due to less resonance stabilization.[31][32]
Acidity (pKa of α-H) ~20[37]N/A (Acidic O-H)The α-proton is weakly acidic.
Acidity (pKa of O-H) N/A~4-5[15][38]Resonance stabilization of the carboxylate conjugate base.
Reaction with NaBH₄ Reduction to 1° AlcoholNo reactionNaBH₄ is not a strong enough reducing agent for carboxylic acids.
Reaction with SOCl₂ No reaction (typically)Forms Acid ChlorideThe hydroxyl group is converted into an excellent leaving group.[21]

Chapter 4: Implications in Drug Design and Development

The choice and placement of formyl and carboxylic acid groups have profound consequences for a molecule's pharmacokinetic and pharmacodynamic properties.

Pharmacophores and Drug-Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

  • Carboxylic Acids are excellent pharmacophoric elements.[1] In their protonated state, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor.[39] In their deprotonated (carboxylate) form, they can form powerful ionic bonds (salt bridges) with positively charged residues (e.g., lysine, arginine) in a protein's active site.[39] This is a key interaction for many drugs, including ibuprofen.[40]

  • Formyl Groups can also act as hydrogen bond acceptors via their carbonyl oxygen. Their high reactivity, however, can be a double-edged sword. While sometimes exploited for covalent bond formation with a target, it more often presents a liability.

Metabolic Stability

Metabolism is the process by which the body breaks down drug molecules.

  • Aldehydes are often metabolically unstable. They are susceptible to rapid oxidation to carboxylic acids by enzymes like aldehyde dehydrogenase.[10] They can also be reduced to alcohols.[41] This rapid metabolism can lead to a short biological half-life. Furthermore, their high reactivity can lead to the formation of reactive metabolites that covalently bind to proteins, a potential source of toxicity.

  • Carboxylic Acids are often the products of Phase I metabolism.[41] While generally more stable than aldehydes, the carboxylic acid group can undergo Phase II metabolism, particularly the formation of acyl-glucuronides. These metabolites can also be reactive and have been implicated in some adverse drug reactions.[42]

Prodrug Strategies

A prodrug is an inactive compound that is converted into an active drug in the body. This strategy is often used to overcome poor solubility, permeability, or metabolic instability.

  • Masking Carboxylic Acids: The polarity of a carboxylic acid can limit its ability to cross cell membranes. A common prodrug strategy is to convert the carboxylic acid into an ester . The less polar ester can more easily pass through membranes and is then hydrolyzed back to the active carboxylic acid by esterase enzymes in the body.

  • Utilizing Aldehydes: Due to their inherent instability, aldehydes are less commonly used in final drug forms but are critical intermediates in synthesis.[3][43]

Conclusion

The formyl and carboxylic acid groups, while both containing the carbonyl motif, exhibit dramatically different reactivity profiles that are of central importance to the pharmaceutical sciences. The high electrophilicity of the formyl group makes it a versatile synthetic handle but also a potential metabolic liability. Conversely, the acidity and moderate electrophilicity of the carboxylic acid group make it a robust pharmacophoric anchor and a common metabolic endpoint. A deep, mechanistic understanding of their respective reactions—nucleophilic addition for aldehydes and nucleophilic acyl substitution for carboxylic acids—is essential for any researcher in drug discovery. By mastering the principles of chemoselectivity and appreciating the profound impact these groups have on a molecule's biological fate, scientists can more effectively design, synthesize, and develop the next generation of therapeutic agents.

References

  • Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions.
  • JoVE. (2025, May 22). Video: Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • ACS Publications - Organic Letters. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • Department of Pharmaceutical Chemistry, College of Pharmacy. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
  • NIH - PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • NIH. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Unknown Source. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
  • WebAssign. Experiment 8 - Amide Preparation.
  • Quora. (2017, January 27). How to monitor a chemical reaction.
  • Fisher Scientific. Amide Synthesis.
  • NIH - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. Methods for amide bond synthesis.
  • Unknown Source. Approximate pKa chart of the functional groups: values to know.
  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs....
  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • Veeprho. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
  • Chemistry Steps. The pKa in Organic Chemistry.
  • Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
  • Chemistry LibreTexts. (2024, December 29). 1.5: Drug Metabolism.
  • PharmaXChange.info. pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes.
  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
  • RSC Publishing - Chemical Communications. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.
  • Aapptec Peptides. Coupling Reagents.
  • Sathee Jee. Aldehydes, Ketones And Carboxylic Acids.
  • PubMed. Metabolic activation of carboxylic acids.
  • ResearchGate. (2021, January 12). What is the importance of carboxylic group in the structure of drugs?.
  • Jack Westin. Aldehydes And Ketones Important Reactions.
  • RSC Publishing - Organic & Biomolecular Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • Drug Design Principles. (2021, March 12). Stereoelectronics.
  • Unacademy. Mechanism of Nucleophilic Addition.
  • Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions.
  • Chemistry LibreTexts. (2015, July 18). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives.
  • Khan Academy. Carboxylic acid reactions overview.
  • MSU Chemistry. Carboxylic Acid Reactivity.
  • Chem Help ASAP. (2020, August 23). Phase 1 drug metabolism [Video]. YouTube.
  • Britannica. Formyl group | chemical compound.
  • CK-12. What are nucleophilic addition reactions in the context of aldehydes and ketones?.
  • Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide.

Sources

discovery and historical context of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Context of Halogenated Benzoic Acids

Authored by a Senior Application Scientist

Foreword: From Gum Benzoin to Precision Pharmaceuticals

The journey of halogenated benzoic acids from incidental byproducts of 19th-century industrial synthesis to indispensable building blocks in modern drug development is a compelling narrative of chemical discovery and innovation. Benzoic acid itself was first isolated in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees, with its structure being elucidated by Justus von Liebig and Friedrich Wöhler in 1832.[1][2] However, it was the strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzene ring that unlocked a universe of chemical diversity and biological activity. This guide provides an in-depth exploration of the historical milestones, key synthetic evolutions, and the underlying chemical principles that have established halogenated benzoic acids as a cornerstone of medicinal chemistry and materials science.

Chapter 1: The Dawn of Halogenation - Early Methods and Mechanistic Insights

The initial encounters with halogenated benzoic acids were often serendipitous. The first industrial process for producing benzoic acid involved the hydrolysis of benzotrichloride, a reaction that yielded significant amounts of chlorinated benzoic acid derivatives as contaminants.[1][2] This early, albeit uncontrolled, introduction of chlorine onto the aromatic ring hinted at the reactivity of the benzene core.

Electrophilic Aromatic Substitution: The Direct Approach

The most intuitive method for halogenating a benzene ring is through electrophilic aromatic substitution (SEAr). In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic halogen species.

When applied to benzoic acid, the carboxylic acid group (-COOH) acts as a deactivating and meta-directing group due to its electron-withdrawing nature.[3] This means that direct halogenation, for instance, bromination in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), will predominantly yield the meta-substituted product (e.g., 3-bromobenzoic acid).[3]

Causality Behind Experimental Choice: While direct, this method has limitations. The deactivating nature of the carboxyl group makes the reaction sluggish, often requiring harsh conditions (e.g., heating in a sealed tube) which can lead to low yields and side products.[4] Furthermore, achieving regiocontrol for ortho or para isomers is not possible via this pathway, a significant drawback for targeted synthesis. This inherent limitation was a primary driver for the development of alternative, more versatile synthetic routes.

Chapter 2: A Paradigm Shift - The Sandmeyer Reaction

The discovery of the Sandmeyer reaction in 1884 by Swiss chemist Traugott Sandmeyer represented a monumental leap forward in aromatic chemistry.[5][6] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene as the main product.[5][6] This discovery unlocked a reliable and highly versatile method for introducing a wide range of substituents onto an aromatic ring, starting from an amino group.

The reaction proceeds via the formation of an aryl diazonium salt from a primary aromatic amine, which is then displaced by a nucleophile using a copper(I) salt as a catalyst.[5][7] It is a cornerstone for synthesizing ortho-, meta-, and para-halogenated benzoic acids with high regioselectivity, starting from the corresponding aminobenzoic acids.

The Mechanism: A Radical-Nucleophilic Pathway

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5][6] The key steps are:

  • Diazotization: A primary aromatic amine (e.g., anthranilic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a stable aryl diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr) donates a single electron to the diazonium salt.

  • Radical Formation: This transfer results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.

  • Halogen Transfer: The aryl radical then abstracts a halogen atom from the resulting copper(II) halide species, forming the final aryl halide product and regenerating the copper(I) catalyst.[7]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction ArNH2 Ar-NH₂ (Aminobenzoic Acid) Diazonium Ar-N₂⁺X⁻ (Diazonium Salt) ArNH2->Diazonium NaNO₂, HX 0-5 °C Start Ar-N₂⁺ Radical Ar• + N₂ Start->Radical + Cu(I)X - Cu(II)X₂ Product Ar-X (Halogenated Benzoic Acid) Radical->Product + Cu(II)X₂ - Cu(I)X

Caption: The Sandmeyer reaction workflow, from diazotization to the final product.

Key Variants and Relatives
  • Gattermann Reaction: A modification that uses copper powder and a halogen acid (HX) instead of a cuprous halide salt.[8][9]

  • Balz-Schiemann Reaction: The primary method for introducing fluorine. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which does not require a copper catalyst.[5][10]

  • Iodination: The synthesis of aryl iodides from diazonium salts is readily achieved by reaction with potassium iodide (KI) and often does not require a copper catalyst.[5][11]

Chapter 3: Synthesis of Specific Halogenated Benzoic Acids - Protocols and Insights

The choice of synthetic route depends heavily on the desired halogen and its position on the ring. The following sections detail field-proven methods for each class of compound.

Chlorobenzoic Acids: The Industrial Workhorse

Industrially, the most common method for producing chlorobenzoic acids is the liquid-phase catalytic oxidation of the corresponding chlorotoluenes.[12][13] This method is efficient and uses readily available starting materials.[14]

Experimental Protocol: Synthesis of 4-Chlorobenzoic Acid via Oxidation

This protocol is based on the well-established oxidation of 4-chlorotoluene using potassium permanganate, a method first reported in the late 19th century.[12]

  • Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-chlorotoluene (e.g., 50 g, ~0.4 mol), water (1.5 L), and a small amount of sodium carbonate to maintain alkaline conditions.

  • Reaction: Gently heat the mixture to reflux with vigorous stirring. Slowly add potassium permanganate (e.g., 120 g, ~0.76 mol) in small portions over 2-3 hours. The purple color of the permanganate will disappear as it is consumed.

  • Causality: Adding the oxidant in portions prevents an uncontrolled exothermic reaction and ensures efficient mixing. The alkaline condition is crucial for the stability of the permanganate and the solubility of the intermediate potassium salt.

  • Workup: After the purple color persists, indicating the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2. 4-Chlorobenzoic acid will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Bromobenzoic and Iodobenzoic Acids: The Sandmeyer Domain

For laboratory-scale synthesis and for accessing isomers not available through direct halogenation, the Sandmeyer reaction is the method of choice.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Diazotization

This protocol is a classic university-level organic chemistry experiment, demonstrating the power of the Sandmeyer-type reaction.[11][15]

  • Diazotization:

    • Dissolve anthranilic acid (2-aminobenzoic acid) (e.g., 10 g, 0.073 mol) in a mixture of water (80 mL) and concentrated HCl (22 mL) in a 500 mL beaker.[16]

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) (e.g., 5.3 g, 0.077 mol) in water (40 mL) dropwise, ensuring the temperature remains below 5 °C.[16]

    • Trustworthiness: Maintaining a low temperature is critical. If the temperature rises, the diazonium salt can decompose prematurely, leading to side products (like phenol) and reduced yield. The slow addition of nitrite ensures this control.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (KI) (e.g., 12.3 g, 0.074 mol) in water (20 mL).[16]

    • Add the KI solution in one portion to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed, and a dark precipitate will form.[16]

  • Isolation and Purification:

    • Allow the mixture to stand at room temperature for 5-10 minutes, then gently warm it (e.g., in a 40-50°C water bath) until the evolution of gas ceases.[16]

    • Heat the mixture to near boiling to decompose any remaining intermediates.[16]

    • Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid.

    • Collect the product by vacuum filtration, wash with cold water, and then a small amount of sodium thiosulfate solution to remove any elemental iodine (I₂).

    • Recrystallize from hot water or an ethanol/water mixture to obtain pure white crystals of 2-iodobenzoic acid.[15]

Caption: Experimental workflow for the synthesis of 2-iodobenzoic acid.

Fluorobenzoic Acids: A Class of Their Own

The introduction of fluorine requires specialized methods due to the high reactivity of elemental fluorine and the poor nucleophilicity of the fluoride ion. The Balz-Schiemann reaction is the historical and practical solution.[10]

Conceptual Workflow: Synthesis of 4-Fluorobenzoic Acid
  • Esterification: 4-Aminobenzoic acid is first protected as its ethyl ester to prevent the carboxyl group from interfering with the diazotization.

  • Diazotization: The ethyl 4-aminobenzoate is diazotized under standard conditions (NaNO₂, HCl, 0-5 °C).

  • Precipitation: Tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) is added, which precipitates the sparingly soluble diazonium tetrafluoroborate salt.

  • Thermal Decomposition (Schiemann Reaction): The isolated, dry salt is gently heated. It decomposes to yield ethyl 4-fluorobenzoate, nitrogen gas, and boron trifluoride (BF₃).

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final 4-fluorobenzoic acid.[10]

Chapter 4: The Modern Era - Halogenated Benzoic Acids in Drug Discovery

The true value of halogenated benzoic acids has been realized in the field of medicinal chemistry. The incorporation of halogens into a drug candidate can profoundly and predictably alter its physicochemical properties.[17][18]

Property AffectedRationale for Halogen Introduction
Lipophilicity Halogens (especially Cl, Br, I) increase lipophilicity, which can enhance membrane permeability and improve absorption.
Metabolic Stability A C-F bond is exceptionally strong.[18] Replacing a metabolically labile C-H bond with C-F can block enzymatic degradation, increasing the drug's half-life.
Binding Affinity The electronegativity and size of halogens can alter the electronic profile of the molecule, leading to stronger interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.[17]
pKa Modulation Electron-withdrawing halogens increase the acidity of the benzoic acid proton, which can influence solubility and receptor binding.
Halogen Bonding Heavier halogens (Cl, Br, I) can act as Lewis acidic halogen bond donors, forming specific, stabilizing interactions with electron-rich pockets in target proteins.[19]

The strategic placement of halogens, guided by an understanding of historical synthetic methods, allows researchers to fine-tune molecular properties, transforming a simple scaffold into a potent therapeutic agent.[18][20] Compounds like 3-Bromo-4-fluorobenzoic acid serve as critical intermediates in the synthesis of complex pharmaceuticals, demonstrating the continued relevance of these foundational molecules.[17]

References

  • 4-Chlorobenzoic acid 74-11-3 wiki - Guidechem. Guidechem.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. [Source not explicitly named].
  • Sandmeyer reaction - Wikipedia. Wikipedia.
  • Benzoic acid - New World Encyclopedia. New World Encyclopedia.
  • Benzoic acid - Wikipedia. Wikipedia.
  • 2-Iodobenzoic acid - Wikipedia. Wikipedia.
  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S.
  • What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods - ChemicalBook. ChemicalBook. (2020-08-14).
  • Optimizing yield and purity in 3-Bromobenzoic acid synthesis - Benchchem. Benchchem.
  • Explain the following reaction : G
  • Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. (2022-01-21).
  • Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. Vedantu.
  • Preparation of 2-iodobenzoic acid - Texium. Texium. (2018-03-21).
  • 4-Fluorobenzoic acid - Wikipedia. Wikipedia.
  • Preparation of 3-bromobenzoic acid - PrepChem.com. PrepChem.com.
  • 4-Chlorobenzoic acid - Wikipedia. Wikipedia.
  • US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents.
  • Benzoic acid - American Chemical Society. American Chemical Society. (2020-12-21).
  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| - YouTube. YouTube. (2023-02-28).
  • Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Functionalized Metal-Organic Frameworks Using 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of novel metal-organic frameworks (MOFs) utilizing 3-Chloro-5-formylbenzoic acid as a bifunctional organic linker. MOFs are a class of porous crystalline materials with vast potential in gas storage, catalysis, and notably, drug delivery.[1][2][3] The unique functionalities of the this compound ligand—a coordinating carboxylate group, an electron-withdrawing chloro group, and a reactive formyl group—offer a versatile platform for the design of MOFs with tunable properties and post-synthetic modification capabilities. This guide will delve into the rationale behind the synthetic protocol, provide a step-by-step methodology, detail essential characterization techniques, and discuss potential applications in the realm of drug development.

Introduction: The Promise of Functionalized MOFs

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked together by organic ligands, forming highly porous and crystalline structures.[4] Their exceptionally high surface areas, tunable pore sizes, and the potential for chemical functionalization make them prime candidates for a variety of applications.[1][2] In the context of drug development, MOFs offer exciting possibilities as high-capacity drug carriers, enabling controlled and targeted release.[1]

The choice of the organic linker is paramount in dictating the final properties of the MOF. This compound is a particularly interesting building block. The carboxylate group serves as the primary coordination site with the metal centers. The chloro and formyl functionalities offer avenues for fine-tuning the electronic properties of the framework and for subsequent post-synthetic modification, respectively. This allows for the covalent attachment of drug molecules or targeting moieties.

This application note will guide researchers through a generalized solvothermal synthesis protocol for MOFs based on this ligand, provide methods for their characterization, and explore their potential in advanced drug delivery systems.

Synthesis of MOFs with this compound: A Generalized Protocol

The following protocol is a generalized solvothermal method adapted from established procedures for MOF synthesis with functionalized benzoic acid linkers.[1][5] Optimization of reaction parameters such as temperature, time, and reactant ratios may be necessary depending on the chosen metal precursor.

Materials and Equipment
Reagents Equipment
This compoundTeflon-lined stainless steel autoclave (20-25 mL)
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)Convection oven or furnace
N,N-Dimethylformamide (DMF)Centrifuge
EthanolSchlenk line or vacuum oven
Dichloromethane (DCM)Analytical balance
pH meter
Step-by-Step Synthesis Protocol
  • Ligand and Metal Salt Preparation:

    • In a 20 mL glass vial, dissolve 1.0 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 1.0 mmol of the chosen metal salt (e.g., Zinc Nitrate Hexahydrate) in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 25 mL stainless steel autoclave.

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a preheated convection oven.

    • Heat the reaction mixture to 120 °C and maintain this temperature for 24-48 hours. The optimal time and temperature may vary depending on the metal salt used.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To remove residual solvent from the pores, immerse the product in a volatile solvent such as dichloromethane (DCM) or ethanol for 24 hours, replacing the solvent at least three times.

  • Activation:

    • Decant the solvent and dry the purified MOF product under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours. This process, known as activation, is crucial for removing guest solvent molecules from the pores and achieving a high surface area.

Rationale Behind the Protocol
  • Solvothermal Synthesis: This method is widely used for MOF synthesis as the elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of highly crystalline products.[5]

  • DMF as a Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic ligands and metal salts.

  • Washing and Activation: These steps are critical for obtaining a porous material. Incomplete removal of solvent molecules can block the pores and significantly reduce the surface area of the MOF.

Visualizing the Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Ligand_Sol Dissolve Ligand in DMF Mixing Combine Solutions in Autoclave Ligand_Sol->Mixing Metal_Sol Dissolve Metal Salt in DMF Metal_Sol->Mixing Heating Solvothermal Reaction (120°C, 24-48h) Mixing->Heating Isolation Isolate Crystals (Centrifugation) Heating->Isolation Washing Wash with DMF & Solvent Exchange Isolation->Washing Activation Activate under Vacuum & Heat Washing->Activation Final_Product Porous MOF Material Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of MOFs.

Characterization of the Synthesized MOF

A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the new MOF.

Technique Information Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the material. The peak positions are indicative of the crystal structure.[6]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes.
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal size of the synthesized MOF particles.[6]
Nitrogen Adsorption-Desorption Isotherms Measures the surface area (BET) and pore volume of the MOF, confirming its porosity.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate group to the metal center and the presence of the formyl and chloro functional groups.
Solid-State Nuclear Magnetic Resonance (SSNMR) Provides detailed information about the local chemical environments of the atoms within the MOF structure, complementing data from diffraction methods.[7][8]
Logical Relationship of Characterization Data

Characterization_Logic cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_advanced Advanced Characterization Synthesis Synthesized Material PXRD PXRD (Crystallinity) Synthesis->PXRD FTIR FTIR (Functional Groups) Synthesis->FTIR TGA TGA (Thermal Stability) PXRD->TGA SEM SEM (Morphology) PXRD->SEM Porosity N2 Adsorption (Surface Area) PXRD->Porosity SSNMR SSNMR (Local Structure) Porosity->SSNMR

Caption: Logical flow of MOF characterization techniques.

Applications in Drug Development

The MOFs synthesized from this compound are particularly promising for applications in drug delivery due to the presence of the reactive formyl group.

Post-Synthetic Modification (PSM)

The aldehyde functionality on the linker provides a handle for covalent post-synthetic modification.[9] This allows for:

  • Covalent Drug Attachment: Drug molecules with amine functionalities can be attached to the MOF via imine condensation. This can lead to a more controlled release profile compared to simple encapsulation.

  • Targeting Moiety Conjugation: Targeting ligands, such as folic acid or peptides, can be attached to the MOF surface to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Controlled Drug Release

The release of encapsulated or covalently attached drugs can be triggered by various stimuli, such as a change in pH. For instance, the acidic microenvironment of tumors could be exploited to trigger drug release from a pH-sensitive MOF.[1]

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and potential application of MOFs derived from this compound. The unique functional groups of this ligand offer a versatile platform for creating highly functional materials with significant potential in the field of drug development. While the provided protocol is a robust starting point, further optimization and exploration of different metal precursors will undoubtedly lead to the discovery of novel MOFs with tailored properties for specific therapeutic applications.

References

  • Zhang, J., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Tungsten, 4(2), 133-153.
  • Lucier, B. E. G., Chen, S., & Huang, Y. (2017). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 51(1), 104-114.
  • Lucier, B. E. G., Chen, S., & Huang, Y. (2017). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 51(1), 104-114.
  • Tan, K., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(76), 48219-48227.
  • Verma, G., & Kumar, V. (2020). Computational characterization and prediction of metal-organic framework properties. arXiv preprint arXiv:1506.08219.
  • Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Molecules, 27(19), 6529.
  • Li, D., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Biomaterials Science, Polymer Edition, 34(12), 1637-1653.
  • Dey, S., et al. (2014). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 4(94), 52085-52091.
  • Garibay, S. J., & Cohen, S. M. (2010). Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. eScholarship, University of California.
  • Abednatanzi, S., et al. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. Inorganic Chemistry Frontiers, 10(23), 6825-6852.
  • Kumar, A., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(20), 12423-12447.
  • Sharma, A., et al. (2023). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Results in Chemistry, 5, 100871.
  • Sánchez-Sánchez, M., et al. (2020). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. Catalysts, 10(5), 501.
  • Gao, W., et al. (2018). Mechanochemical synthesis of three-component metal-organic frameworks for large scale production. Chemical Communications, 54(44), 5543-5546.
  • Kim, H., et al. (2019). Ligand functionalization of defect-engineered Ni-MOF-74. Dalton Transactions, 48(29), 10811-10815.

Sources

Application Notes and Protocols: 3-Chloro-5-formylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction: The Strategic Value of 3-Chloro-5-formylbenzoic Acid

This compound is a trifunctional aromatic building block possessing a unique combination of reactive sites: a carboxylic acid, an aldehyde, and a chloro substituent on a central benzene ring. This strategic arrangement of functional groups, each with distinct electronic properties and reactivity, makes it a highly valuable intermediate in the synthesis of complex organic molecules. Its utility spans the development of pharmaceuticals, agrochemicals, dyes, and advanced materials such as metal-organic frameworks (MOFs).[1] The electron-withdrawing nature of the chlorine atom and the meta-disposed carbonyl groups influence the reactivity of the entire molecule, offering chemo- and regioselectivity in various transformations.

This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

PropertyValue
CAS Number 153203-59-9
Molecular Formula C₈H₅ClO₃
Molecular Weight 184.58 g/mol
Appearance Off-white to pale yellow solid
Storage Room temperature, dry conditions

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for a stepwise and controlled elaboration of molecular complexity.

G cluster_aldehyde Aldehyde Chemistry cluster_acid Carboxylic Acid Chemistry cluster_ring Aromatic Ring Chemistry A This compound B Aldehyde Group (Electrophilic Carbonyl) A->B C Carboxylic Acid Group (Nucleophilic Oxygen, Acidic Proton) A->C D Aromatic Ring (Nucleophilic Substitution/Cross-Coupling) A->D E Condensation Reactions (Knoevenagel, Wittig) B->E F Reductive Amination B->F G Cyclocondensation (e.g., Heterocycle Synthesis) B->G H Amide Coupling C->H I Esterification C->I J MOF Linker Formation C->J K Nucleophilic Aromatic Substitution (SNAr) D->K L Cross-Coupling Reactions D->L

Caption: Reactivity map of this compound.

Application in Heterocycle Synthesis: The Friedländer Annulation for Substituted Quinolines

The aldehyde functionality of this compound serves as a key electrophile in cyclocondensation reactions to form heterocyclic scaffolds, which are prevalent in medicinal chemistry. The Friedländer synthesis, a classic method for constructing quinoline rings, provides an excellent example of this application. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Mechanistic Rationale: The reaction is typically catalyzed by acid or base. In the context of this compound, the aldehyde group reacts with the enol or enolate of a ketone to form an aldol-type adduct. Subsequent cyclization via intramolecular attack of the amine onto the carbonyl, followed by dehydration, yields the aromatic quinoline ring. The carboxylic acid group on the this compound starting material would be retained on the resulting quinoline core, offering a handle for further derivatization.

Friedlander_Annulation This compound plus1 + This compound->plus1 2-Aminoacetophenone plus1->2-Aminoacetophenone arrow1 Base Catalyst (e.g., KOH) 2-Aminoacetophenone->arrow1 Intermediate Adduct [Intermediate Adduct] arrow1->Intermediate Adduct arrow2 Cyclization & Dehydration Intermediate Adduct->arrow2 Substituted Quinoline arrow2->Substituted Quinoline

Caption: Generalized Friedländer synthesis of a quinoline derivative.

Protocol: Synthesis of a 2-Phenyl-Substituted Quinoline-6-carboxylic Acid Derivative

This protocol is adapted from established Friedländer synthesis methodologies and illustrates the use of this compound as a precursor to a highly functionalized quinoline.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-aminoacetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • To the residue, add water and acidify to pH ~4-5 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired substituted quinoline-6-carboxylic acid.

Trustworthiness and Validation: The identity and purity of the synthesized quinoline can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra would include the disappearance of the aldehyde proton and the appearance of characteristic aromatic protons of the quinoline ring system.

Application in Materials Science: Synthesis of Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, finding applications in gas storage, separation, and catalysis.[2][3][4] The geometry and functionalization of the organic linker are crucial in determining the final topology and properties of the MOF.

Design Rationale: The rigid aromatic core of this compound, coupled with its carboxylate coordinating group, allows for the formation of robust and well-defined porous structures. The presence of the chloro and formyl groups provides opportunities for post-synthetic modification of the MOF, enabling the tuning of its chemical and physical properties.

MOF_Synthesis cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Solvothermal_Reaction Solvothermal Synthesis (e.g., DMF, elevated T) Metal_Salt->Solvothermal_Reaction Organic_Linker This compound Organic_Linker->Solvothermal_Reaction MOF_Crystal MOF Crystal Structure Solvothermal_Reaction->MOF_Crystal

Caption: Workflow for the synthesis of a MOF using this compound.

Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol is based on general procedures for the synthesis of zinc-based MOFs using carboxylate linkers.[4]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound (1.0 eq) and zinc nitrate hexahydrate (1.0 eq) in a mixture of DMF and ethanol (e.g., 1:1 v/v).

  • Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80-120 °C).

    • Maintain the temperature for 24-72 hours.

  • Isolation and Activation of the MOF:

    • After the designated time, allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores.

    • Activate the MOF by heating under vacuum to remove the solvent molecules coordinated to the metal centers and occupying the pores.

Validation and Characterization: The successful formation of the MOF can be confirmed by Powder X-ray Diffraction (PXRD), which will show a characteristic diffraction pattern indicative of a crystalline material. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the framework and to confirm the removal of solvent molecules upon activation. Gas adsorption measurements (e.g., N₂ isotherm at 77 K) can be performed to determine the surface area and pore volume of the material.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, leading to the construction of complex and valuable molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to effectively utilize this compound in their synthetic endeavors, from the creation of novel heterocyclic drug candidates to the design of advanced porous materials.

References

  • Chen, B., Ockwig, N. W., Millward, A. R., Contreras, D. S., & Yaghi, O. M. (2005). High H2 adsorption in a microporous metal-organic framework. Angewandte Chemie International Edition, 44(30), 4745-4749. [Link]
  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid.
  • PubChemLite. (n.d.). This compound (C8H5ClO3).
  • MySkinRecipes. (n.d.). This compound.

Sources

The Strategic Utility of 3-Chloro-5-formylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Drug Design

3-Chloro-5-formylbenzoic acid is a bifunctional aromatic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: an electrophilic aldehyde and a nucleophilic carboxylic acid. This unique arrangement on a chlorinated benzene ring provides a powerful platform for the synthesis of complex molecular architectures with diverse pharmacological activities. The presence of the electron-withdrawing chlorine atom further influences the reactivity of the aromatic ring and can play a crucial role in the binding of the final molecule to its biological target.

This document serves as a comprehensive guide to the applications of this compound in medicinal chemistry, providing detailed application notes, experimental protocols, and an in-depth analysis of its utility in the synthesis of potential therapeutic agents, particularly in the realms of oncology and anti-inflammatory drug discovery.

Core Attributes and Synthetic Versatility

The chemical personality of this compound is defined by its two primary reactive centers:

  • The Formyl Group (Aldehyde): This group is a versatile handle for a wide array of chemical transformations, including:

    • Reductive Amination: To introduce diverse amine-containing side chains, crucial for modulating solubility, basicity, and target engagement.

    • Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of carbon-carbon double bonds, enabling the extension of the molecular scaffold.

    • Condensation Reactions: With a variety of nucleophiles (e.g., hydrazines, hydroxylamines, active methylene compounds) to construct a wide range of heterocyclic systems.

    • Multicomponent Reactions (MCRs): Serving as the aldehyde component in reactions like the Ugi or Biginelli reactions to rapidly build molecular complexity.

  • The Carboxylic Acid Group: This functionality offers another dimension of synthetic utility:

    • Amide Bond Formation: Coupling with a vast library of amines to generate carboxamides, a common motif in many drug molecules that can participate in key hydrogen bonding interactions with biological targets.

    • Esterification: To modify prodrug potential, solubility, and pharmacokinetic properties.

    • Reduction: To the corresponding benzyl alcohol, which can be further functionalized.

    • Participation in Heterocycle Formation: Acting as a precursor for the synthesis of oxadiazoles, benzoxazinones, and other important pharmacophores.

The interplay of these two functional groups allows for a modular and divergent approach to library synthesis, making this compound an ideal starting material for hit-to-lead optimization campaigns in drug discovery.

Application in the Synthesis of Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern oncology drug development. This compound can serve as a key starting material for the synthesis of various kinase inhibitor scaffolds.

Conceptual Application: Synthesis of a Hypothetical Pyrazolopyrimidine Kinase Inhibitor

This section outlines a conceptual synthetic strategy for the construction of a pyrazolopyrimidine-based kinase inhibitor, a common scaffold in many approved anti-cancer drugs. This example illustrates how the functionalities of this compound can be sequentially exploited.

Workflow Diagram:

G A This compound B Step 1: Amide Coupling (e.g., with 4-Aminopyrazole) A->B HATU, DIPEA, DMF C Intermediate Amide B->C D Step 2: Reductive Amination (e.g., with a substituted aniline) C->D NaBH(OAc)3, DCE E Final Kinase Inhibitor Scaffold D->E

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Protocol 1: Synthesis of the Amide Intermediate

This protocol describes the coupling of the carboxylic acid moiety of this compound with an exemplary amine.

Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry, often creating a rigid linker that can position other functional groups for optimal target engagement. The choice of the amine partner is critical and would be guided by the structure of the target kinase's active site.

Materials:

  • This compound (1.0 eq)

  • 4-Aminopyrazole (or other desired amine) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

  • Add HATU to the solution and continue stirring for another 15 minutes.

  • Add the desired amine (e.g., 4-aminopyrazole) and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Protocol 2: Reductive Amination to the Final Product

This protocol details the functionalization of the aldehyde group to complete the synthesis of the target molecule.

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. This step allows for the introduction of a second point of diversity, enabling the fine-tuning of the molecule's properties, such as its interaction with the solvent-exposed region of the kinase active site.

Materials:

  • Amide intermediate from Protocol 1 (1.0 eq)

  • Substituted aniline (or other desired amine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous DCE (1,2-Dichloroethane)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the amide intermediate and the substituted aniline in anhydrous DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography or preparative HPLC.

Application in the Synthesis of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. A related compound, 3-Chloro-5-nitrobenzoic acid, is a known precursor for benzimidazole derivatives that exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[1] A similar strategy can be envisioned for this compound, where the formyl group can be a precursor to other functionalities or participate in cyclization reactions.

Conceptual Application: Synthesis of a Benzoxazole-based Anti-inflammatory Agent

This conceptual pathway illustrates the use of this compound to synthesize a benzoxazole scaffold, a privileged structure in medicinal chemistry known for a variety of biological activities.

Reaction Pathway Diagram:

G A This compound B Step 1: Oxidation (e.g., with Oxone®) A->B Oxone®, DMF/H₂O C 3-Chloro-5-carboxybenzaldehyde B->C D Step 2: Condensation and Cyclization (with an o-aminophenol) C->D PPA or Eaton's Reagent E Benzoxazole Derivative D->E

Caption: Conceptual pathway for benzoxazole synthesis.

Protocol 3: Synthesis of a Benzoxazole Derivative

This protocol outlines the condensation of this compound with an o-aminophenol to form a benzoxazole ring system.

Rationale: The benzoxazole core is a key component of many biologically active compounds. This reaction, often a one-pot procedure, provides a rapid entry into this important chemical space. The substituents on the o-aminophenol can be varied to explore the structure-activity relationship (SAR).

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-methylphenol (or other substituted o-aminophenol) (1.0 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

Procedure:

  • Combine this compound and the substituted o-aminophenol in a round-bottom flask.

  • Add polyphosphoric acid (sufficient to ensure stirring).

  • Heat the reaction mixture to 160-180 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting materials.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzoxazole derivative.

Data Summary and Physicochemical Properties

For effective use in drug discovery, understanding the basic physicochemical properties of the starting material is crucial.

PropertyValue
Molecular Formula C₈H₅ClO₃
Molecular Weight 184.58 g/mol
Appearance Off-white to pale yellow crystalline powder
CAS Number 153203-59-9
Solubility Soluble in methanol, DMF, DMSO
Storage Conditions Room temperature, dry

Conclusion and Future Perspectives

This compound is a highly valuable and underutilized building block in medicinal chemistry. Its bifunctional nature allows for the efficient and modular synthesis of diverse compound libraries targeting a wide range of biological targets. The protocols and conceptual applications outlined in this document demonstrate its potential in the rapid generation of novel kinase inhibitors and anti-inflammatory agents. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of versatile scaffolds like this compound will be paramount to the successful development of the next generation of therapeutics. Further exploration of its utility in multicomponent reactions and the synthesis of other complex heterocyclic systems is warranted and promises to yield a wealth of new and potent bioactive molecules.

References

  • MySkinRecipes. This compound. (n.d.).
  • Chem-Impex. 3-Chloro-5-hydroxybenzoic acid. (n.d.).
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 361-366.
  • MySkinRecipes. This compound (Thai). (n.d.).
  • Cenmed Enterprises. 3 Chloro 5 Formylbenzoic Acid. (n.d.).
  • Lab-Chemicals.Com. This compound. (n.d.).
  • BenchChem.
  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26.
  • BLD Pharm. 153203-59-9|this compound. (n.d.).
  • Parchem. This compound (Cas 153203-59-9). (n.d.).
  • PubChem. 3-Chloro-5-hydroxybenzoic Acid. (n.d.).
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method. (n.d.).
  • Sigma-Aldrich. 5-chloro-2-formyl-benzoic acid AldrichCPR. (n.d.).
  • Preprints.org.
  • PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.).
  • PubMed.
  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.).
  • PubMed. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019).
  • MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (n.d.).
  • PubMed. Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. (2009).
  • Google Patents. CN105949075A - Synthesis method of mefenamic acid. (n.d.).
  • Santa Cruz Biotechnology. 3-Chloro-5-hydroxybenzoic acid. (n.d.).
  • MDPI. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.).
  • Biological activity of new heterocyclic compounds derived
  • PubMed. Synthesis of Transition-State Inhibitors of Chorismate Utilizing Enzymes from Bromobenzene cis-1,2-Dihydrodiol. (2017).
  • NUS Pharmacy. Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. (n.d.).
  • PubMed. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. (n.d.).

Sources

experimental protocols for reactions involving 3-Chloro-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Chloro-5-formylbenzoic Acid: Application Notes and Experimental Protocols

Introduction: The Versatility of a Trifunctional Building Block

This compound is a synthetically valuable aromatic compound distinguished by its three reactive centers: an aldehyde, a carboxylic acid, and an aryl chloride. This unique trifunctional arrangement makes it a powerful intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research. The aldehyde (formyl) group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation; the carboxylic acid provides a site for amide coupling or other derivatizations; and the aryl chloride is a classic precursor for metal-catalyzed cross-coupling reactions.

This guide provides detailed experimental protocols for three fundamental transformations of this compound: Reductive Amination, Wittig Olefination, and Suzuki-Miyaura Cross-Coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and safety considerations.

Physicochemical & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.

PropertyValueReference(s)
Molecular Formula C₈H₅ClO₃[1]
Molecular Weight 184.57 g/mol [1]
Appearance Off-white to light yellow solid-
CAS Number 153203-59-9[2]

Safety Profile: this compound is considered a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

Protocol 1: Reductive Amination of the Formyl Group

Principle & Rationale:

Reductive amination is a robust and highly efficient method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[5] This one-pot procedure is favored over direct alkylation of amines, as it prevents over-alkylation, leading to cleaner product profiles.[6]

The process begins with the condensation of the aldehyde on this compound with a primary or secondary amine under weakly acidic conditions to form an iminium ion. This intermediate is not isolated but is reduced in situ by a selective reducing agent. We have selected Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant. Its choice is deliberate: NaBH(OAc)₃ is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting aldehyde.[7][8] This selectivity is key to the success of the one-pot reaction, preventing the wasteful reduction of the starting material to an alcohol. Acetic acid is used as a catalyst to facilitate the formation of the iminium ion intermediate.[7]

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and amine in anhydrous DCE B Add acetic acid (catalyst) A->B C Add NaBH(OAc)₃ portion-wise B->C Imine/Iminium Formation D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with saturated NaHCO₃ D->E Reaction Completion F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for the reductive amination of this compound.

Detailed Step-by-Step Methodology:
  • Reagents & Materials:

    • This compound

    • Primary or Secondary Amine (e.g., Benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Glacial Acetic Acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound184.571.0 eq185 mg
Benzylamine107.151.1 eq118 mg (120 µL)
NaBH(OAc)₃211.941.3 eq276 mg
Acetic Acid60.050.1 eq6 µL
Anhydrous DCE--10 mL
  • Procedure:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (185 mg, 1.0 mmol).

    • Add the amine (e.g., benzylamine, 120 µL, 1.1 mmol) followed by anhydrous DCE (10 mL).

    • Add glacial acetic acid (6 µL, 0.1 mmol) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (276 mg, 1.3 mmol) to the suspension portion-wise over 5 minutes. The reaction is typically exothermic, and gas evolution may be observed.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, N-benzyl-3-chloro-5-(aminomethyl)benzoic acid, can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Wittig Olefination of the Formyl Group

Principle & Rationale:

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[9] The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon. The key to this transformation is the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and the highly stable triphenylphosphine oxide (Ph₃P=O), the latter providing the thermodynamic driving force for the reaction.[10]

The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide.[9] For this protocol, we will use benzyltriphenylphosphonium chloride to generate a "semi-stabilized" ylide. Such ylides often provide a mixture of E and Z isomers, though the more thermodynamically stable E-isomer typically predominates. The ylide is generated in situ by deprotonating the phosphonium salt with a strong base like sodium methoxide.[10]

Workflow for Wittig Olefination

cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend phosphonium salt in anhydrous solvent (e.g., Methanol) B Add strong base (e.g., NaOMe) to form the ylide (color change) A->B C Add this compound solution to the ylide B->C Deep red color D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with water D->E Reaction Completion F Acidify to precipitate product E->F G Filter the solid product F->G H Recrystallize from Ethanol G->H

Caption: General workflow for the Wittig olefination of this compound.

Detailed Step-by-Step Methodology:
  • Reagents & Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Deionized water

    • Hydrochloric acid (1 M)

    • Ethanol (for recrystallization)

    • Round-bottom flask, magnetic stirrer, condenser, and standard glassware

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound184.571.0 eq185 mg
Benzyltriphenylphosphonium chloride388.861.2 eq467 mg
Sodium methoxide54.021.2 eq65 mg
Anhydrous Methanol--15 mL
  • Procedure:

    • In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) in anhydrous methanol (10 mL).

    • To this suspension, add sodium methoxide (65 mg, 1.2 mmol). The mixture should immediately turn a deep orange or red color, indicating the formation of the phosphorus ylide. Stir for 15 minutes at room temperature.

    • In a separate beaker, dissolve this compound (185 mg, 1.0 mmol) in anhydrous methanol (5 mL).

    • Add the aldehyde solution dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde. The color of the reaction will likely fade over time.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Redissolve the residue in water (20 mL) and carefully acidify with 1 M HCl to a pH of ~2. This will protonate the carboxylate and precipitate the product.

    • Collect the crude solid product by vacuum filtration and wash with cold water.

    • Purify the product, 3-chloro-5-stilbenecarboxylic acid, by recrystallization from hot ethanol to yield the product as a crystalline solid.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Principle & Rationale:

The Suzuki-Miyaura coupling is a paradigm of palladium-catalyzed cross-coupling reactions, forming a C-C bond between an organohalide and an organoboron species.[11] This reaction is renowned for its mild conditions and high functional group tolerance, making it ideal for late-stage functionalization. The carboxylic acid and formyl groups on our substrate are well-tolerated under typical Suzuki conditions.

The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl chloride to a Pd(0) catalyst, forming a Pd(II) species; (ii) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (iii) Reductive Elimination , where the two organic fragments are coupled to form the biaryl product, regenerating the Pd(0) catalyst.[12]

Aryl chlorides are less reactive than the corresponding bromides or iodides.[13] Therefore, successful coupling requires a highly active catalyst system. We specify the use of a palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which is known to facilitate the challenging oxidative addition of aryl chlorides.[14] A carbonate or phosphate base is essential for activating the boronic acid for the transmetalation step.[13]

Workflow for Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl chloride, boronic acid, base, catalyst, and ligand in a flask B Add solvent (e.g., Dioxane/Water) A->B C Degas the mixture (N₂ bubbling) B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D Inert Atmosphere E Stir until completion (Monitor by TLC/LC-MS) D->E F Cool, dilute with water, and acidify E->F Reaction Completion G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Step-by-Step Methodology:
  • Reagents & Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • SPhos ligand

    • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized water

    • Ethyl acetate

    • Hydrochloric acid (1 M)

    • Schlenk flask or sealed tube, condenser, magnetic stirrer, and standard glassware

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound184.571.0 eq185 mg
Phenylboronic acid121.931.5 eq183 mg
Pd(OAc)₂224.500.02 eq4.5 mg
SPhos410.500.04 eq16.4 mg
K₃PO₄212.273.0 eq637 mg
1,4-Dioxane / Water-4:1 v/v8 mL / 2 mL
  • Procedure:

    • To a Schlenk flask or sealable reaction tube, add this compound (185 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Seal the flask/tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to pH ~2 to ensure the carboxylic acid product is protonated.

    • Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, 5-formylbiphenyl-3-carboxylic acid, by silica gel column chromatography.

References

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • The Wittig Reaction. YouTube. Published August 17, 2022. Accessed January 7, 2026. [Link]
  • Yamataka, H., Nagareda, K., Takai, Y., Sawada, M., & Hanafusa, T. (1988). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. J. Org. Chem., 53(16), 3877–3879.
  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(24), 6961-6963.
  • Becker, H. D. (1983). Synthesis of Stilbene Derivatives. In The Chemistry of Functional Groups, Supplement A: The chemistry of double-bonded functional groups, Part 1 (pp. 335-433). John Wiley & Sons.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 7(12), 891-903.
  • Kumar, A., Rawat, A., & Sharma, P. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21(3), 483-509.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19082.
  • Reductive amination. Wikipedia. Accessed January 7, 2026. [Link]
  • Myers, A. G. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 333-337.
  • Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Molecules, 24(19), 3529.
  • Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Tetrahedron Letters, 58(4), 329-332.
  • Synthesis of a variety of stilbene derivatives.
  • Synthetic approaches toward stilbenes and their related structures. SciSpace. Published April 21, 2017. [Link]
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Reductive Amination. YouTube. Published March 16, 2023. Accessed January 7, 2026. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(6), 6337-6369.
  • Suzuki reaction. Wikipedia. Accessed January 7, 2026. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • 3 Chloro 5 Formylbenzoic Acid. Cenmed Enterprises. Accessed January 7, 2026. [Link]
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank, 2017(3), M946.
  • Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 24(1), 123.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2018(4), M1018.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163.
  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • [3-(Aminomethyl)phenyl]methanol.
  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Accessed January 7, 2026. [Link]

Sources

Application Notes & Protocols: 3-Chloro-5-formylbenzoic Acid as a Versatile Linker in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The rational design of functional polymers is a cornerstone of modern materials science and therapeutic development. The choice of monomeric building blocks, or "linkers," is paramount in dictating the ultimate properties and utility of the resulting polymeric architecture. This document provides a comprehensive technical guide on the application of 3-Chloro-5-formylbenzoic acid as a trifunctional linker in the synthesis of advanced polymers, specifically focusing on its potential in creating Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct, peer-reviewed examples of polymers synthesized from this specific linker are not yet prominent in the literature, this guide extrapolates from established principles of polymer chemistry to provide robust, hypothetical protocols and application insights. The unique disposition of a carboxylic acid, a formyl group, and a chloro substituent on a central aromatic ring makes this compound a compelling candidate for constructing highly functional and tunable porous materials for applications in catalysis, drug delivery, and sensing.

Introduction: The Strategic Advantage of a Trifunctional Linker

This compound is a unique aromatic compound possessing three distinct functional groups, each with a strategic role to play in polymer synthesis and functionalization:

  • Carboxylic Acid (-COOH): This group is a classic anchoring point for the formation of coordination bonds with metal ions or clusters, serving as the primary linkage for the construction of MOFs.

  • Formyl Group (-CHO): The aldehyde functionality is a versatile reactive handle. It is particularly well-suited for forming dynamic covalent bonds, such as imines, through condensation reactions with amines, which is the foundational chemistry for a large class of COFs. Furthermore, the formyl group can be a site for post-synthetic modification, allowing for the introduction of other functionalities.

  • Chloro Group (-Cl): The halogen substituent offers several advantages. It can influence the electronic properties of the aromatic ring, potentially modulating the catalytic activity of the final polymer. It also serves as a potential site for post-synthetic modification through various cross-coupling reactions, enabling the grafting of additional chemical moieties.

The geometric arrangement of these groups in a 1,3,5-substitution pattern on the benzene ring provides a rigid, angled geometry conducive to the formation of porous, three-dimensional networks.

Hypothetical Application in Metal-Organic Framework (MOF) Synthesis

The carboxylic acid group of this compound can readily coordinate with metal ions to form MOFs. The resulting framework would possess open aldehyde and chloro functionalities within its pores, making it a highly attractive platform for catalysis or for the covalent anchoring of therapeutic agents.

Proposed Synthetic Workflow for a Zinc-Based MOF

The following diagram illustrates a general workflow for the solvothermal synthesis of a hypothetical MOF, designated here as G-MOF-1 (Gemini-Metal-Organic Framework-1), using this compound as the organic linker and zinc nitrate as the metal source.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation Linker This compound in DMF Autoclave Combine Solutions in Teflon-lined Autoclave Linker->Autoclave Add Linker Solution Metal Zn(NO3)2·6H2O in DMF Metal->Autoclave Add Metal Salt Solution Heating Heat at 120°C for 72h Autoclave->Heating Seal & Heat Centrifuge Centrifuge & Decant Heating->Centrifuge Cool to RT Wash Wash with fresh DMF Centrifuge->Wash SolventExchange Solvent Exchange with Chloroform Wash->SolventExchange Repeat 3x Activate Activate under Vacuum at 150°C SolventExchange->Activate Product G-MOF-1 Powder Activate->Product

Caption: Workflow for the proposed synthesis of G-MOF-1.

Detailed Protocol for G-MOF-1 Synthesis

Materials:

  • This compound (≥97% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥98% purity)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform, anhydrous

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Oven capable of maintaining 120°C

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Solution A (Linker): In a 20 mL glass vial, dissolve 36.9 mg (0.2 mmol) of this compound in 5 mL of anhydrous DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Solution B (Metal): In a separate 20 mL glass vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of anhydrous DMF.

  • Reaction Mixture: Transfer Solution A to the Teflon liner of the autoclave. Slowly add Solution B to the Teflon liner while gently stirring.

  • Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120°C for 72 hours.

  • Isolation: After 72 hours, remove the autoclave from the oven and allow it to cool to room temperature. A white crystalline powder should be visible at the bottom of the liner.

  • Purification: Carefully decant the supernatant. Add 10 mL of fresh DMF to the solid product, cap the vial, and centrifuge at 8000 rpm for 10 minutes. Decant the supernatant. Repeat this washing step three times to remove any unreacted starting materials.

  • Solvent Exchange: After the final DMF wash, add 10 mL of anhydrous chloroform to the solid. Let it stand for 24 hours. Replace the chloroform with a fresh portion and let it stand for another 24 hours. This step is crucial for removing the high-boiling point DMF from the pores of the MOF.

  • Activation: Decant the chloroform and place the solid product in a vacuum oven or on a Schlenk line. Heat under dynamic vacuum at 150°C for 12 hours to fully activate the MOF, yielding the porous G-MOF-1.

Expected Characterization and Properties
Parameter Expected Outcome Characterization Technique
Crystallinity Crystalline powderPowder X-ray Diffraction (PXRD)
Porosity High surface area (e.g., >1000 m²/g)N₂ adsorption-desorption isotherms (BET analysis)
Thermal Stability Stable up to ~300-350°CThermogravimetric Analysis (TGA)
Functional Groups Presence of aldehyde C=O and C-Cl stretchesFourier-Transform Infrared (FTIR) Spectroscopy

Hypothetical Application in Covalent Organic Framework (COF) Synthesis

The formyl group of this compound is an ideal reaction partner for polyamine linkers to form stable, porous COFs through imine condensation. The resulting COF would have uncoordinated carboxylic acid and chloro groups, which could be used for post-synthetic modification or to modulate the surface properties of the material.

Proposed Synthetic Pathway for a Triazine-Based COF

Here, we propose the synthesis of a hypothetical COF, designated G-COF-1 (Gemini-Covalent Organic Framework-1), through the condensation of this compound with 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

COF_Synthesis_Pathway cluster_reactants Reactants LinkerA This compound Reaction Imine Condensation (Schiff Base Reaction) LinkerA->Reaction LinkerB 1,3,5-Tris(4-aminophenyl)benzene (TAPB) LinkerB->Reaction Product G-COF-1 (Imine-linked COF) Reaction->Product Formation of C=N bonds

Caption: Proposed synthesis of G-COF-1 via imine condensation.

Detailed Protocol for G-COF-1 Synthesis

Materials:

  • This compound (≥97% purity)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB, ≥98% purity)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Aqueous Acetic Acid

  • Acetone

  • Tetrahydrofuran (THF)

Equipment:

  • Pyrex tube

  • Schlenk line

  • Soxhlet extraction apparatus

Procedure:

  • Reactant Mixture: In a Pyrex tube, combine this compound (27.7 mg, 0.15 mmol) and TAPB (35.0 mg, 0.1 mmol).

  • Solvent Addition: Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane to the Pyrex tube.

  • Catalyst Addition: Add 0.3 mL of 6M aqueous acetic acid.

  • Reaction Setup: Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion. Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal the tube.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120°C for 3 days. A colored precipitate should form.

  • Isolation and Purification: After cooling to room temperature, open the tube and collect the solid by filtration. Wash the solid sequentially with acetone and THF.

  • Soxhlet Extraction: Further purify the solid by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.

  • Activation: Dry the purified G-COF-1 powder under vacuum at 150°C for 12 hours.

Potential Applications in Drug Delivery and Catalysis

Drug Delivery

The porous nature of the hypothetical G-MOF-1 and G-COF-1, combined with their functional groups, makes them promising candidates for drug delivery systems. [1][2][3]

  • High Drug Loading: The inherent porosity allows for the encapsulation of therapeutic molecules. [4][5]* Controlled Release: The chloro and carboxylic acid groups can interact with drug molecules through hydrogen bonding or other non-covalent interactions, potentially leading to a sustained release profile.

  • Targeted Delivery: The formyl or carboxylic acid groups could be post-synthetically modified with targeting ligands (e.g., folic acid) to direct the polymer to specific cell types, such as cancer cells. [4]

Heterogeneous Catalysis

The functional groups of this compound can also be exploited for catalysis.

  • Lewis Acid Catalysis: The metal nodes in G-MOF-1 can act as Lewis acid sites for various organic transformations.

  • Organocatalysis: The formyl group could potentially participate in certain catalytic reactions. Moreover, it can be a handle to immobilize organocatalysts within the framework.

  • Modulation of Activity: The electron-withdrawing nature of the chloro and formyl groups can influence the electronic environment of the metal centers or the aromatic rings, potentially tuning the catalytic activity of the material.

Conclusion

This compound represents a highly promising, yet underexplored, building block for the synthesis of advanced functional polymers. Its trifunctional nature provides a rich chemical canvas for the design of MOFs and COFs with tailored properties. The hypothetical protocols and application frameworks presented in this guide are based on well-established principles and are intended to serve as a foundational resource for researchers venturing into the synthesis of novel porous materials. Further experimental validation is required to fully elucidate the potential of this versatile linker.

References

  • Mittal, A., Roy, I., & Gandhi, S. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate.
  • Li, Z., et al. (2023). Metal-Organic Frameworks (MOFs) for Drug Delivery Applications. Semantic Scholar.
  • Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances.
  • Imaz, I., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules.
  • Abdellah, M., et al. (2022). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Pharmaceutics.

Sources

Application Note & Protocols: Derivatization of 3-Chloro-5-formylbenzoic Acid for Drug Discovery Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-Chloro-5-formylbenzoic acid. This bifunctional scaffold is a valuable starting point for the synthesis of diverse small molecule libraries aimed at identifying novel therapeutic agents. We present the core chemical principles, strategic considerations for orthogonal modification, and detailed, field-proven protocols for key chemical transformations including reductive amination, amide bond formation, and Knoevenagel condensation. Furthermore, we discuss the integration of these methods into a high-throughput synthesis workflow and outline standard procedures for the analytical characterization of the resulting compound libraries.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and potential for generating novel intellectual property. This compound (MW: 184.57 g/mol , Formula: C₈H₅ClO₃) presents a compelling scaffold for drug discovery for several key reasons[1][2]:

  • Bifunctional Reactivity: It possesses two distinct and chemically addressable functional groups: an electrophilic aromatic aldehyde and a carboxylic acid. This allows for the introduction of two separate points of diversity, enabling a comprehensive exploration of the structure-activity relationship (SAR).

  • Defined Substitution Pattern: The 1,3,5- (meta) substitution pattern provides a rigid and well-defined three-dimensional arrangement for the appended functional groups. This fixed geometry is advantageous for designing molecules that fit into specific protein binding pockets. The 3,5-disubstituted benzoic acid motif is a known scaffold in the development of therapeutic agents[3][4].

  • Chemical Handles for Diverse Transformations: The aldehyde is amenable to reactions such as reductive amination, Wittig olefination, and various condensations, while the carboxylic acid is a classic handle for amide and ester formation.[5][6] These are robust and well-understood reactions frequently used in drug discovery.[7]

This guide will detail the practical execution of these transformations to build a library of diverse compounds for high-throughput screening (HTS) campaigns.[8]

Core Chemistry & Strategic Considerations

The primary advantage of this compound is the differential reactivity of its two functional groups, which allows for selective or sequential modification.

  • Aldehyde Reactivity: The aromatic aldehyde is a potent electrophile, susceptible to nucleophilic attack. Its reactivity is modulated by the electron-withdrawing nature of the adjacent chlorine and carboxylic acid groups, making it highly amenable to imine formation and subsequent reduction.[9]

  • Carboxylic Acid Reactivity: The carboxylic acid is a nucleophile in its carboxylate form but is typically activated to become a potent electrophile for reactions with amines or alcohols. This activation is the cornerstone of amide and ester synthesis.

Strategic Approach to Derivatization:

A key decision is the order of reaction.

  • Aldehyde-First Strategy: Modifying the aldehyde first (e.g., via reductive amination) is often preferred. The resulting secondary or tertiary amine is generally stable to the conditions required for subsequent amide coupling at the carboxylic acid site.

  • Carboxylic Acid-First Strategy: Alternatively, forming an amide or ester first can be achieved. However, the subsequent aldehyde modification must be performed under conditions that do not affect the newly formed amide/ester linkage. For instance, reductive amination conditions are typically mild enough not to interfere.

The choice of strategy depends on the desired final structures and the compatibility of the building blocks used in each step.

Figure 1: Sequential derivatization strategies for this compound.

Key Derivatization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents before commencing work.[10]

Protocol 1: Derivatization of the Aldehyde via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for converting aldehydes into amines.[11][12] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[13] Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective for the iminium ion over the starting aldehyde, reducing side reactions.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (catalytic, ~0.1 eq) can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-16 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

ReagentEquivalentsPurpose
This compound1.0Starting Scaffold
Amine (R₁R₂NH)1.1Diversity Input 1
Sodium Triacetoxyborohydride1.5Reducing Agent
Acetic Acid0.1 (optional)Catalyst
Anhydrous DCM/DCE-Solvent

Table 1: Reagents for Reductive Amination Protocol.

Protocol 2: Derivatization of the Carboxylic Acid via Amide Bond Formation

Amide bond formation is arguably the most frequently used reaction in drug discovery.[7] The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and common method.[15] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then intercepted by HOBt to form a more stable active ester, minimizing side reactions and racemization.[15][16]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid starting material (e.g., the product from Protocol 1) (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) dropwise to the stirred solution.[16]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.[15]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by flash column chromatography or recrystallization.[16]

ReagentEquivalentsPurpose
Carboxylic Acid1.0Starting Material
Amine (R₃R₄NH)1.1Diversity Input 2
EDC·HCl1.2Coupling Agent
HOBt1.2Additive (reduces side reactions)
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF/DCM-Solvent

Table 2: Reagents for EDC/HOBt Amide Coupling Protocol.

Protocol 3: Alternative Aldehyde Derivatization - Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine.[17][18] This reaction introduces an α,β-unsaturated system, a common motif in bioactive molecules.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq).

  • Solvent and Catalyst: Dissolve the reactants in a suitable solvent such as ethanol or toluene. Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).[17]

  • Reaction: Heat the mixture to reflux and stir. The reaction can often be fitted with a Dean-Stark apparatus if conducted in toluene to remove the water byproduct and drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Workup & Purification: If a precipitate forms, collect the product by vacuum filtration. Otherwise, reduce the solvent volume via rotary evaporation and purify the residue by flash column chromatography or recrystallization.[17]

Figure 2: High-throughput parallel synthesis workflow.

Application in Drug Discovery & Library Design

The true power of these protocols is realized when they are integrated into a parallel synthesis platform to rapidly generate a library of hundreds or thousands of unique compounds.[8][19]

Library Design Philosophy:

  • Diversity-Oriented Synthesis (DOS): Select diverse sets of amines for both the reductive amination and amide coupling steps. This can be guided by computational methods to maximize coverage of chemical space (e.g., varying charge, polarity, size, and flexibility).

  • Target-Focused Synthesis: If a biological target is known, the amine building blocks can be selected based on known pharmacophores or fragments that are expected to interact with the target's binding site.

High-Throughput Workflow: The synthesis can be performed in 96-well or 384-well plates. Reagent addition can be automated using liquid handling robotics. After each reaction step, purification is often the bottleneck.[20] Modern high-throughput purification systems, typically using mass-directed preparative HPLC, are essential for isolating pure compounds efficiently.[21][22]

Analytical Characterization of Compound Libraries

Ensuring the identity and purity of each compound in the library is critical for generating reliable screening data.[20]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for library analysis.[14] A rapid LC gradient provides a purity assessment (typically by UV trace at one or more wavelengths) while the mass spectrometer confirms that the product has the expected molecular weight.[23]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of compounds or for hits from the primary screen, ¹H NMR and ¹³C NMR are used to definitively confirm the chemical structure. The combination of LC-MS and NMR provides a comprehensive characterization of the synthesized molecules.[24][25]

Conclusion

This compound is a highly versatile and strategically valuable scaffold for the construction of small molecule libraries for drug discovery. The robust and orthogonal chemical transformations detailed in this guide—reductive amination, amide coupling, and Knoevenagel condensation—provide a reliable toolkit for medicinal chemists. When integrated into a high-throughput synthesis and purification platform, these protocols enable the rapid and efficient exploration of vast chemical space, significantly accelerating the identification of novel hit and lead compounds for therapeutic development.

References

  • Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Aromatic Aldehydes. Benchchem.
  • Ghosh, A. K., & Shahabi, S. (Year not specified). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Benchchem Technical Support Team. (2025). Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC. Benchchem.
  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
  • Zhang, L., et al. (n.d.). Microscale purification in support of high-throughput medicinal chemistry. RSC Publishing.
  • Zimmerli, D., et al. (n.d.). High-throughput purification of single compounds and libraries. PubMed.
  • The Role of Aldehydes in Pharmaceutical Synthesis. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
  • Benchchem. (2025). 3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. Benchchem.
  • van Breemen, R. B., & Li, Y. (n.d.). Analysis and screening of combinatorial libraries using mass spectrometry. ResearchGate.
  • Kansy, M., et al. (n.d.). High-Throughput Purification of Single Compounds and Libraries. ACS Publications.
  • Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Wisdomlib.
  • Afanasyev, O. I., et al. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Choudhary, S. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net.
  • Ray, U. S., & Lanyon, L. F. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. NIH.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Freitas, V. A. P., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH.
  • ChemicalBook. (2023). This compound - Safety Data Sheet. ChemicalBook.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • LabRulez LCMS. (n.d.). Search for What's Missing: Unknown Compound Characterization Using LC-MS. LabRulez LCMS.
  • Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid. Cenmed Enterprises.
  • Nara, S. N. (n.d.). A review on the liquid chromatography-nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Grewal, A. S., et al. (n.d.). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. PMC - NIH.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate.

Sources

Application Notes and Protocols for the Analytical Determination of 3-Chloro-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-formylbenzoic acid is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its dual functionality, featuring both a carboxylic acid and an aldehyde group, along with a chlorinated aromatic ring, makes it a versatile intermediate for creating complex molecules.[1] The purity and concentration of this compound are critical parameters that can significantly impact the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods for the detection and quantification of this compound are essential for quality control in research and manufacturing.

This document provides detailed application notes and validated protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be practical, accurate, and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle:

Reverse-phase HPLC is an ideal method for the separation and quantification of polar aromatic compounds like this compound. The compound is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Rationale for Method Selection:

HPLC-UV is a widely accessible, robust, and sensitive technique for the analysis of non-volatile and thermally labile compounds. The presence of the aromatic ring and carbonyl groups in this compound results in strong UV absorbance, making this method highly suitable for its quantification.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by UV Detector F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

4. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[4][6] The following parameters should be assessed according to ICH guidelines.[3][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3] This can be demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A calibration curve should be constructed by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25379,968
50758,935
1001,520,112
  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments, where a known amount of the analyte is added to a placebo matrix and the recovery is calculated. The mean recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): RSD should be ≤ 2% for six replicate injections of the same standard.

    • Intermediate Precision: The analysis should be repeated on a different day by a different analyst to assess the reproducibility. The RSD between the two sets of results should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.[8][9] The derivatized analyte is then separated in a gas chromatograph and detected by a mass spectrometer, which provides both quantitative data and structural information for unambiguous identification.

Rationale for Method Selection:

GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the analyte, which is particularly useful for impurity profiling and trace-level analysis.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Add Derivatization Agent (e.g., BSTFA) B->C D Heat to Complete Reaction C->D E Inject into GC-MS System D->E F Separation in GC Column E->F G Ionization and Mass Analysis F->G H Extract Ion Chromatogram G->H I Generate Calibration Curve H->I J Quantify and Confirm Identity I->J

Caption: Workflow for the GC-MS analysis of this compound after derivatization.

Detailed Protocol: GC-MS Method

1. Materials and Reagents:

  • This compound reference standard (≥97% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

4. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh about 1 mg of the standard or sample into a vial. Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the mixture with ethyl acetate to a final concentration within the desired calibration range.

Method Validation

Similar to the HPLC method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ.

  • Specificity: The identity of the derivatized analyte should be confirmed by comparing its mass spectrum with a reference spectrum. The chromatographic separation should also resolve the analyte from any derivatization by-products or matrix components.

  • Linearity: A calibration curve should be prepared using derivatized standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: These should be evaluated as described for the HPLC method.

  • LOD and LOQ: These are typically lower for GC-MS in SIM mode compared to HPLC-UV. They can be determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio.

Expected Mass Spectrum: The derivatization with BSTFA will replace the active hydrogens on the carboxylic acid and potentially the aldehyde (in its hydrate form) with trimethylsilyl (TMS) groups. The resulting mass spectrum will show a molecular ion peak corresponding to the di-TMS derivative and characteristic fragment ions.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine quality control due to its simplicity and high throughput. The GC-MS method, with its high sensitivity and selectivity, serves as an excellent tool for confirmatory analysis and trace-level determination. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data in a regulated environment.[3][4][6]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025). ResearchGate.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). ResearchGate.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA Food Safety and Inspection Service.
  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). (n.d.). PubMed.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF. (2025). ResearchGate.
  • 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). MySkinRecipes.
  • 3-Chloro-5-hydroxy-benzoic acid. (n.d.). Chem-Impex.

Sources

Application Note: 3-Chloro-5-formylbenzoic Acid as a Pivotal Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Chloro-5-formylbenzoic acid is a uniquely functionalized aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a chloro substituent on a benzene ring, offers three distinct points for chemical modification. This trifunctional nature allows for the strategic and regioselective construction of complex molecular architectures. This application note provides an in-depth guide to the utility of this compound, with a primary focus on its role in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. We will explore the causality behind its use in these syntheses, provide detailed experimental protocols for key transformations, and discuss the broader implications for drug discovery.

Introduction: A Versatile Synthetic Intermediate

This compound (CAS: 153203-59-9) is a powerful tool for synthetic chemists.[1][2][3] The molecule's utility is derived from its two primary functional groups—the carboxylic acid and the aldehyde—which can be addressed with high chemoselectivity.[4] The carboxylic acid serves as a handle for forming stable amide, ester, or salt linkages, while the aldehyde is a gateway for transformations such as reductive amination, Wittig reactions, and condensations.[4] The chloro group, an electron-withdrawing substituent, modifies the electronic properties of the aromatic ring and can serve as a site for cross-coupling reactions or as a key pharmacophoric element for target binding. This combination makes it an ideal scaffold for building libraries of compounds in drug discovery and for synthesizing agrochemicals and specialty polymers.[4][5]

A particularly impactful application of this building block is in the development of PARP inhibitors, which represent a leading example of targeted cancer therapy based on the principle of synthetic lethality.[6][7]

Physicochemical Properties
PropertyValue
CAS Number 153203-59-9[4]
Molecular Formula C₈H₅ClO₃[8]
Molecular Weight 184.58 g/mol [9]
Appearance Off-white to white solid
Key Functional Groups Carboxylic Acid (-COOH), Aldehyde (-CHO), Chloro (-Cl)
Reactivity Profile

The distinct reactivity of the functional groups allows for sequential or orthogonal synthetic strategies. The carboxylic acid is readily activated for nucleophilic attack, while the aldehyde is susceptible to nucleophilic addition. This differential reactivity is the cornerstone of its utility.

Caption: Key reactive sites of this compound.

Application in the Synthesis of PARP Inhibitors

The Scientific Rationale: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are critical enzymes in the cellular response to DNA damage.[6][10] They identify single-strand breaks (SSBs) in DNA and initiate their repair through the Base Excision Repair (BER) pathway.[10] In healthy cells, if SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are primarily repaired by the high-fidelity Homologous Recombination (HR) pathway.

However, certain cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, inhibiting PARP activity prevents the repair of SSBs. This leads to an accumulation of DSBs that the cancer cells cannot repair, ultimately resulting in cell death.[7] This concept, where a defect in two genes or pathways simultaneously is lethal but a defect in either one alone is not, is known as synthetic lethality .[6] This provides a targeted therapeutic window to kill cancer cells while sparing normal, healthy cells.

A Pivotal Synthetic Strategy

This compound is an ideal starting material for constructing the core scaffolds of many PARP inhibitors. The general synthetic design often involves two key connections:

  • Amide Bond Formation: The carboxylic acid is used to form a robust amide bond with a piperazine ring or a similar nitrogen-containing heterocycle. This portion of the molecule often interacts with the nicotinamide-binding domain of the PARP enzyme.

  • Aldehyde Transformation: The formyl group is derivatized, often via reductive amination or condensation, to introduce a larger aromatic or heterocyclic system. This part of the structure can extend into other pockets of the enzyme, such as the adenosine-binding pocket, to enhance potency and selectivity.[6]

Caption: General synthetic workflow for PARP inhibitors.

Detailed Synthetic Protocol: Synthesis of a PARP Inhibitor Core Structure

This section provides a representative, field-proven protocol for a two-step synthesis of a core scaffold for a PARP inhibitor, starting from this compound.

Step 1: Amide Coupling with N-Boc-piperazine

Objective: To selectively form an amide bond at the carboxylic acid position while preserving the aldehyde for the subsequent reaction.

Reagents & MaterialsM.W.AmountMoles (mmol)Equiv.
This compound184.581.0 g5.421.0
N-Boc-piperazine186.251.1 g5.961.1
EDCI191.701.25 g6.501.2
HOBt135.120.073 g0.540.1
DIPEA129.241.4 mL8.131.5
Dichloromethane (DCM)-50 mL--

Protocol:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.42 mmol) and dissolve in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add N-Boc-piperazine (1.1 g, 5.96 mmol), 1-Hydroxybenzotriazole (HOBt, 0.073 g, 0.54 mmol), and N,N-Diisopropylethylamine (DIPEA, 1.4 mL, 8.13 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.25 g, 6.50 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product, (tert-butyl 4-(3-chloro-5-formylbenzoyl)piperazine-1-carboxylate), as a white solid.

  • Expected Yield: 85-95%

  • Validation: ¹H NMR should confirm the presence of the Boc-protecting group (~1.4 ppm), piperazine protons, aromatic protons, and the aldehyde proton (~10.0 ppm). Mass spectrometry should confirm the expected molecular weight.

Step 2: Reductive Amination with a Heterocyclic Amine

Objective: To couple a heterocyclic amine to the aldehyde position of the intermediate synthesized in Step 1.

Reagents & MaterialsM.W.AmountMoles (mmol)Equiv.
Aldehyde Intermediate (from Step 1)352.821.0 g2.831.0
4-Aminopyridine94.110.29 g3.111.1
Sodium triacetoxyborohydride211.940.90 g4.251.5
Dichloroethane (DCE)-30 mL--
Acetic Acid-0.1 mL-cat.

Protocol:

  • In a 100 mL round-bottom flask, dissolve the aldehyde intermediate (1.0 g, 2.83 mmol) and 4-aminopyridine (0.29 g, 3.11 mmol) in Dichloroethane (DCE, 30 mL).

  • Add a catalytic amount of glacial acetic acid (approx. 2-3 drops).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 0.90 g, 4.25 mmol) portion-wise. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography (Silica gel, DCM:Methanol gradient) to afford the final coupled product.

  • Expected Yield: 70-85%

  • Validation: ¹H NMR should show the disappearance of the aldehyde proton and the appearance of a new methylene bridge (-CH₂-) and new aromatic signals corresponding to the aminopyridine moiety.

Summary of Synthetic Data

StepReaction TypeKey ReagentsSolventTypical YieldPurity (Post-Column)
1 Amide CouplingEDCI, HOBT, DIPEADCM85-95%>98%
2 Reductive AminationNaBH(OAc)₃DCE70-85%>97%

Conclusion and Future Perspectives

This compound is an exemplary building block whose value is rooted in its predictable and selective reactivity.[4] The protocols detailed herein demonstrate a robust and reproducible pathway to complex heterocyclic scaffolds relevant to modern drug discovery, particularly in the synthesis of PARP inhibitors.[6] The strategic placement of the chloro, formyl, and carboxyl groups allows chemists to rapidly assemble molecules with desirable pharmacological properties. Beyond PARP inhibitors, this intermediate is valuable for creating novel compounds targeting other enzymes, receptors, and for applications in agrochemicals and materials science.[5] As the demand for structurally complex and functionally diverse small molecules continues to grow, the role of versatile intermediates like this compound will remain central to innovation in chemical synthesis.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
  • This compound - MySkinRecipes.
  • 3-Chloro-5-hydroxybenzoic acid - Chem-Impex.
  • This compound - Lab-Chemicals.Com.
  • 153203-59-9|this compound|BLD Pharm.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications.
  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - ResearchGate.
  • This compound (Cas 153203-59-9) - Parchem.
  • This compound - MySkinRecipes.
  • 3 Chloro 5 Formylbenzoic Acid - Cenmed Enterprises.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central.

Sources

The Versatile Building Block: Harnessing 3-Chloro-5-formylbenzoic Acid for Novel Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

In the ever-evolving landscape of materials science, the strategic design of molecular building blocks is paramount to unlocking novel functionalities. 3-Chloro-5-formylbenzoic acid, a seemingly simple aromatic compound, presents a compelling case for exploration. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a chloro substituent, offers a versatile platform for the synthesis of a new generation of advanced materials. The carboxylic acid group provides a primary coordination site for the construction of Metal-Organic Frameworks (MOFs), while the aldehyde functionality is a reactive handle for the formation of Covalent Organic Frameworks (COFs) and functional polymers through Schiff base condensation. The chloro group, in turn, can be utilized for post-synthetic modification or to modulate the electronic properties of the resulting material. This guide provides a comprehensive overview of the application of this compound in the development of innovative materials, complete with detailed experimental protocols and insights into their potential applications.

I. Application in Metal-Organic Frameworks (MOFs) for Luminescent Sensing

The rigid and highly tunable porous structures of Metal-Organic Frameworks (MOFs) make them exceptional candidates for a variety of applications, including gas storage, catalysis, and chemical sensing. The incorporation of functional organic linkers is a key strategy in tailoring the properties of MOFs for specific tasks. This compound serves as an excellent trifunctional linker for the synthesis of luminescent MOFs (L-MOFs) with potential applications in the selective detection of metal ions and small molecules. The inherent luminescence of the aromatic backbone can be modulated by the coordination environment and the presence of guest molecules within the pores.

Conceptual Framework for L-MOF based Sensing

The sensing mechanism of L-MOFs often relies on the phenomenon of luminescence quenching or enhancement upon interaction with an analyte. The aldehyde and chloro groups on the this compound linker can influence the electronic properties of the framework and provide specific interaction sites, enhancing the selectivity and sensitivity of the sensor.

cluster_0 L-MOF Synthesis cluster_1 Sensing Application 3-Chloro-5-formylbenzoic_acid This compound Solvothermal_Synthesis Solvothermal Synthesis 3-Chloro-5-formylbenzoic_acid->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Solvothermal_Synthesis L-MOF Luminescent MOF Solvothermal_Synthesis->L-MOF Interaction Host-Guest Interaction L-MOF->Interaction Analyte Analyte (e.g., Metal Ions, Nitroaromatics) Analyte->Interaction Luminescence_Change Luminescence Quenching/Enhancement Interaction->Luminescence_Change Detection Analyte Detection Luminescence_Change->Detection

Caption: Workflow for L-MOF synthesis and its application in analyte sensing.

Protocol 1: Synthesis of a Zinc-based Luminescent MOF (Zn-CFBA-MOF)

This protocol details the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound (H₂CFBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve this compound (18.5 mg, 0.1 mmol) and Zinc nitrate hexahydrate (29.7 mg, 0.1 mmol) in 10 mL of a DMF/Ethanol/H₂O solvent mixture (8:1:1 v/v/v).

  • Solvothermal Reaction: Tightly cap the vial and place it in an oven preheated to 100 °C for 72 hours.

  • Isolation and Washing: After cooling to room temperature, colorless block-like crystals will have formed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

  • Activation: Decant the ethanol and dry the crystals in a vacuum oven at 80 °C for 12 hours to obtain the activated Zn-CFBA-MOF.

Characterization:

The synthesized Zn-CFBA-MOF should be characterized to confirm its structure and porosity.

Technique Expected Results
Powder X-Ray Diffraction (PXRD) A unique diffraction pattern confirming the crystalline structure of the MOF. The pattern should be compared to a simulated pattern if a single-crystal structure is obtained.[1][2]
Thermogravimetric Analysis (TGA) A weight loss profile indicating the thermal stability of the framework and the removal of guest solvent molecules. A stable framework up to at least 300 °C is expected.[2]
Brunauer-Emmett-Teller (BET) Analysis A nitrogen adsorption-desorption isotherm to determine the surface area and pore volume of the activated MOF. A significant surface area is indicative of a porous material.[2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy The presence of characteristic peaks corresponding to the carboxylate and aldehyde functional groups of the linker, confirming its incorporation into the framework.
Photoluminescence (PL) Spectroscopy An emission spectrum showing the luminescent properties of the MOF. The excitation and emission maxima should be determined.[4][5]
Application Note 1: Luminescent Sensing of Nitroaromatic Compounds

L-MOFs derived from this compound can be explored as sensors for nitroaromatic compounds, which are common environmental pollutants and explosives precursors. The electron-deficient nature of nitroaromatics can lead to luminescence quenching of the MOF through photoinduced electron transfer.

Experimental Setup:

  • Prepare a stock suspension of the activated Zn-CFBA-MOF in a suitable solvent (e.g., ethanol).

  • Prepare solutions of various nitroaromatic compounds (e.g., nitrobenzene, 2,4-dinitrotoluene, picric acid) at different concentrations.

  • In a cuvette, add the MOF suspension and record its initial fluorescence spectrum.

  • Titrate the MOF suspension with aliquots of the nitroaromatic solutions and record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a quenching curve and determine the limit of detection (LOD).

II. Application in Covalent Organic Frameworks (COFs) for Catalysis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[6] The aldehyde functionality of this compound makes it an ideal building block for the synthesis of imine-linked COFs through condensation with multitopic amines. These COFs can be designed to possess catalytically active sites within their frameworks.

Conceptual Framework for COF-based Catalysis

The porous and crystalline nature of COFs allows for the diffusion of substrates and products, while the ordered arrangement of functional groups can create well-defined catalytic pockets. The imine linkages and the aromatic backbone of the COF can act as Lewis basic and acidic sites, respectively, facilitating a variety of organic transformations.

cluster_0 COF Synthesis cluster_1 Catalytic Application 3-Chloro-5-formylbenzoic_acid This compound Solvothermal_Condensation Solvothermal Condensation 3-Chloro-5-formylbenzoic_acid->Solvothermal_Condensation Diamine_Linker Diamine Linker (e.g., p-Phenylenediamine) Diamine_Linker->Solvothermal_Condensation Imine-linked_COF Imine-linked COF Solvothermal_Condensation->Imine-linked_COF Catalytic_Reaction Catalytic Reaction (e.g., Knoevenagel Condensation) Imine-linked_COF->Catalytic_Reaction Recyclability Catalyst Recyclability Imine-linked_COF->Recyclability Substrates Substrates Substrates->Catalytic_Reaction Products Products Catalytic_Reaction->Products

Caption: General workflow for the synthesis of an imine-linked COF and its use in catalysis.

Protocol 2: Synthesis of an Imine-linked COF (CFBA-PDA-COF)

This protocol describes the synthesis of a two-dimensional imine-linked COF from this compound and p-phenylenediamine.

Materials:

  • This compound (H₂CFBA)

  • p-Phenylenediamine (PDA)

  • Mesitylene

  • Dioxane

  • 6 M Acetic Acid

Equipment:

  • Pyrex tube

  • Schlenk line

  • Oven

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a Pyrex tube, add this compound (37 mg, 0.2 mmol), p-phenylenediamine (21.6 mg, 0.2 mmol), 1.5 mL of mesitylene, 1.5 mL of dioxane, and 0.5 mL of 6 M aqueous acetic acid.

  • Freeze-Pump-Thaw Cycles: Subject the mixture to three freeze-pump-thaw cycles to degas the solution.

  • Solvothermal Reaction: Seal the Pyrex tube and place it in an oven at 120 °C for 3 days.

  • Isolation and Washing: A colored precipitate should form. Isolate the solid by filtration and wash it with anhydrous acetone and anhydrous tetrahydrofuran.

  • Purification: Purify the crude product by Soxhlet extraction with tetrahydrofuran for 24 hours.

  • Activation: Dry the purified COF in a vacuum oven at 150 °C for 12 hours to obtain the activated CFBA-PDA-COF.

Characterization:

Technique Expected Results
Powder X-Ray Diffraction (PXRD) A diffraction pattern with distinct peaks indicative of a crystalline, porous framework. The experimental pattern should be compared with the simulated pattern based on the proposed structure.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy The appearance of a characteristic C=N stretching band (around 1620 cm⁻¹) and the disappearance of the C=O and N-H stretching bands of the monomers, confirming imine bond formation.
Solid-State ¹³C NMR Spectroscopy Resonances corresponding to the imine carbon and the aromatic carbons of the framework, providing further evidence of the COF structure.
Brunauer-Emmett-Teller (BET) Analysis A nitrogen adsorption isotherm to confirm the permanent porosity and determine the surface area of the COF.[6]
Thermogravimetric Analysis (TGA) A profile showing high thermal stability, typically up to 400-500 °C, which is characteristic of the robust covalent bonds in the framework.[6]
Application Note 2: Heterogeneous Catalysis of the Knoevenagel Condensation

The basic imine nitrogens in the CFBA-PDA-COF can act as catalytic sites for base-catalyzed reactions such as the Knoevenagel condensation.

Reaction Procedure:

  • In a round-bottom flask, add the activated CFBA-PDA-COF (as the catalyst), an aldehyde (e.g., benzaldehyde), and an active methylene compound (e.g., malononitrile) in a suitable solvent (e.g., ethanol).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period.

  • Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the catalyst by filtration.

  • Analyze the filtrate to determine the product yield.

  • Wash the recovered catalyst with a suitable solvent, dry it, and test its reusability in subsequent reaction cycles.

III. Future Perspectives: Functional Polymers and Beyond

The bifunctional nature of this compound, with its aldehyde and carboxylic acid groups, also opens avenues for the synthesis of novel functional polymers. For instance, it can be used to synthesize Schiff base polymers by reacting it with diamines. These polymers could find applications in areas such as chemosensing, membrane separations, and as advanced coating materials. The presence of the carboxylic acid group allows for further functionalization or for imparting properties like water solubility.

The chloro substituent offers a site for post-synthetic modification of the synthesized materials. For example, in MOFs and COFs, the chlorine atom can be replaced through nucleophilic substitution reactions to introduce new functional groups, further tuning the properties of the material for specific applications.

Conclusion

This compound is a highly versatile and promising building block for the development of a wide range of novel materials. Its unique combination of functional groups allows for the rational design and synthesis of luminescent MOFs for sensing applications, robust COFs for heterogeneous catalysis, and functional polymers with tailored properties. The detailed protocols and application notes provided herein serve as a starting point for researchers and scientists to explore the full potential of this remarkable molecule in advancing the frontiers of materials science and drug development.

References

  • Luminescent sensing and photocatalytic degradation properties of an uncommon (4,5,5)-connected 3D MOF based on 3,5-di(3′,5′-dicarboxylphenyl)benzoic acid. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ce/c8ce00591k]
  • Luminescent sensing and photocatalytic degradation properties of an uncommon (4,5,5)-connected 3D MOF based on 3,5-di(3′, 5′-dicarboxylphenyl)benzoic acid: an experimental and computational study. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Formation Mechanism of Textured MOF-5. CORE. [URL: https://core.ac.uk/download/pdf/19602050.pdf]
  • Synthesis and Characterization of the Interpenetrated MOF-5. ResearchGate. [URL: https://www.researchgate.
  • Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60439h]
  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9386868/]
  • Luminescent MOFs for Mycotoxin Detection. Advanced Light Source. [URL: https://als.lbl.gov/luminescent-mofs-for-mycotoxin-detection/]
  • The XRD patterns of (a) MOF-5, (b) IRMOF-3, (c) IRMOF-3RNH 2. ResearchGate. [URL: https://www.researchgate.net/figure/The-XRD-patterns-of-a-MOF-5-b-IRMOF-3-c-IRMOF-3RNH-2_fig1_273140224]
  • Synthesis, Characterization and Adsorption Capability of MOF-5. ResearchGate. [URL: https://www.researchgate.net/publication/283348128_Synthesis_Characterization_and_Adsorption_Capability_of_MOF-5]
  • Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI. [URL: https://www.mdpi.com/2504-477X/4/4/60]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Introduction: Navigating the Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. Its successful synthesis with high yield and purity is crucial for the efficiency of subsequent reactions. The two most common synthetic strategies involve either the direct formylation of 3-chlorobenzoic acid or the oxidation of a suitable precursor like 3-chloro-5-methylbenzoic acid. This guide is structured around these two primary routes, offering detailed troubleshooting for each.

Route 1: Vilsmeier-Haack Formylation of 3-Chlorobenzoic Acid

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1][2] However, the presence of a deactivating carboxylic acid group and a chloro substituent on the benzene ring can make this reaction challenging.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 3-Chlorobenzoic Acid Starting_Material->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (e.g., NaOAc solution) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Oxidation_Workflow Starting_Material 3-Chloro-5-methylbenzoic Acid Reaction_Mixture Reaction at Elevated Temperature Starting_Material->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., MnO₂, SeO₂) Oxidizing_Agent->Reaction_Mixture Workup Work-up (Filtration, Extraction) Reaction_Mixture->Workup Product This compound Workup->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General workflow for the oxidation of 3-chloro-5-methylbenzoic acid.

Troubleshooting Guide & FAQs: Oxidation Reaction

Question 1: The oxidation of the methyl group is very slow or incomplete. How can I drive the reaction to completion?

Answer:

The oxidation of a methyl group on an electron-deficient ring can be sluggish. Here are some strategies to improve the conversion:

  • Choice of Oxidant: The choice of oxidizing agent is critical. While strong oxidants like KMnO₄ or K₂Cr₂O₇ will likely oxidize the methyl group all the way to a carboxylic acid, milder and more selective oxidants are required for the aldehyde. Consider the following options:

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a common reagent for the oxidation of benzylic alcohols to aldehydes. If starting from 3-chloro-5-(hydroxymethyl)benzoic acid, this would be a good choice. For the direct oxidation of the methyl group, its effectiveness may be limited.

    • Selenium Dioxide (SeO₂): This reagent is known for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures.

  • Reaction Conditions:

    • Temperature: These oxidations often require heating. A temperature range of 80-120°C is a good starting point, but optimization may be necessary.

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For SeO₂, dioxane or acetic acid are commonly used.

  • Catalyst: In some cases, a catalyst can enhance the reaction rate. For instance, in air oxidation processes, cobalt and manganese salts are often used as catalysts. [3][4]

Question 2: I am observing over-oxidation of the methyl group to a carboxylic acid, resulting in the formation of 3-chloro-1,5-benzenedicarboxylic acid. How can I prevent this?

Answer:

Over-oxidation is a common challenge when trying to isolate the aldehyde. The following measures can help improve selectivity:

  • Use a Stoichiometric Amount of Oxidant: Using a large excess of the oxidizing agent will favor the formation of the carboxylic acid. Carefully control the stoichiometry, starting with a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant.

  • Milder Oxidizing Agents: As mentioned above, avoid harsh oxidizing agents like potassium permanganate. Stick to more selective reagents like SeO₂.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.

Question 3: The purification of the final product is difficult, and I am losing a significant amount of my product during this step. What are some effective purification strategies?

Answer:

Purification of substituted benzoic acids and benzaldehydes can indeed be challenging due to their similar polarities.

  • Acid-Base Extraction: Take advantage of the acidic nature of the carboxylic acid group.

    • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure this compound.

    • Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system can be effective. Toluene or a mixture of ethanol and water are often good choices for benzoic acid derivatives. [5]

  • Column Chromatography: If all else fails, silica gel column chromatography can be used for purification. A gradient elution with a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing, is a good starting point.

General FAQs

Question: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

Answer:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the consumption of starting materials and the formation of products in real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the molecular weights of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity assessment of the final product. The presence of the aldehyde proton signal (around 9-10 ppm) and the carboxylic acid proton signal (around 12-13 ppm) in the ¹H NMR spectrum are key indicators of the desired product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretching frequencies of the aldehyde (around 1700 cm⁻¹) and the carboxylic acid (around 1680 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).

By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, paving the way for more efficient and successful downstream applications.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Quora.
  • Wikipedia.
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Reddit.
  • OrgoSolver.
  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
  • Google Patents.
  • Google Patents. Oxidation of xylene and toluic acid mixtures to phthalic acids.
  • OnePetro.
  • Google Patents.
  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
  • Science.gov. benzaldehyde benzoic acid: Topics by Science.gov. [Link]
  • Royal Society of Chemistry. Oxidation of p-toluic acid to terephthalic acid via a bromine-free process using nano manganese and manganese–copper mixed oxides. [Link]
  • ACS Publications. Liquid-Phase Oxidation of Toluene and p-toluic Acid under Mild Conditions: Synergistic Effects of Cobalt, Zirconium, Ketones, and Carbon Dioxide. [Link]
  • MySkinRecipes. This compound. [Link]
  • Google Patents. 3-chloro methyl benzoic acid synthetic method.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
  • Physics & Maths Tutor.

Sources

Technical Support Center: Purification of 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Chloro-5-formylbenzoic acid (CAS 153203-59-9). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material. Here, we dissect common issues and provide robust, field-proven protocols to streamline your purification workflows.

Pre-Purification Essentials: Safety and Impurity Profile

Before any purification attempt, a thorough understanding of the compound's safety profile and potential impurities is critical.

Mandatory Safety Precautions

This compound and its related parent compounds are classified as hazardous. Adherence to safety protocols is non-negotiable.

  • Hazard Identification: This compound is often classified as causing skin irritation (H315), serious eye irritation/damage (H318/H319), and potential respiratory irritation (H335). It may also be harmful if swallowed (H302).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust.[1] Wash hands and any exposed skin thoroughly after handling.[2] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1]

Anticipating the Enemy: Common Impurities

The choice of purification strategy is dictated by the impurities present. These often originate from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-chloro-5-methylbenzoic acid or a related toluic acid derivative.

  • Intermediates: Incomplete hydrolysis of a dichloromethyl or trichloromethyl precursor can leave chlorinated intermediates.[3] Similarly, incomplete oxidation of a methyl group could result in the presence of 3-chloro-5-(hydroxymethyl)benzoic acid.[4]

  • Over-Oxidized Products: Harsh oxidation conditions can lead to the formation of dicarboxylic acids like 3-chloro-1,5-benzenedicarboxylic acid.

  • Residual Catalysts and Reagents: Lewis acids (e.g., Zinc Chloride, Ferric Chloride) used in synthesis may persist.[3][4]

Purification Method Selection

The optimal purification technique depends on the impurity profile, the scale of your reaction, and the desired final purity. The following decision tree provides a general guide.

Purification_Workflow start Crude this compound check_impurities What is the primary impurity type? start->check_impurities neutral_basic Neutral / Basic Impurities (e.g., unreacted non-acidic starting materials) check_impurities->neutral_basic Neutral/Basic acidic Structurally Similar Acidic Impurities (e.g., over-oxidized or under-oxidized acids) check_impurities->acidic Acidic gross Gross Contamination / Baseline Impurities check_impurities->gross Mixture/Unknown extraction Acid-Base Extraction neutral_basic->extraction chromatography Column Chromatography acidic->chromatography recrystallization Recrystallization gross->recrystallization final_polish Final Polish Needed? extraction->final_polish end High-Purity Product (Verify by MP, NMR, HPLC) chromatography->end recrystallization->final_polish final_polish->recrystallization Yes final_polish->end No

Caption: Decision workflow for selecting a purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: There is no single "best" solvent; it requires empirical testing. However, a good starting point is an aqueous-organic mixture. The molecule has a polar carboxylic acid and a moderately polar aldehyde, suggesting poor solubility in non-polar solvents like hexanes and high solubility in polar protic solvents like methanol. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5][6] Start with a water/ethanol or water/isopropanol mixture. Toluene or a toluene/heptane mixture can also be effective for less polar impurities.

Q2: My compound won't crystallize out of solution after cooling. What should I do?

A2: This is a classic sign of either using too much solvent or the presence of impurities that inhibit crystallization. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure product.[5][6] If that fails, you can slowly evaporate some of the solvent to increase the concentration and then attempt cooling again.

Q3: Can I use acid-base extraction to purify this compound?

A3: Absolutely. Acid-base extraction is an excellent and highly recommended method for separating this compound (an acid) from any neutral or basic impurities.[7][8] The carboxylic acid can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt, which will move to the aqueous phase, leaving neutral impurities in the organic phase.

Troubleshooting and In-Depth Protocols

Technique 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[9]

Troubleshooting Guide: Recrystallization

Problem Potential Cause(s) Recommended Solution(s)
Oily Precipitate Forms ("Oiling Out") 1. The solution is supersaturated above the melting point of the solid. 2. The solvent is too non-polar for the compound.1. Add more hot solvent to dissolve the oil, then allow it to cool much more slowly. 2. Re-attempt with a more polar solvent system (e.g., increase the water or ethanol content in a mixed solvent system).
Poor Recovery / Low Yield 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound has significant solubility in the cold solvent.1. Before filtering, boil off some solvent to concentrate the solution and re-cool. 2. After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes.[10] 3. Use a different solvent system. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Colored Impurities Persist in Crystals 1. Impurity is co-crystallizing with the product. 2. Impurity is strongly adsorbed to the crystal surface.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution, as it can adsorb the product). 2. Perform a second recrystallization.

Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat gently on a hot plate while swirling to dissolve the solid.

  • Saturation: Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. This ensures the solution is saturated at high temperature.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for forming pure, well-defined crystals.[6]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the surface.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Determine the melting point and/or run an HPLC to confirm purity.

Technique 2: Acid-Base Extraction

This method is ideal for removing neutral or basic impurities. The principle is to convert the acidic product into a water-soluble salt, wash away organic-soluble impurities, and then regenerate the pure acid.[11]

Acid_Base_Extraction cluster_0 Separatory Funnel start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains Acid (P) & Neutral Impurity (I) add_base Add Aqueous NaHCO3 Shake in Separatory Funnel start->add_base organic_layer Organic Layer: Neutral Impurity (I) add_base->organic_layer aqueous_layer Aqueous Layer: Deprotonated Product (P-Na+) add_base->aqueous_layer separate Separate Layers organic_layer->separate aqueous_layer->separate add_acid Acidify Aqueous Layer with 2M HCl to pH ~2-3 separate->add_acid precipitate Pure Acid (P) Precipitates add_acid->precipitate isolate Isolate by Vacuum Filtration precipitate->isolate

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause(s) Recommended Solution(s)
Emulsion Forms at Interface 1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved species.1. Gently swirl or invert the funnel instead of shaking violently. 2. Add a saturated NaCl solution (brine) to break the emulsion. Let the funnel stand for a longer period.
No Precipitate After Acidification 1. Not enough acid was added; the product is still in its salt form. 2. The product is soluble in the aqueous solution even in its neutral form.1. Check the pH with litmus or pH paper. Continue adding acid (e.g., 2M HCl) until the solution is strongly acidic (pH 2-3).[11] 2. If no solid forms, extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). The neutral product will move back into the organic layer, which can then be dried and evaporated.[11]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Back-Wash: To ensure all product is extracted, add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. To remove any residual neutral impurities from the aqueous layer, perform a "back-wash" by adding a small amount of fresh ethyl acetate to the combined aqueous extracts, shaking, and discarding the organic wash.[7]

  • Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add 2M HCl while stirring until gas evolution ceases and the solution is acidic (test with pH paper, target pH 2-3). The pure this compound should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Technique 3: Column Chromatography

For difficult separations of structurally similar acidic impurities, silica gel column chromatography is the most effective, albeit more resource-intensive, method.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaks / Tailing on Column The carboxylic acid is interacting strongly and irreversibly with the basic sites on the silica gel.Add a small amount of acetic acid (0.5-1.0%) to the mobile phase. This keeps the carboxylic acid protonated and suppresses ionization, leading to sharper bands.
Poor Separation The mobile phase is either too polar (eluting everything quickly) or not polar enough (nothing moves).Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired product an Rf value of ~0.3-0.4.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh).

  • Mobile Phase Selection: Using TLC, find a suitable mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate. For this polar molecule, you might start with a 70:30 mixture and adjust. Add 0.5% acetic acid to the chosen solvent system to prevent tailing.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the prepared column.

  • Elution: Run the column using the selected mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
  • University of California, Irvine. Acid-Base Extraction.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 4506-45-0 5-Chloro-2-formylbenzoic acid Impurity.
  • Cenmed Enterprises. 3 Chloro 5 Formylbenzoic Acid.
  • Doc Pat. (2021, June 6). Acid-Base Extraction of Three Organic Compounds [Video]. YouTube.
  • Google Patents. (1996). JPH08127553A - Production of formyl benzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • MySkinRecipes. This compound.
  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PubChem. 3-Chloro-5-hydroxybenzoic Acid.
  • Georganics. 2-Chloro-5-formylbenzoic acid - High purity.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research.
  • Scribd. Exp 2 - Recrystallization of Benzoic Acid.

Sources

common side reactions and byproducts in 3-Chloro-5-formylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-5-formylbenzoic Acid

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals, prized for its dual functionality that allows for diverse chemical modifications.[1] However, its synthesis presents unique challenges primarily due to the electronic properties of the substituted benzene ring. The presence of two deactivating groups—a chloro and a carboxylic acid substituent—significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions, such as formylation, inherently difficult.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct approach is the electrophilic formylation of 3-chlorobenzoic acid. The key challenge is activating a formylating agent sufficiently to react with the deactivated aromatic ring. The two benchmark methods for this are:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[2][3] It is generally preferred for its relatively milder conditions and operational simplicity compared to other formylation techniques.

  • Gattermann-Koch Reaction: This reaction employs carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.[4][5] Due to the use of highly toxic gaseous CO and often high pressures, this method is less common in a standard laboratory setting.[4]

An alternative, though less direct, route involves the oxidation of a precursor like 3-chloro-5-methylbenzoic acid or the hydrolysis of a 3-chloro-5-(dihalomethyl)benzoic acid derivative.[6]

Q2: Why is the formylation of 3-chlorobenzoic acid so challenging?

The difficulty stems from the fundamental principles of electrophilic aromatic substitution. The aromatic ring acts as a nucleophile, attacking an electrophile (the formylating agent). In 3-chlorobenzoic acid:

  • The carboxylic acid group (-COOH) is a strong deactivating group and a meta-director.

  • The chloro group (-Cl) is also deactivating (due to its inductive effect) but is an ortho, para-director.

Both groups withdraw electron density from the ring, making it a poor nucleophile. While their directing effects align to favor substitution at the C-5 position (meta to -COOH and para to -Cl), the cumulative deactivation requires potent electrophiles and often forcing reaction conditions, which can lead to side reactions and purification challenges. The Vilsmeier reagent, for instance, is a relatively weak electrophile, making its reaction with deactivated substrates sluggish.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Low or No Product Conversion

Q: My reaction has run for 24 hours, but TLC and NMR analysis show only my starting material, 3-chlorobenzoic acid. What is the likely cause and how can I fix it?

This is the most common issue and points to insufficient reactivity in the system.

A: Probable Causes & Solutions:

  • Cause A: Insufficiently Reactive Vilsmeier Reagent. The equilibrium for the formation of the active electrophile (the chloroiminium ion, or Vilsmeier reagent) may not be favorable, or the reagent itself is not electrophilic enough for your deactivated substrate.

    • Solution 1 (Reagent Choice): While POCl₃ is common, switching to a more reactive activating agent like oxalyl chloride to generate the Vilsmeier reagent can increase electrophilicity.

    • Solution 2 (Increase Temperature): Deactivated arenes often require higher temperatures for the Vilsmeier-Haack reaction to proceed at a reasonable rate.[2] Carefully increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to 80°C) and monitor the progress by TLC. Be aware that higher temperatures can also promote side reactions.

  • Cause B: Reagent Quality and Stoichiometry. Moisture can quench the Vilsmeier reagent and Lewis acids. The molar ratios are also critical.

    • Solution 1 (Ensure Anhydrous Conditions): Use freshly distilled, anhydrous DMF and POCl₃. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solution 2 (Optimize Stoichiometry): An excess of the Vilsmeier reagent is often necessary. A typical starting point is 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the 3-chlorobenzoic acid.

  • Cause C: Inadequate Reaction Time. The reaction may simply be very slow.

    • Solution (Extend Reaction Time): If heating, continue to monitor the reaction for up to 48 hours. If a small amount of product is observed, the reaction is proceeding, albeit slowly.

G start Low/No Conversion Detected check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents optimize_stoich Increase Equivalents of Vilsmeier Reagent (1.5-3.0 eq) check_reagents->optimize_stoich Reagents OK increase_temp Increase Reaction Temperature (e.g., 50-80°C) optimize_stoich->increase_temp extend_time Extend Reaction Time (Monitor up to 48h) increase_temp->extend_time success Successful Conversion extend_time->success Product Formed fail Consider Alternative Route (e.g., Gattermann-Koch) extend_time->fail Still No Product

Caption: Troubleshooting workflow for low product yield.

Scenario 2: Formation of Multiple Products (Isomers)

Q: My crude product shows two distinct spots on TLC and my NMR spectrum is complex, suggesting an isomeric byproduct. What is the likely isomer and how can I improve selectivity?

A: Probable Cause & Solutions:

While the electronics strongly favor formylation at the C-5 position, a minor amount of substitution at the C-3 position (ortho to the chloro group and meta to the carboxylic acid) can occur, yielding 2-chloro-3-formylbenzoic acid .

  • Cause: Lack of Complete Regioselectivity. Higher reaction temperatures, while improving conversion, can sometimes decrease regioselectivity by providing enough energy to overcome the activation barrier for the less-favored isomer.

    • Solution 1 (Temperature Control): Find the lowest possible temperature that still provides a reasonable reaction rate. This often requires careful optimization. Running the reaction at 40-50°C may offer a better balance between rate and selectivity than reacting at 80°C or higher.

    • Solution 2 (Purification): If the isomeric byproduct is unavoidable, it must be removed. The two isomers have different polarity and crystal packing abilities.

      • Column Chromatography: A silica gel column using a gradient elution (e.g., hexanes/ethyl acetate) can effectively separate the isomers.

      • Recrystallization: The desired this compound and its isomer will have different solubilities. Experiment with various solvent systems (e.g., ethyl acetate/hexane, toluene, or aqueous ethanol) to selectively crystallize the desired product.

Scenario 3: Product Degradation or Unexpected Byproducts

Q: During workup, my product seems to be degrading. I've also isolated a byproduct that I suspect is 3-chloro-1,5-benzenedicarboxylic acid. How can this happen?

A: Probable Causes & Solutions:

  • Cause A: Over-oxidation. The aldehyde group in your product is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or in the presence of air during a prolonged workup. This would result in the formation of 3-chloro-isophthalic acid.

    • Solution (Careful Workup): Minimize the time the product is exposed to high temperatures. If possible, conduct the workup and purification steps at or below room temperature. Purging with an inert gas during solvent removal can also help prevent air oxidation.

  • Cause B: Reaction with Carboxylic Acid Group. Although less common, highly reactive intermediates could potentially react with the carboxylic acid moiety, for example, to form a mixed anhydride, which would be hydrolyzed during aqueous workup. This can lead to complex crude mixtures.

    • Solution (Protecting Group Strategy): For particularly challenging syntheses, it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the formylation. The ester is more robust under Vilsmeier-Haack conditions and can be hydrolyzed back to the carboxylic acid in a final step. This adds steps but can significantly improve the yield and purity of the formylation.

G sub 3-Chlorobenzoic Acid reagents 1. DMF, POCl₃ 2. H₂O Workup sub->reagents Major Pathway prod This compound (Desired Product) reagents->prod Major Pathway iso 2-Chloro-3-formylbenzoic Acid (Isomeric Byproduct) reagents->iso Minor Pathway (Low Regioselectivity) ox 3-Chloro-isophthalic Acid (Oxidation Byproduct) prod->ox Air Oxidation (During Workup)

Caption: Synthetic pathways and common byproducts.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-chlorobenzoic acid (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (2.0 eq)

  • Phosphoryl chloride (POCl₃) (2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) (as solvent)

  • Ice water, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous DCE.

  • Reagent Preparation: In the dropping funnel, add anhydrous DMF (2.0 eq) to an equal volume of anhydrous DCE.

  • Vilsmeier Reagent Formation: Cool the main reaction flask to 0°C in an ice bath. Add POCl₃ (2.0 eq) dropwise to the stirred solution of 3-chlorobenzoic acid in DCE.

  • Addition: Slowly add the DMF solution from the dropping funnel to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70°C.

  • Reaction: Stir the reaction mixture at 60-70°C for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Hydrolysis: Stir the quenched mixture for 1-2 hours until the intermediate iminium salt is fully hydrolyzed. The crude product may precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted starting material), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or ethyl acetate).

  • Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

  • Analysis: Check the purity of the recrystallized product by melting point, NMR, or HPLC.

ParameterTypical RangeNotes
Yield 40-65%Highly dependent on reaction scale and optimization.
Purity (Crude) 70-90%Main impurities are starting material and isomers.
Purity (Recrystallized) >98%A single recrystallization is often sufficient.
Melting Point 195-199 °CA sharp melting point indicates high purity.

References

  • Gattermann reaction - Wikipedia.
  • Gattermann-Koch Reaction - Name-Reaction.com.
  • Vilsmeier-Haack Reaction - NROChemistry.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Gattermann Koch Reaction Mechanism - BYJU'S.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • This compound - MySkinRecipes.
  • JPH08127553A - Production of formyl benzoic acid - Google Patents.
  • 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem.

Sources

troubleshooting low yields in reactions with formylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields in Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formylbenzoic acid derivatives. This guide is designed to provide field-proven insights and actionable solutions to common challenges encountered during synthesis, with a primary focus on overcoming low reaction yields. Formylbenzoic acids, with their bifunctional nature, are powerful synthetic intermediates, but their dual reactivity also presents unique challenges.[1][2][3] This resource combines fundamental chemical principles with practical, step-by-step troubleshooting protocols to help you optimize your reactions and achieve your desired outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise when working with formylbenzoic acid and its isomers.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields can typically be traced back to one of several key areas:

  • Purity of Starting Material: Formylbenzoic acid can oxidize over time to terephthalaldehydic acid or other impurities. Always verify the purity of your starting material by NMR or melting point before starting a reaction.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and pH can dramatically impact yield. The bifunctional nature of the molecule means that conditions suitable for one group may be detrimental to the other.[4]

  • Competing Side Reactions: The aldehyde is susceptible to oxidation, reduction, and acetal formation, while the carboxylic acid can undergo unwanted side reactions if not properly managed.[1][5]

  • Solubility Issues: Formylbenzoic acids have limited solubility in many common non-polar organic solvents, which can lead to incomplete reactions.[6][7] Solvents like DMF, DMSO, or aqueous mixtures are often required.[1][3]

  • Product Loss During Workup: The polarity of your product, conferred by the remaining functional group, can lead to significant loss during aqueous extraction or challenging purification.[8]

Q2: How does the isomer (ortho, meta, para) of formylbenzoic acid affect reactivity?

The relative positions of the formyl and carboxylic acid groups significantly influence the electronic properties and steric environment of the molecule, impacting reactivity:

  • 2-Formylbenzoic Acid (ortho): This isomer exists in equilibrium with its cyclic lactol form (3-hydroxyphthalide).[9] This equilibrium can reduce the effective concentration of the free aldehyde available for reaction. Reactions with the aldehyde may require conditions that favor the open-chain form. Esterification of the carboxylic acid can also be sterically hindered.

  • 3-Formylbenzoic Acid (meta): In the meta isomer, the electronic effects of the two groups are primarily inductive. It is generally considered to have more "independent" reactivity compared to the ortho and para isomers, where resonance effects are significant.[10]

  • 4-Formylbenzoic Acid (para): The strong electron-withdrawing nature of both groups in a para-relationship makes the aldehyde carbonyl carbon highly electrophilic and the carboxylic acid more acidic compared to benzoic acid.[10] This enhanced reactivity is often desirable but can also increase the propensity for certain side reactions.

Q3: Is it necessary to use a protecting group for either the aldehyde or the carboxylic acid?

Whether a protecting group is needed depends entirely on the reaction you are trying to perform.[11]

  • When you MIGHT need one: If you are performing a reaction that is incompatible with one of the functional groups. For example, if you are using a strong, non-selective reducing agent like LiAlH₄ to reduce the carboxylic acid, you must protect the aldehyde (e.g., as an acetal) to prevent its reduction to an alcohol.[12] Similarly, if you are performing a Wittig reaction on the aldehyde, protecting the acidic carboxylic acid proton is often necessary to prevent consumption of the ylide.

  • When you might NOT need one: For many common reactions, selective conditions can be used. For instance, reductive amination can be performed selectively on the aldehyde in the presence of the carboxylic acid using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] Fischer esterification of the carboxylic acid can be done under acidic conditions that typically do not harm the aldehyde group.[5]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Reductive Amination

Reductive amination is one of the most common transformations of the formyl group. Low yields are often traced to issues with imine formation or the reduction step.

Potential Causes & Scientific Rationale:

  • Inefficient Imine Formation: The formation of the iminium ion intermediate is the rate-limiting step and is highly pH-dependent.[15] If the medium is too acidic, the amine nucleophile is protonated and non-reactive. If it's too basic, there isn't enough acid to catalyze water elimination.

  • Steric Hindrance: A bulky amine or the ortho-isomer of formylbenzoic acid can sterically hinder the initial nucleophilic attack.

  • Solvent Interference: Protic solvents like methanol can form hemiacetals with the aldehyde, reducing the concentration of free aldehyde available to react with the amine.

Actionable Solutions:

  • Optimize pH: For reagents like NaBH₃CN or NaBH(OAc)₃, the optimal pH is typically weakly acidic (pH 4-6). You can add a catalytic amount of acetic acid to the reaction mixture.[16]

  • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction to sequester the water formed during imine formation, driving the equilibrium forward.[15]

  • Change Solvent: Switch from a protic solvent (like methanol) to an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), especially when using NaBH(OAc)₃.[13]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the rate of imine formation, but monitor carefully for side reactions.

G start Low Yield Observed reagent_check Verify Purity of Aldehyde & Amine start->reagent_check imine_formation Focus on Imine Formation reagent_check->imine_formation Purity OK ph_check Is pH optimal (4-6)? Add catalytic AcOH. imine_formation->ph_check water_removal Is water being removed? Add molecular sieves. ph_check->water_removal pH Adjusted solvent_check Is solvent aprotic? Switch MeOH to DCM/DCE. water_removal->solvent_check Sieves Added reduction_step Focus on Reduction Step solvent_check->reduction_step Conditions Optimized reducer_check Is reducing agent active? Use fresh NaBH(OAc)3. reduction_step->reducer_check alcohol_byproduct Alcohol byproduct seen? Use more selective reducer. reducer_check->alcohol_byproduct Agent is Fresh end Yield Improved alcohol_byproduct->end Conditions Optimized G cluster_main Reductive Amination cluster_side Common Side Reactions FBA Formylbenzoic Acid + R-NH2 Imine Iminium Ion Intermediate FBA->Imine + H+ / -H2O Alcohol Alcohol Byproduct FBA->Alcohol Direct Reduction (e.g., NaBH4) Product Desired Amine Product Imine->Product + [H-] e.g., NaBH(OAc)3 OverAlkylation Over-Alkylation (Tertiary Amine) Product->OverAlkylation + Aldehyde / [H-] (if primary amine used)

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-formylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges of working with this versatile bifunctional molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Core Concept: The Challenge of Chemoselectivity

This compound is a valuable building block precisely because it possesses two distinct and reactive functional groups: a carboxylic acid and an aromatic aldehyde.[1] This duality, however, is the primary source of synthetic challenges. A reagent intended for the carboxylic acid may react with the aldehyde, and vice-versa. Mastering the derivatization of this molecule hinges on controlling chemoselectivity —the ability to react with one functional group in the presence of the other.

There are two primary strategies to achieve this:

  • Selective Reaction Conditions: Choosing reagents and conditions that inherently favor one functional group over the other (e.g., using a mild reducing agent that only reacts with the aldehyde).

  • Protection/Deprotection Strategy: Temporarily "masking" one functional group with a stable, unreactive protecting group while the other group is modified. The protecting group is then removed in a subsequent step.[2]

This guide will explore both strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule has two primary reactive sites:

  • The Carboxylic Acid (-COOH): This group is acidic and can be deprotonated. Its carbonyl carbon is electrophilic, especially after activation, making it susceptible to attack by nucleophiles. Common reactions include esterification, amidation, and conversion to a highly reactive acyl chloride.

  • The Aldehyde (-CHO): The carbonyl carbon of the aldehyde is highly electrophilic and readily attacked by nucleophiles. It is also easily oxidized or reduced. Common reactions include reductive amination, Wittig olefination, and formation of acetals.

Q2: I want to form an amide at the carboxylic acid. Will the aldehyde group interfere?

Yes, this is a very common issue. The amine nucleophile intended for the carboxylic acid can attack the more electrophilic aldehyde carbon to form an imine intermediate. This side reaction consumes your starting materials and leads to a complex product mixture. To achieve a high yield of the desired amide, you should protect the aldehyde group before performing the amide coupling.[2][3]

Q3: What is the best way to protect the aldehyde group?

The most common and effective method is to convert the aldehyde into a cyclic acetal. This is typically achieved by reacting the molecule with a diol, such as ethylene glycol, in the presence of an acid catalyst. The resulting acetal is very stable under the basic or neutral conditions often used for amide coupling or esterification but can be easily removed later by acidic hydrolysis to regenerate the aldehyde.[2]

Q4: How can I selectively derivatize the aldehyde group without touching the carboxylic acid?

This is more straightforward. A common and highly selective reaction is reductive amination . This process involves reacting the aldehyde with a primary or secondary amine to form an imine in situ, which is then immediately reduced to a new amine by a mild reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this because they are gentle enough to reduce the iminium ion intermediate without reducing the less reactive carboxylic acid.[4][5]

Q5: Can I perform a Wittig reaction on the aldehyde in the presence of the carboxylic acid?

This is challenging. The phosphorus ylide used in the Wittig reaction is a strong base and will be quenched by the acidic proton of the carboxylic acid.[6] However, some success has been reported for Wittig reactions on substrates with acidic groups when using stabilized ylides in aqueous media, often with a weak base like NaHCO₃ to deprotonate the carboxylic acid first.[7][8] This is considered an advanced application and may require significant optimization.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Yield of Desired Carboxylic Acid Derivative (Amide/Ester)
Probable Cause A: Side Reaction at the Aldehyde Group
  • Explanation: Your nucleophile (amine or alcohol) is preferentially attacking the highly reactive aldehyde carbonyl instead of the carboxylic acid. This is the most likely cause of low yield when working with unprotected this compound.

  • Recommended Solution: Implement a protection strategy. Convert the aldehyde to a cyclic acetal using ethylene glycol and a catalytic amount of acid (e.g., p-toluenesulfonic acid) prior to the derivatization step. Once the carboxylic acid has been successfully modified, deprotect the acetal using aqueous acid.

Probable Cause B: Incomplete Activation of the Carboxylic Acid
  • Explanation: For an amide or ester to form efficiently, the hydroxyl (-OH) of the carboxylic acid must be converted into a better leaving group. If this activation is inefficient, the reaction will not proceed.

  • Recommended Solution:

    • For Amidation: Use a reliable peptide coupling agent system. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma.[9] These reagents form a highly reactive activated ester in situ.

    • For Esterification: For simple alcohols like methanol, Fischer esterification (refluxing in the alcohol with a strong acid catalyst like H₂SO₄) is effective.[9] For more complex alcohols, first convert the carboxylic acid to an acyl chloride.

    • Acyl Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the highly reactive 3-chloro-5-formylbenzoyl chloride. This intermediate will readily react with most amines and alcohols.[9]

Probable Cause C: Presence of Water
  • Explanation: Water can hydrolyze your activated intermediates (e.g., the O-acylisourea formed by EDC) or your acyl chloride, regenerating the starting carboxylic acid. It can also hinder reactions that require anhydrous conditions.

  • Recommended Solution: Use anhydrous solvents (e.g., DCM, DMF, acetonitrile). Dry your starting materials if necessary. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Multiple Unidentified Products in Final Mixture
Probable Cause A: Simultaneous Reaction at Both Functional Groups
  • Explanation: This occurs when conditions are not selective and no protecting group is used. For example, adding an amino-alcohol could lead to a mixture of amide, ester, and imine products.

  • Recommended Solution: Re-evaluate your synthetic strategy using the decision workflow below. A protection/deprotection sequence is almost always necessary to avoid this outcome.

Probable Cause B: Degradation of Reagents or Products
  • Explanation: Some coupling agents are thermally unstable. Similarly, highly reactive intermediates like acyl chlorides can degrade over time or react with certain solvents.

  • Recommended Solution: Add coupling agents at 0 °C or room temperature as specified in protocols.[9] When an acyl chloride is generated, it is often best to use it immediately in the next step without purification. Monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures.

Problem 3: Low Yield of Desired Aldehyde Derivative (e.g., via Reductive Amination)
Probable Cause A: Inefficient Imine Formation
  • Explanation: The first step of reductive amination is the formation of an imine (or iminium ion), which requires the removal of water. This equilibrium can be unfavorable.[5]

  • Recommended Solution: Some protocols benefit from mildly acidic conditions (e.g., adding acetic acid) to catalyze imine formation.[4] Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also drive the reaction forward, though this is often unnecessary with modern reagents.

Probable Cause B: Inactive or Incorrect Reducing Agent
  • Explanation: The choice of reducing agent is critical. A strong reducing agent like LiAlH₄ would reduce both the aldehyde and the carboxylic acid. An inappropriate choice like NaBH₄ may be too slow at reducing the iminium ion under neutral conditions.

  • Recommended Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild, selective, and highly effective reagent for reductive aminations that tolerates a wide range of functional groups, including carboxylic acids.[4] Ensure the reagent is fresh and has been stored properly.

Visualized Workflows and Data

Strategic Decision Workflow

This diagram outlines the logical steps for planning the derivatization of this compound.

G start Start: Derivatize This compound target_group Which functional group is the target? start->target_group cooh Target: Carboxylic Acid target_group->cooh  -COOH cho Target: Aldehyde target_group->cho  -CHO   protect_q Is the nucleophile (e.g., amine) reactive with aldehydes? cooh->protect_q protect 1. Protect Aldehyde (e.g., form cyclic acetal) protect_q->protect Yes (Highly Likely) derivatize_cooh 2. Derivatize Carboxylic Acid (e.g., Amide Coupling) protect_q->derivatize_cooh No (Rare) protect->derivatize_cooh deprotect 3. Deprotect Aldehyde (e.g., Acidic Hydrolysis) derivatize_cooh->deprotect end_cooh Final Product: Carboxylic Acid Derivative deprotect->end_cooh method_cho Select Aldehyde-Selective Method cho->method_cho reduct_amin Example: Reductive Amination (e.g., with NaBH(OAc)₃) method_cho->reduct_amin end_cho Final Product: Aldehyde Derivative reduct_amin->end_cho G start Problem: Low Yield or Impure Product main_q What does analysis (TLC/LCMS) show? start->main_q sm_present Mainly Unreacted Starting Material main_q->sm_present side_products Multiple Side Products main_q->side_products cause_sm1 Cause: Inactive Reagents or Presence of Water sm_present->cause_sm1 cause_sm2 Cause: Inefficient Carboxylic Acid Activation sm_present->cause_sm2 cause_sm3 Cause: Insufficient Temperature / Time sm_present->cause_sm3 cause_sp1 Cause: Aldehyde Reactivity side_products->cause_sp1 cause_sp2 Cause: Conditions Not Selective side_products->cause_sp2 solution_sm1 Solution: Use fresh, anhydrous reagents and solvents. Run under inert atmosphere. cause_sm1->solution_sm1 solution_sm2 Solution: Use proven coupling agents (EDC/HOBt) or convert to acyl chloride. cause_sm2->solution_sm2 solution_sm3 Solution: Monitor reaction progress and increase temp/ time as needed. cause_sm3->solution_sm3 solution_sp1 Solution: Protect aldehyde as an acetal before derivatizing the carboxylic acid. cause_sp1->solution_sp1 solution_sp2 Solution: For aldehyde derivatization, use selective reagents like NaBH(OAc)₃. cause_sp2->solution_sp2

Caption: Troubleshooting flowchart for common derivatization issues.

Data Tables

Table 1: Recommended Starting Conditions for Derivatization

Reaction TypeTarget GroupKey ReagentsCommon SolventsTypical Temp. (°C)Typical Time (h)Key Consideration
Amidation Carboxylic AcidEDC, HOBt, AmineDCM, DMF (anhydrous)0 to 254 - 24Aldehyde protection is essential. [9]
Acyl Chloride Formation Carboxylic AcidSOCl₂ or (COCl)₂Toluene, DCM (anhydrous)25 to 80 (reflux)1 - 3Use immediately; highly moisture-sensitive. [9]
Fischer Esterification Carboxylic AcidAlcohol (e.g., MeOH), H₂SO₄ (cat.)Excess AlcoholReflux1 - 3Only for simple, unhindered alcohols. [9]
Reductive Amination AldehydeAmine, NaBH(OAc)₃, AcOH (cat.)DCE, THF252 - 12Highly selective for the aldehyde. [4]
Acetal Protection AldehydeEthylene Glycol, p-TsOH (cat.)TolueneReflux (Dean-Stark)2 - 5Protects aldehyde during subsequent reactions. [2]

Table 2: Quick Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low Amide/Ester Yield Aldehyde interferenceProtect aldehyde as a cyclic acetal before coupling.
Starting Material Unchanged Inefficient activation or water contaminationUse fresh coupling agents (e.g., EDC) and anhydrous solvents under N₂.
Complex Product Mixture Lack of chemoselectivityUse a protection/deprotection strategy for the non-target group.
Low Reductive Amination Yield Inefficient imine formation or wrong reducing agentUse a mild acid catalyst (AcOH) and a selective reductant (NaBH(OAc)₃).
Reaction Fails to Start Poor quality reagentsVerify the purity and activity of all reagents, especially coupling agents and amines.
Example Experimental Protocols
Protocol 1: Amidation of Carboxylic Acid (with Aldehyde Protection)

Step A: Acetal Protection of the Aldehyde

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture, collecting the water that forms.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo to obtain the protected intermediate, which can often be used without further purification.

Step B: Amide Coupling

  • Dissolve the protected intermediate (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a weak organic base like DIPEA if the amine is a salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring by TLC. [9]6. Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify the amide product by column chromatography or recrystallization.

Step C: Deprotection

  • Dissolve the purified, protected amide in a mixture of THF and 1M HCl.

  • Stir at room temperature until the acetal is cleaved (monitor by TLC/LC-MS).

  • Neutralize the mixture and extract the final product.

Protocol 2: Selective Reductive Amination of the Aldehyde
  • Suspend this compound (1.0 eq) in an appropriate solvent like dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 eq) followed by acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Be aware of potential gas evolution. [4]5. Stir at room temperature for 2-12 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction carefully with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and purify as necessary.

References
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.
  • PubMed. (2003). Multicomponent coupling reactions for organic synthesis: chemoselective reactions with amide-aldehyde mixtures. Chemistry.
  • ACS Publications. (2024).
  • Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids.
  • Myers, A. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Chem 115 Lecture Notes.
  • ResearchGate. (2006).
  • ACS Publications. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry.
  • SlidePlayer. (n.d.). Wittig reactions.
  • University of Pennsylvania. (n.d.). Protecting Groups.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Wikipedia. (n.d.). Protecting group.
  • Myers, A. (n.d.).
  • ChemRxiv. (n.d.).
  • IRIS Institutional Research Information System. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors.
  • ResearchGate. (2002).
  • Master Organic Chemistry. (2017).
  • YouTube. (2022).
  • Organic Chemistry Portal. (n.d.).

Sources

stability issues and proper storage conditions for 3-Chloro-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to 3-Chloro-5-formylbenzoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS 153203-59-9). As a bifunctional aromatic compound featuring both a reactive aldehyde and a carboxylic acid group, this molecule is a versatile building block in pharmaceutical and agrochemical synthesis.[1][2] However, its utility is intrinsically linked to its stability. The aldehyde functional group, in particular, is susceptible to environmental factors, which can compromise experimental outcomes if not properly managed.

This guide is structured to provide you, our fellow researchers, with practical, in-depth solutions to potential stability issues and to establish best practices for storage and handling. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your experiments that could be linked to the integrity of your this compound reagent.

Question 1: I ran a reaction targeting the carboxylic acid group, but my yield is low, and I've isolated an unexpected, more polar byproduct. What could be happening?

Answer: This is a classic symptom of reagent degradation, specifically the oxidation of the aldehyde group.

  • Causality: The formyl (-CHO) group on the aromatic ring is susceptible to oxidation, especially when exposed to atmospheric oxygen over time. This reaction converts the aldehyde into a second carboxylic acid (-COOH) group. The resulting molecule is 3-chloro-1,5-benzenedicarboxylic acid. This new, difunctional species is more polar than the starting material and may not participate in your intended reaction, leading to lower yields and the appearance of a significant byproduct. Aromatic aldehydes can be particularly sensitive to degradation from oxidation, heat, and light.[3][4]

  • Troubleshooting Protocol:

    • Verify Purity: Before use, especially with older stock, verify the purity of your this compound using a suitable analytical method (e.g., ¹H NMR, LC-MS, or melting point). In the ¹H NMR spectrum, the appearance of a diminished aldehyde proton signal (~10 ppm) and changes in the aromatic region would indicate degradation.

    • Inert Atmosphere: When setting up reactions, particularly those that are heated or run for extended periods, consider doing so under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of in-situ oxidation.

    • Review Storage: Immediately check the storage conditions of your reagent. Was the container tightly sealed? Was it exposed to light or elevated temperatures? Refer to the storage guidelines in the FAQ section below.

Question 2: My solid this compound, which was a white powder, has developed a slight yellowish tint. Is it still usable?

Answer: A color change often indicates the formation of minor impurities or degradation products. While the material might still be largely viable, caution is warranted.

  • Causality: Discoloration can result from slow, long-term degradation pathways or the presence of trace impurities from synthesis that have degraded over time. While the primary concern is oxidation, other complex polymerization or condensation reactions, though less common for aromatic aldehydes compared to aliphatic ones, cannot be entirely ruled out.[5]

  • Troubleshooting Workflow: The following diagram outlines a decision-making process for handling discolored reagent.

    G Workflow: Assessing Discolored Reagent A Discoloration Observed in Solid Reagent B Perform Purity Check (e.g., TLC, Melting Point, NMR) A->B C Is Purity >95%? B->C D Proceed with Reaction (Consider using a small-scale test reaction first) C->D Yes E Does the impurity interfere with the planned reaction? C->E No F Purify Reagent (e.g., Recrystallization) E->F No G Discard and Procure New Reagent E->G Yes F->D H Proceed with Caution (Monitor reaction closely)

    Caption: Decision workflow for potentially degraded reagent.

Question 3: I am attempting a reaction sensitive to aldehydes (e.g., a Wittig reaction), and it is failing or showing very low conversion. Could the reagent be the problem?

Answer: Yes, this is highly probable. If the aldehyde functionality has degraded, reactions that specifically target it will fail.

  • Causality: The reactivity of your reagent is entirely dependent on the presence of the formyl group. If the material has oxidized as described in Question 1, the necessary electrophilic carbon of the aldehyde is no longer available.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Run a quick qualitative test for aldehydes (e.g., a 2,4-DNP (Brady's) test or Tollens' test) on a small sample of your starting material. A positive result confirms the presence of the aldehyde group.

    • Use Fresh Stock: If possible, perform a parallel experiment using a freshly opened bottle of this compound. This is the most direct way to determine if your existing stock has degraded.

    • Solvent Purity: Ensure the solvent used for the reaction is pure and anhydrous, as impurities in the solvent can also inhibit sensitive reactions.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for this compound?

A: Proper storage is the most critical factor in maintaining the long-term stability of this reagent. The dual functional groups necessitate careful control of the storage environment.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of potential oxidative and thermal degradation.[6] While some suppliers suggest room temperature, cool storage is a best practice for aldehydes to minimize oxidation.[1][7]
Atmosphere Inert Gas (Argon or N₂)Minimizes exposure to atmospheric oxygen, which is the primary driver of aldehyde oxidation. For highest stability, backfill the container with an inert gas after each use.
Light Protect from Light (Amber Vial)UV and other light sources can provide the energy to initiate degradation pathways in aromatic compounds.[3][6]
Moisture Dry/Anhydrous ConditionsStore in a desiccator or dry environment. While not extremely hygroscopic, absorbed moisture can potentially facilitate degradation pathways.[8]
Container Tightly Sealed ContainerPrevents exposure to atmospheric oxygen and moisture.[9][10][11]

Q: How should I handle the compound on the laboratory bench?

A: Minimize the compound's exposure to ambient conditions.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weigh out the required amount quickly and securely reseal the container immediately. If you backfill with inert gas, do so before sealing.

  • Avoid leaving the solid exposed on a watch glass or weighing paper for extended periods.

Q: What is the primary degradation pathway I should be aware of?

A: The most significant stability concern under standard laboratory conditions is the oxidation of the formyl (aldehyde) group to a carboxylic acid group.

G cluster_0 This compound cluster_1 3-chloro-1,5-benzenedicarboxylic acid struct1 [ Start Reagent ] Oxidation Oxidation (O₂, Light, Heat) struct1->Oxidation Susceptible Aldehyde Group struct2 [ Degradation Product ] Oxidation->struct2 Forms Carboxylic Acid

Caption: Primary degradation pathway via oxidation.

Q: What solvents are suitable for preparing stock solutions?

A: Solubility can be found in resources like the material's safety data sheet.[7] For preparing stock solutions, choose a solvent that is compatible with your downstream application and in which the compound is stable.

  • Aprotic Solvents: Solvents like DMSO or DMF are often used for creating concentrated stock solutions for biological screening. However, ensure the purity of the solvent, as residual water or amines in DMF can react with the aldehyde.

  • Ethers: Solvents like THF or Dioxane can be suitable for reaction purposes, provided they are peroxide-free.

  • Stability in Solution: Be aware that aldehydes can be less stable in solution than as a solid. It is often best practice to prepare solutions fresh before use. If you must store a solution, store it under an inert atmosphere at -20°C and perform a quality check if it has been stored for an extended period.

References

  • Degradation of benzoic acid and its derivatives in subcritical w
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • This compound - Safety D
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Synthesis and stability of strongly acidic benzamide derivatives.
  • SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid. Fisher Scientific.
  • The Role of Benzoic Acid Derivatives in Advanced M
  • SAFETY DATA SHEET - 3-Chlorobenzoic acid. Millipore Sigma.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Aldehydes: identific
  • Degradation pathway for 3-chlorobenzoic acid by...
  • 3-Formylbenzoic acid - Safety D
  • The Proper Storage and Handling of Vol
  • 3-Chloro-5-hydroxybenzoic acid - Safety D
  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. PubMed.
  • This compound (C8H5ClO3). PubChem.
  • This compound. Lab-Chemicals.Com.
  • This compound. MySkinRecipes.
  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • 3 Chloro 5 Formylbenzoic Acid. Cenmed Enterprises.
  • This compound (Cas 153203-59-9). Parchem.
  • 3-Chloro-5-hydroxy-benzoic acid. Chem-Impex.
  • 3-Chloro-5-hydroxybenzoic acid. Sigma-Aldrich.

Sources

Technical Support Center: Chemoselective Reactions at Formyl vs. Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating one of the more nuanced challenges in synthetic organic chemistry: achieving selective reactions at a formyl (aldehyde) group in the presence of a carboxylic acid, or vice versa. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical advice needed to succeed in the lab.

Section 1: FAQs on Fundamental Principles of Reactivity

Before diving into troubleshooting, it's critical to understand the inherent electronic and steric differences between aldehydes and carboxylic acids. This foundation is the key to rational reagent selection and reaction design.

Q1: Why are aldehydes generally more reactive towards nucleophiles than carboxylic acids?

A: The electrophilicity of the carbonyl carbon is the primary determinant.

  • Aldehydes: The carbonyl carbon is bonded to a hydrogen and a carbon. It is a potent electrophile, readily attacked by nucleophiles.[1]

  • Carboxylic Acids: The carbonyl carbon is bonded to an -OH group. The lone pairs on this oxygen atom can donate electron density to the carbonyl carbon through resonance.[2][3] This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to an aldehyde.[3][4] Furthermore, under neutral or basic conditions, the acidic proton is removed to form a carboxylate anion, which is highly electron-rich and even more resistant to nucleophilic attack.[3][5]

Q2: How does the acidity of the carboxylic acid proton affect reaction planning?

A: The acidic proton (pKa ≈ 4-5) is the most reactive site in a carboxylic acid towards basic reagents. Any strong nucleophile that is also a strong base (e.g., Grignard reagents, organolithiums, or even hydride reagents like LiAlH₄) will first perform an acid-base reaction to deprotonate the carboxylic acid.[5][6] This forms a carboxylate salt and consumes one equivalent of the nucleophile.[5][7] This initial, rapid acid-base reaction must always be factored into the reaction stoichiometry and strategy.

Section 2: Troubleshooting Guide for Selective Reductions

Selective reduction is one of the most common transformations and a frequent source of experimental challenges.

Scenario 1: "I want to reduce my aldehyde to a primary alcohol, but my carboxylic acid is also being reduced."

Problem: Lack of selectivity in the reduction of an aldehyde in the presence of a carboxylic acid.

Root Cause Analysis: The choice of reducing agent is critical. Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both functional groups.[4][8][9]

Solution: Use a milder reducing agent that is chemoselective for aldehydes and ketones.

  • Recommended Reagent: Sodium Borohydride (NaBH₄).

  • Why it Works: NaBH₄ is a much less reactive hydride donor than LiAlH₄.[4][10] It is strong enough to reduce the highly electrophilic carbonyl of an aldehyde but is generally incapable of reducing the resonance-stabilized, less electrophilic carbonyl of a carboxylic acid or its corresponding carboxylate.[8][10][11][12]

  • Troubleshooting Unexpected Carboxylic Acid Reduction with NaBH₄: While rare under standard conditions, some highly activated carboxylic acids or forcing conditions (e.g., high temperatures, certain additives) might lead to slow reduction. Ensure the reaction is run at a controlled temperature (e.g., 0 °C to room temperature) and without additives known to enhance NaBH₄ reactivity unless specifically intended.

Scenario 2: "I need to reduce my carboxylic acid to a primary alcohol, but the aldehyde is reacting first."

Problem: The more reactive aldehyde is consumed by the reducing agent intended for the carboxylic acid.

Root Cause Analysis: Most hydride reagents that can reduce carboxylic acids are also highly reactive towards aldehydes. For instance, Borane (BH₃) complexes, while excellent for reducing carboxylic acids, will also rapidly reduce aldehydes.[9][13]

Solution 1: Chemoselective Reduction with Borane

  • Recommended Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide complex (BH₃·SMe₂).

  • Why it Works: Borane complexes exhibit a unique selectivity. They react faster with the carboxylic acid group than with other carbonyls like ketones or esters.[8][14] The mechanism involves an initial reaction with the acidic proton, followed by coordination and reduction. While borane also reduces aldehydes, its kinetic preference for carboxylic acids can often be exploited.[8][9]

  • Experimental Insight: The perceived selectivity arises because the intermediate formed from the carboxylic acid reduction is not a free aldehyde under the reaction conditions; it is rapidly reduced further to the alcohol.[13][15] Therefore, you achieve a selective conversion of the carboxylic acid functional group to an alcohol, even though the reagent is capable of reducing aldehydes.

Solution 2: Protection-Deprotection Strategy If absolute selectivity is required and the borane strategy is not effective for your substrate, a protection-deprotection workflow is the most robust approach.

G

Section 3: FAQs on Selective Protection Strategies

Protecting groups are indispensable tools for achieving selectivity. They act as temporary masks, rendering a functional group inert to specific reaction conditions.[16]

Q1: How can I selectively protect the aldehyde in the presence of the carboxylic acid?

A: The higher reactivity of the aldehyde carbonyl allows for selective protection under mild acidic conditions.

  • Recommended Method: Acetal or Ketal Formation. The most common method is the formation of a cyclic acetal using a diol, like ethylene glycol, with an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).[17][18][19]

  • Why it Works: Aldehydes react much more readily with alcohols under acid catalysis to form acetals than carboxylic acids do to form esters.[20][21] This kinetic difference allows for the selective protection of the aldehyde. The resulting acetal is stable to basic and nucleophilic conditions, including hydride reagents and organometallics.[7][16][20]

  • Deprotection: The acetal is easily removed by treatment with aqueous acid, regenerating the aldehyde.[16][17]

Q2: Are there any common pitfalls when forming an acetal?

A: Yes. The reaction is an equilibrium, so water must be removed to drive it to completion (e.g., using a Dean-Stark apparatus or molecular sieves). Additionally, using a large excess of the acid catalyst or prolonged reaction times at high temperatures can lead to side reactions or degradation.

Section 4: Troubleshooting Nucleophilic Additions (Grignard, Organolithium)

Scenario: "I'm trying to add a Grignard reagent to my aldehyde, but I'm getting low yields and recovering starting material."

Problem: Failure of an organometallic reagent to add to the aldehyde carbonyl.

Root Cause Analysis: The Grignard reagent is a very strong base.[6] Before it can act as a nucleophile and attack the aldehyde, it will be quenched by the acidic proton of the carboxylic acid.[5][22][23]

Solution 1: Use Excess Reagent (Stoichiometric Control)

  • Methodology: Use at least two equivalents of the Grignard reagent. The first equivalent will be consumed in the acid-base reaction with the carboxylic acid. The second equivalent is then free to act as a nucleophile and add to the aldehyde carbonyl.

  • Caveat: This approach is only viable if the starting material is inexpensive and the deprotonated carboxylate does not interfere with the reaction or workup.

Solution 2: Protection of the Carboxylic Acid

  • Methodology: The most reliable method is to protect the carboxylic acid first.

  • Recommended Protecting Group: An ester (e.g., methyl or ethyl ester). Carboxylic acids can be easily converted to esters via Fischer esterification. Esters are less reactive than aldehydes and, while they do react with Grignard reagents, they typically require two equivalents to form a tertiary alcohol.[6] In a molecule containing both an aldehyde and an ester, the Grignard reagent will preferentially attack the more reactive aldehyde.

  • Alternative: If the subsequent reaction conditions are mild, a silyl ester can also be used.

G

Section 5: FAQs on Selective Carboxylic Acid Activation (Amide Coupling)

Q1: I need to form an amide from my carboxylic acid using a coupling agent like EDC or HATU. Will the aldehyde interfere?

A: Potentially, yes. While the primary reaction of coupling agents is to activate the carboxylic acid for nucleophilic attack by an amine, aldehydes can participate in side reactions.[24][25]

  • Potential Side Reaction: The amine nucleophile can react with the aldehyde to form an imine (or enamine), especially under the reaction conditions used for amide coupling.[26] While often reversible, this can consume the amine and lower the yield of the desired amide.

  • Mitigation Strategy 1 (Order of Addition): Pre-activation is key. Mix the carboxylic acid, coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for a short period (5-30 minutes) before adding the amine.[26][27] This allows for the formation of the activated ester intermediate. The subsequent addition of the amine will then favor the rapid and irreversible acylation over the slower, reversible imine formation.

  • Mitigation Strategy 2 (Protection): If imine formation is still a significant issue, protecting the aldehyde as an acetal prior to the coupling reaction is the most robust solution.[26] The acetal is stable to standard amide coupling conditions.

Section 6: Data and Protocol Summaries

Table 1: Chemoselectivity of Common Reducing Agents
ReagentFormulaReduces Aldehyde?Reduces Carboxylic Acid?Typical Conditions & Notes
Sodium BorohydrideNaBH₄Yes No Mild, protic solvents (MeOH, EtOH). Highly selective for aldehydes/ketones.[8][10][11]
Lithium Aluminum HydrideLiAlH₄Yes Yes Powerful, non-selective. Anhydrous ether/THF. Reacts violently with water.[4][8][9]
Borane ComplexesBH₃·THFYes Yes Anhydrous THF. Shows kinetic preference for reducing carboxylic acids over many other groups.[8][9][14]
Protocol 1: Selective Reduction of an Aldehyde with NaBH₄
  • Setup: Dissolve the substrate containing both aldehyde and carboxylic acid functionalities in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) portion-wise to the stirred solution. Monitor gas evolution (H₂).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, or until TLC/LCMS analysis shows complete consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl) at 0 °C until the pH is acidic and gas evolution ceases.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (alcohol + carboxylic acid).

Protocol 2: Selective Protection of an Aldehyde as a Cyclic Acetal
  • Setup: Combine the aldehyde/carboxylic acid substrate, a solvent like toluene, ethylene glycol (1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product. Monitor the reaction by TLC/LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (to neutralize the PTSA) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography if necessary.

References

  • Khan Academy. Reduction of carboxylic acids. [Link]
  • Houlden, C. E., et al. (2019). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]
  • CK-12 Foundation. Flexi answers - Can NaBH4 reduce carboxylic acids?. [Link]
  • Das, S., et al. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters. [Link]
  • Myers, A. G. Chem 115 - Reagents for Organic Synthesis. Harvard University. [Link]
  • Wang, L., et al. (2018). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.
  • Reddit User Discussion. (2023). Does borane also reduce aldehydes?.
  • Ball, M., et al. (2020). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Chemistry Steps.
  • Das, S., et al. (2013).
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Reddit User Discussion. (2023). Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters?. r/chemhelp. [Link]
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Quora User Discussion. (2016). How can carboxylic acid be safely reduced to aldehyde?. [Link]
  • Quora User Discussion. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. [Link]
  • Various Authors. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • von Wangelin, A. J., et al. (2003). Multicomponent coupling reactions for organic synthesis: chemoselective reactions with amide-aldehyde mixtures. PubMed. [Link]
  • Organic Chemistry Portal. A Quick Guide to Reductions in Organic Chemistry. [Link]
  • JoVE. (2023). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
  • Pearson. (2022). Acetal Protecting Group Explained. [Link]
  • Pal, A. K., et al. (2011). Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Taylor & Francis Online. [Link]
  • Yoshimura, T., et al. (2017). Chemoselective Reduction and Alkylation of Carbonyl Functions Using Phosphonium Salts as an in Situ Protecting Groups. Chemical and Pharmaceutical Bulletin. [Link]
  • Various Authors. (2023). Catalytic Amination of Aldehydes to Amides.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]
  • Various Authors. (2014). Selective reduction of carboxylic acids into aldehydes with TMDS using....
  • Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
  • Wikipedia. Grignard reaction. [Link]
  • Khan Academy. (2022). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids. YouTube. [Link]
  • University of Bristol.
  • Cengage. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
  • Reddit User Discussion. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Chemistry Steps. Aldehydes to Amides. [Link]
  • LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
  • OUCI. High‐Temperature Synthesis of Amides from Alcohols or Aldehydes by Using Flow Chemistry. [Link]
  • Britton, J., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
  • Reddit User Discussion. (2020). amide coupling help. r/Chempros. [Link]
  • Kim, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. [Link]

Sources

Technical Support Center: Scale-Up of 3-Chloro-5-formylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-formylbenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this important intermediate from bench-scale discovery to pilot-plant or industrial production. We will address common challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

The transition from a laboratory flask to a multi-liter reactor is rarely a simple matter of proportional multiplication. Unforeseen variables such as thermal gradients, mixing inefficiencies, and the amplification of minor impurities can significantly impact yield, purity, and safety.[1] This guide aims to provide a robust framework for troubleshooting these issues, ensuring a reproducible, safe, and efficient scale-up process.

Part 1: FAQs on Synthesis & Reaction Control

This section focuses on the core chemical transformation. A common synthetic route involves the Lewis acid-catalyzed reaction of a benzoyl chloride precursor with a formaldehyde source, such as paraformaldehyde.[2]

Question 1: Our reaction yield of this compound is significantly lower on a larger scale compared to our lab results. What are the likely causes?

Answer: This is a classic scale-up challenge. The root cause often lies in mass and heat transfer limitations. Here’s how to troubleshoot:

  • Mixing Efficiency: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side reactions or degradation. What worked with a small magnetic stir bar will not suffice for a 50 L reactor.

    • Actionable Advice: Evaluate your reactor's agitation system. Ensure the impeller type (e.g., pitched-blade, anchor) and speed (RPM) are sufficient to maintain a homogenous slurry or solution. For reactions involving solids like paraformaldehyde, ensure they remain well-suspended.

  • Thermal Control: Exothermic reactions are harder to control at scale because the surface-area-to-volume ratio decreases. An exotherm that caused a 5°C rise in a 1 L flask could lead to a dangerous runaway reaction in a 100 L vessel.[1]

    • Actionable Advice:

      • Implement controlled, portion-wise addition of the most reactive reagent (e.g., the Lewis acid or benzoyl chloride).

      • Ensure your reactor's cooling jacket and chiller are adequate for the calculated heat duty of the reaction.

      • Consider using a more dilute reaction mixture to provide a larger thermal sink, although this may impact cycle time.

  • Catalyst Activity: Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) are sensitive to moisture.[2] Trace water in starting materials or solvents, which might be negligible at the lab scale, can partially deactivate the catalyst in a larger batch.

    • Actionable Advice: Ensure all starting materials and the solvent are rigorously dried before use. Perform Karl Fischer titration to quantify water content. Consider adding the Lewis acid catalyst under a nitrogen blanket to prevent atmospheric moisture contamination.

Below is a decision tree to guide your troubleshooting process for low yield.

Low_Yield_Troubleshooting start_node start_node cause_node cause_node action_node action_node check_node check_node Start Low Yield Observed Check_Conversion In-Process Control (IPC) shows incomplete conversion? Start->Check_Conversion Check_Impurity IPC shows high levels of unknown impurities? Check_Conversion->Check_Impurity No Cause_Kinetics Potential Cause: Slow Kinetics / Deactivated Catalyst Check_Conversion->Cause_Kinetics Yes Check_Isolation Product lost during work-up/isolation? Check_Impurity->Check_Isolation No Cause_SideReaction Potential Cause: Side Reactions / Degradation Check_Impurity->Cause_SideReaction Yes Cause_Workup Potential Cause: Poor Phase Split / Solubility Loss Check_Isolation->Cause_Workup Yes Action_Catalyst Action: 1. Verify catalyst quality & loading. 2. Ensure anhydrous conditions. 3. Consider higher temperature or longer time. Cause_Kinetics->Action_Catalyst Action_Thermal Action: 1. Improve thermal control. 2. Check for localized overheating. 3. Optimize reagent addition rate. Cause_SideReaction->Action_Thermal Action_Isolation Action: 1. Optimize quench/neutralization pH. 2. Use anti-solvent for precipitation. 3. Check filter cake for residual product. Cause_Workup->Action_Isolation

Caption: Troubleshooting workflow for low product yield.

Question 2: We are observing the formation of an isomeric impurity. How can we improve the regioselectivity of the formylation?

Answer: The formation of isomers (e.g., 2-chloro-4-formylbenzoic acid) is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the existing chloro and carboxylic acid groups dictate the position of the incoming formyl group.

  • Catalyst Choice: The choice and amount of the Lewis acid catalyst can significantly influence regioselectivity. A bulkier Lewis acid complex might sterically hinder substitution at certain positions.

    • Actionable Advice: Screen different Lewis acids (e.g., compare FeCl₃, AlCl₃, SnCl₄). Sometimes, a milder catalyst can provide better selectivity, even if the reaction is slower.[2]

  • Temperature Control: Reaction temperature can impact the kinetic vs. thermodynamic product ratio.

    • Actionable Advice: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it often favors the formation of the more stable, desired isomer.

Table 1: Example Reaction Parameters from Patent Literature[2]

CatalystCatalyst:Substrate Ratio (mol)SolventTemperature (°C)Reaction Time (h)Reported Purity (Target Product)
Zinc Chloride0.5 : 1Dichloromethane60 - 701591.6%
Ferric Chloride0.05 : 1Chloroform20 - 251090.2%
Stannous Chloride0.1 : 1Chloroform30 - 401386.3%

This table summarizes and compares different conditions described in patent CN105384620A, demonstrating how catalyst and temperature choices can affect outcomes.

Part 2: FAQs on Work-up and Purification

Question 3: During the aqueous work-up, we are struggling with emulsion formation and poor phase separation. What can we do?

Answer: Emulsions are common when quenching reactions that contain finely divided solids (like catalyst residues) or amphiphilic intermediates.

  • Quench Method: The way you quench the reaction is critical. Dumping the reaction mixture into water is a recipe for emulsion.

    • Actionable Advice: Try a "reverse quench" by slowly adding the quench solution (e.g., chilled water or dilute acid) to the reaction mixture with vigorous stirring. This maintains a continuous organic phase and can prevent emulsion formation.

  • Filtration: Removing insoluble catalyst residues before the main aqueous wash can prevent them from stabilizing an emulsion.

    • Actionable Advice: After the initial quench, consider filtering the entire batch through a pad of celite or another filter aid to remove fine particulates.

  • Breaking the Emulsion: If an emulsion does form:

    • Add a saturated brine solution. The increased ionic strength of the aqueous phase can help break the emulsion.

    • Allow the mixture to stand, without agitation, for several hours or overnight.

    • A small amount of a different, water-immiscible solvent can sometimes disrupt the emulsion layer.

Question 4: What is the most effective, scalable method for purifying crude this compound to >98% purity?

Answer: While column chromatography is useful in the lab, it is often not economically viable for large-scale production. Recrystallization is the preferred industrial method.

  • Solvent Selection: The key is finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

    • Actionable Advice: Conduct a systematic solvent screen. Common choices for benzoic acid derivatives include toluene, ethyl acetate, acetic acid/water mixtures, or isopropanol.

  • Protocol: Scalable Recrystallization

    • Dissolution: In a suitably sized reactor, dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.

    • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them. This is critical for achieving high purity.

    • Controlled Cooling: Cool the solution slowly and with gentle agitation. A slow cooling rate promotes the growth of larger, purer crystals, while rapid cooling (crash cooling) can trap impurities.

    • Isolation: Collect the purified crystals by filtration (e.g., using a Nutsche filter-dryer).

    • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

    • Drying: Dry the product under vacuum at a suitable temperature to remove residual solvent.

Part 3: FAQs on Safety & Handling

Question 5: What are the primary safety hazards we need to consider when scaling up production of this compound?

Answer: Safety must be paramount. Based on available safety data sheets, here are the key hazards:

  • Corrosivity and Irritation: The product and its precursors (like 3-chlorobenzoic acid) are classified as causing skin and serious eye irritation.[3][4][5] Lewis acid catalysts are also highly corrosive.

    • Actionable Advice: Mandate the use of appropriate Personal Protective Equipment (PPE), including chemical safety goggles, face shields, and acid-resistant gloves.[4][6] Ensure safety showers and eyewash stations are readily accessible and tested regularly.[3]

  • Inhalation Hazard: The powdered final product and some reagents may cause respiratory irritation.[5][6]

    • Actionable Advice: Handle solids in a well-ventilated area or a contained system (e.g., glovebox, ventilated powder hood) to avoid dust formation and inhalation.[6][7]

  • Combustible Dust: Like many fine organic powders, this compound may form combustible dust concentrations in the air.[3]

    • Actionable Advice: Ground all equipment to prevent static discharge. Use non-sparking tools. Implement dust control measures during charging, discharging, and packaging operations.

  • Waste Disposal:

    • Actionable Advice: All chemical waste must be classified and disposed of according to local, regional, and national hazardous waste regulations.[3] Do not empty chemical waste into drains.[3]

Below is a workflow for safe handling during the production process.

Safe_Handling_Workflow process_step process_step safety_action safety_action Start Start: Raw Material Charging Reaction Step 2: Reaction Underway Start->Reaction Proceeds to PPE Wear Full PPE: Goggles, Face Shield, Gloves Start->PPE Ventilation1 Use Powder Hood / Local Exhaust Ventilation Start->Ventilation1 Workup Step 3: Quench & Work-up Reaction->Workup Proceeds to Inert Maintain Inert Atmosphere (e.g., Nitrogen) Reaction->Inert Thermal_Monitoring Monitor Temperature & Pressure; Ensure Cooling is Active Reaction->Thermal_Monitoring Isolation Step 4: Product Isolation (Filtration) Workup->Isolation Proceeds to Workup->PPE Waste Segregate & Label All Waste Streams Workup->Waste Drying Step 5: Product Drying & Packaging Isolation->Drying Proceeds to Grounding Ensure All Equipment is Electrically Grounded Isolation->Grounding Drying->Ventilation1 Drying->Grounding

Caption: Key safety actions mapped to production stages.

References

  • 3 - SAFETY DATA SHEET. (2025, December 18). Thermo Fisher Scientific.
  • This compound.BLD Pharm.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
  • 3-Chloro-5-hydroxybenzoic acid - Safety D
  • 3-Chlorobenzoic acid - SAFETY DATA SHEET. (2023, September 13). Sigma-Aldrich.
  • m-Chlorobenzoic acid - SAFETY D
  • 3-Chloro-5-fluorobenzoic acid - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • This compound.Lab-Chemicals.Com.
  • This compound (Cas 153203-59-9).Parchem.
  • 3-chloro methyl benzoic acid synthetic method. (Patent No. CN105384620A).

Sources

Technical Support Center: Safe Handling of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and troubleshooting advice for laboratory personnel working with halogenated aromatic compounds. These substances, while invaluable in synthesis and development, present significant health and environmental hazards that demand rigorous adherence to safety procedures. This document is structured as a technical support resource to directly address common questions and issues encountered during experimental work.

Section 1: Foundational Safety & Hazard Assessment

This section addresses the fundamental questions regarding the risks associated with halogenated aromatic compounds and the necessary precautions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards of halogenated aromatic compounds?

A1: Halogenated aromatic compounds pose a spectrum of health risks, ranging from acute irritation to long-term chronic effects. Exposure can occur through inhalation, skin contact, or ingestion[1][2][3]. The primary hazards include:

  • Acute Toxicity: Many compounds can be harmful if inhaled or swallowed, causing irritation to the eyes, skin, and respiratory tract.[4][5] Symptoms can include dizziness, headache, nausea, and central nervous system depression[1][6].

  • Chronic Toxicity: Due to their lipophilic nature, these compounds can accumulate in fatty tissues.[1][7] Long-term exposure has been linked to severe health effects, including liver damage, reproductive harm, neurotoxicity, endocrine disruption, and cancer.[2][3][8][9][10] Polychlorinated biphenyls (PCBs), a well-known class of these compounds, are classified as probable human carcinogens by the U.S. EPA.[9][11]

  • Dermal Effects: Direct skin contact can cause irritation, burns, and in some cases, a persistent acne-like condition known as chloracne.[1][5][6][12]

Q2: Why is a chemical fume hood mandatory for handling these compounds?

A2: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[4] Halogenated aromatics, even solids, can have significant vapor pressures, releasing harmful vapors into the laboratory atmosphere. A fume hood captures these vapors at the source, pulling them away from the user and exhausting them safely outside the building. Conducting all manipulations, including weighing, transferring, and running reactions, within a fume hood is non-negotiable.[4][13]

Q3: I've read the Safety Data Sheet (SDS), but it seems generic. How do I assess the real risk of my specific experiment?

A3: The SDS is your starting point, providing foundational hazard information.[4] To assess the risk of your specific experiment, you must consider the scale, concentration, and physical manipulations involved. Ask yourself:

  • Quantity: Are you working with milligrams or multiple grams? Larger quantities increase the risk associated with spills or breaches of containment.

  • Volatility: Will the compound be heated? Heating increases the vapor pressure, leading to higher concentrations of airborne contaminants.

  • Aerosolization: Will any procedure (e.g., rota-evaporation, sonication, vigorous stirring) generate aerosols? Aerosols can be inhaled easily and represent a significant exposure risk.

  • Duration: How long will the experiment run? Longer procedures increase the potential exposure time.

By evaluating these factors, you can tailor your safety measures, such as upgrading your level of personal protective equipment (PPE) or implementing additional containment strategies.

Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense

While engineering controls like fume hoods are primary, PPE is critical for protecting against splashes, spills, and unforeseen exposures.

Troubleshooting PPE Selection

Q: My standard nitrile gloves tore during a procedure. Are they sufficient for all halogenated aromatic compounds?

A: No. While nitrile gloves offer good general protection, they may not be suitable for all halogenated aromatics or the solvents they are dissolved in.[13][14] The key is to consider chemical compatibility and breakthrough time .

  • Causality: Aggressive aromatic solvents or the halogenated compounds themselves can quickly permeate or degrade nitrile. For prolonged work or with highly corrosive compounds, heavier-duty gloves are required.

  • Solution: Always consult a glove manufacturer's chemical resistance guide. For many halogenated aromatics, especially when in solvents like dichloromethane (DCM) or toluene, gloves made of Viton® or laminate materials (like Silver Shield®) offer superior protection.[4][15] It is also good practice to double-glove, wearing a lighter nitrile glove underneath a heavier, more resistant glove, and to change gloves immediately upon any sign of contamination.[16]

Table 1: PPE Selection Guide for Halogenated Aromatic Compound Workflows

Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Solid Weighing & Transfer Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coatCertified Chemical Fume Hood
Liquid Transfer (>50 mL) Chemical splash goggles and face shield[4][13][15]Chemical-resistant gloves (e.g., Viton®, Silver Shield® over nitrile)Chemical-resistant apron over lab coatCertified Chemical Fume Hood
Running Reaction (Heated) Chemical splash gogglesAppropriate chemical-resistant glovesFlame-resistant lab coatCertified Chemical Fume Hood
Large Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Viton®)Chemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges (if outside a fume hood)[4]

Section 3: Experimental Workflow & Best Practices

A systematic approach to every experiment is crucial for safety. The following workflow diagram and protocol outline the essential steps.

Diagram: Safe Handling Workflow

Below is a generalized workflow for the safe handling of halogenated aromatic compounds, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_clean Cleanup & Disposal Phase Prep1 Review SDS & Conduct Risk Assessment Prep2 Assemble All Reagents & Equipment Prep1->Prep2 Prep3 Verify Fume Hood Functionality Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Exec1 Perform Chemical Transfer & Aliquoting Prep4->Exec1 Exec2 Conduct Reaction/ Procedure Exec1->Exec2 Exec3 Monitor Experiment Continuously Exec2->Exec3 Clean1 Quench Reaction (if needed) & Cool to RT Exec3->Clean1 Clean2 Decontaminate Glassware (Rinse into waste) Clean1->Clean2 Clean3 Segregate Halogenated Waste Clean2->Clean3 Clean4 Label & Seal Waste Container Clean3->Clean4 Clean5 Remove PPE & Wash Hands Clean4->Clean5

Caption: A workflow for handling halogenated aromatics, emphasizing safety phases.

Experimental Protocol: Setting Up a Safe Workspace
  • Designate the Area: All work must be performed inside a certified chemical fume hood.[4] Ensure the work area is clean and free of clutter.

  • Verify Hood Performance: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.

  • Gather Materials: Place all necessary chemicals, glassware, and equipment inside the hood before starting. This minimizes the need to enter and exit the hood, which can disrupt airflow.

  • Position Equipment: Place equipment at least 6 inches (15 cm) back from the sash opening. Keep the sash as low as possible while still allowing for comfortable manipulation.[4]

  • Prepare for Emergencies: Ensure an emergency shower and eyewash station are accessible and unobstructed.[13] Confirm the location of a spill kit compatible with the chemicals being used.

Section 4: Waste Disposal & Incompatibility

Improper disposal and accidental mixing of incompatible chemicals are major sources of laboratory incidents. Halogenated waste is expensive to dispose of and environmentally persistent, requiring strict segregation.[8][17][18]

Troubleshooting Waste & Storage

Q: Why can't I mix halogenated and non-halogenated organic waste streams? It seems inconvenient.

A: This is one of the most critical rules in laboratory waste management.

  • Causality (Disposal): Halogenated waste must be disposed of via high-temperature incineration to prevent the formation of highly toxic byproducts like dioxins and furans.[19][20] This is a specialized and costly process. Mixing non-halogenated solvents into this stream dramatically increases the volume and cost of waste requiring this special treatment.[4][18][21]

  • Causality (Safety): While less common, some halogenated compounds can react violently with other chemicals. For example, carbon tetrachloride can react explosively with powdered aluminum or other alkali metals.[22][23] Keeping waste streams separate minimizes the risk of unknown and potentially hazardous reactions in the waste container.

  • Solution: Maintain separate, clearly labeled waste containers for:

    • Halogenated Organic Waste [18][24]

    • Non-Halogenated Organic Waste [21][24]

    • Aqueous Waste

    • Solid Chemical Waste

Table 2: Chemical Incompatibility Quick Guide

Halogenated Aromatic Compounds should NOT be mixed with:Potential Consequence
Alkali Metals (e.g., Sodium, Potassium, Lithium)Fire and Explosion[22][25]
Powdered Reactive Metals (e.g., Aluminum, Magnesium)Violent Reaction, Explosion[7][23]
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Fire and Explosion[7][25]
Strong Reducing Agents Incompatible Reaction[7]

Section 5: Emergency Response & Spill Control

Prompt and correct action during an emergency can prevent serious injury and environmental damage.

Diagram: Spill Response Logic

This diagram outlines the decision-making process for responding to a chemical spill.

G Start Spill Occurs! CheckSize Is the spill large, vaporizing rapidly, or highly toxic? Start->CheckSize Evacuate EVACUATE AREA Alert others Call Emergency Services (e.g., EHS) CheckSize->Evacuate Yes Contain Can you safely manage the spill? CheckSize->Contain No Contain->Evacuate No Cleanup Don appropriate PPE (gloves, goggles, etc.) Contain spill with absorbent material Work from outside in Contain->Cleanup Yes Dispose Collect waste in a sealed, labeled container Dispose as halogenated waste Cleanup->Dispose Report Report incident to Supervisor and EHS Dispose->Report

Caption: A decision tree for responding to a halogenated aromatic compound spill.

Protocol: Responding to a Liquid Spill Inside a Fume Hood
  • Alert & Assess: Alert personnel in the immediate area. Keep the fume hood sash down.

  • Don PPE: If not already worn, don appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton®).[16]

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to surround and cover the spill. Do not use paper towels for large spills of flammable liquids.[5][16]

  • Clean: Working from the outside edge of the spill inward, collect the absorbed material using non-sparking tools (if the compound is flammable).[12]

  • Package Waste: Place all contaminated absorbent material and any broken glass into a heavy-duty plastic bag or a designated waste container. Seal it, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4][16][18]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.[4]

  • Report: Report the incident to your supervisor and EHS office.[16]

Protocol: Emergency First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][16]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes in a safety shower. Wash with soap and water. Seek medical attention.[6][12][26]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[5][12][26]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[5][6][26]

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Hydrocarbons, Halogenated Aromatic.
  • Bromobenzene Safety D
  • Bromobenzene - SAFETY D
  • Safety D
  • Perspective on halogenated organic compounds. PubMed Central - NIH. URL
  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. URL
  • Polychlorinated biphenyl - Wikipedia. Wikipedia. URL
  • Polychlorinated Biphenyls (PCBs)
  • SAFETY DATA SHEET - Bromobenzene. Sigma-Aldrich. URL
  • Perspective on halogenated organic compounds. PubMed - NIH. URL
  • Learn about Polychlorin
  • Bromo Benzene CAS No 108-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL
  • Polychlorin
  • Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Cureus. URL
  • Polychlorinated Biphenyls (PCBs). Public Health - VA.gov. URL
  • Chapter Seven: Neurochemical effects of Halogenated Organic Compounds. Risk Assessment - EPA. URL
  • Halogenated Flame Retardant use in Residential Settings - Are they Safe for our Health?. National Institute of Standards and Technology. URL
  • Halogenated flame retardants: do the fire safety benefits justify the risks?. PubMed - NIH. URL
  • Halogen
  • Section 6C: Protective Equipment. Princeton EHS. URL
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. NIOSH. URL
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. URL
  • Halogenated Organics Waste Comp
  • Personal Protective Equipment. Miami University. URL
  • Halogenated Organic Compounds. CAMEO Chemicals - NOAA. URL
  • NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS. Calaméo. URL
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL
  • Chemical Emergencies, Exposures, and Spills.
  • alpha,alpha,2,6-tetrachlorotoluene - Report. CAMEO Chemicals | NOAA. URL
  • Personal Protective Equipment. US EPA. URL
  • What to do in a chemical emergency. GOV.UK. URL
  • Halogenated Solvents in Labor
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside. URL
  • Incompatible Chemicals.
  • Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual. URL
  • Examples of Incompatible Chemicals. University of California, Berkeley. URL
  • NIOSH Pocket Guide to Chemical Hazards. CDC. URL
  • Incompatible Chemicals. University of Nevada, Reno. URL
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Group A and B incompatible chemicals list. University of Maryland, Baltimore EHS. URL
  • Hazardous Waste Reduction. University of Iowa EHS. URL
  • NIOSH Pocket Guide to Chemical Hazards (PDF). NIOSH. URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between seemingly similar building blocks can have profound implications for reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of chloro-substituted and fluoro-substituted benzoic acids, moving beyond simple electronegativity arguments to explore the nuanced electronic and steric effects that govern their behavior in key chemical transformations. Supported by experimental data and established chemical principles, this analysis will empower you to make more informed decisions in your synthetic endeavors.

The Decisive Factor: Unpacking the Electronic Effects of Halogen Substituents

The reactivity of any substituted benzene ring is dictated by a delicate balance between two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric, +M) effect. Understanding how chlorine and fluorine differentially manifest these effects is the key to predicting their influence on the benzoic acid scaffold.

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density, driven by the electronegativity of the substituent. Fluorine is the most electronegative element, and thus exerts a stronger electron-withdrawing inductive effect than chlorine.[1] This effect tends to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.[2]

  • Resonance Effect (+M): This is the through-space donation of electron density from the halogen's lone pairs into the aromatic π-system.[3] This effect is dependent on the efficiency of orbital overlap between the halogen and the ring carbon. The 2p orbitals of fluorine overlap very effectively with the 2p orbitals of carbon, resulting in a significant +M effect.[4][5] In contrast, the larger 3p orbitals of chlorine have poorer overlap with carbon's 2p orbitals, leading to a much weaker +M effect.[4][6][7]

The net electronic influence of the halogen is a sum of these two competing effects. While both halogens are deactivating overall in electrophilic aromatic substitution compared to benzene, the interplay between their -I and +M effects leads to surprising differences in reactivity, particularly in the acidity of the corresponding benzoic acids.[8]

Electronic_Effects cluster_F Fluorobenzoic Acid cluster_Cl Chlorobenzoic Acid F_Acid Fluorine Substituent F_Inductive Strong Inductive Withdrawal (-I) F_Acid->F_Inductive High Electronegativity F_Resonance Strong Resonance Donation (+M) F_Acid->F_Resonance Good 2p-2p Orbital Overlap Reactivity Overall Reactivity F_Inductive->Reactivity F_Resonance->Reactivity Cl_Acid Chlorine Substituent Cl_Inductive Moderate Inductive Withdrawal (-I) Cl_Acid->Cl_Inductive Lower Electronegativity Cl_Resonance Weak Resonance Donation (+M) Cl_Acid->Cl_Resonance Poor 3p-2p Orbital Overlap Cl_Inductive->Reactivity Cl_Resonance->Reactivity

Caption: Opposing electronic effects of fluorine and chlorine substituents.

A Tale of Two Acidities: pKa Values and the Hammett Equation

The acidity of a substituted benzoic acid provides a direct, quantitative measure of the electronic effect of the substituent on the carboxyl group. A lower pKa value indicates a stronger acid, meaning the carboxylate anion is better stabilized.

Contrary to what might be predicted from electronegativity alone, para-chlorobenzoic acid is a slightly stronger acid than para-fluorobenzoic acid.[6][7] This is a classic example where fluorine's potent +M effect counteracts its stronger -I effect more significantly than in chlorine's case.[3] The electron-donating resonance from fluorine destabilizes the negative charge of the carboxylate anion, making the conjugate base less stable and the acid weaker.[3] For the meta position, where the resonance effect is minimal, the trend reverses, and meta-fluorobenzoic acid is slightly more acidic due to the dominance of the inductive effect.[9]

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying these substituent effects.[10] The substituent constant (σ) is a measure of the electronic effect of a substituent, derived from the pKa of the substituted benzoic acid itself (where ρ is defined as 1 for this reaction).[11][12]

Table 1: Comparative pKa Values of Halogenated Benzoic Acids

CompoundpKa (in water at 25°C)Rationale for Acidity
Benzoic Acid4.20Reference
2-Fluorobenzoic Acid3.27Strong -I effect dominates; potential H-bonding.
2-Chlorobenzoic Acid2.94Strong -I effect and "ortho effect" disrupt coplanarity, enhancing acidity.[9]
3-Fluorobenzoic Acid3.86[13]-I effect dominates; +M effect is negligible at the meta position.
3-Chlorobenzoic Acid3.82[13]Weaker -I effect than fluorine, resulting in slightly lower acidity.
4-Fluorobenzoic Acid4.14[6]Strong +M effect partially cancels the strong -I effect, weakening the acid.[5]
4-Chlorobenzoic Acid4.03[6] (or 3.98[14])Weaker +M effect does not counteract the -I effect as much, strengthening the acid relative to the fluoro analog.[4]

Reactivity at the Carboxyl Group: Esterification and Amidation

Reactions such as Fischer esterification and amide bond formation involve nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate of these reactions is highly dependent on the electrophilicity of this carbon.

  • Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

  • Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

Based on this principle, we can predict the relative reactivity. Since the net effect of both halogens is electron-withdrawing, both fluoro- and chloro-substituted benzoic acids will generally be more reactive in esterification and amidation reactions than unsubstituted benzoic acid.

When comparing the two, the chloro-substituted analogs are often slightly more reactive. The stronger resonance donation (+M effect) from fluorine can slightly decrease the electrophilicity of the carbonyl carbon compared to chlorine, where the inductive effect (-I) is more dominant in practice.[15]

Experimental Protocol: Comparative Kinetic Analysis of Fischer Esterification

This protocol outlines a method to validate the predicted reactivity difference. The experiment monitors the formation of methyl benzoate derivatives over time using gas chromatography (GC).

Objective: To compare the relative rates of esterification of 4-fluorobenzoic acid and 4-chlorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • 4-Chlorobenzoic acid

  • Methanol (anhydrous, HPLC grade)

  • Sulfuric acid (concentrated)

  • Dodecane (internal standard)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 4-fluorobenzoic acid (1.0 eq) in one and 4-chlorobenzoic acid (1.0 eq) in the other.

  • Internal Standard: Add a precise amount of dodecane (e.g., 0.1 eq) to each flask as an internal standard.

  • Reagent Addition: To each flask, add anhydrous methanol (20 eq) followed by the slow, careful addition of concentrated sulfuric acid (0.2 eq) as the catalyst.

  • Reaction Execution: Place both flasks in a pre-heated oil bath at 65°C and start stirring simultaneously.

  • Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching & Extraction: Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of diethyl ether. Vortex thoroughly.

  • Sample Preparation for GC: Allow the layers to separate. Carefully transfer the top ether layer to a new vial containing a small amount of anhydrous magnesium sulfate. Transfer the dried ether solution to a GC vial.

  • GC Analysis: Inject the samples onto the GC-FID. The retention times for the starting material, product (methyl ester), and internal standard should be predetermined.

  • Data Analysis: Calculate the relative response factor for each analyte against the internal standard. Plot the concentration of the product (methyl 4-halobenzoate) versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.

Experimental_Workflow cluster_Setup 1. Reaction Setup cluster_Execution 2. Execution & Monitoring cluster_Analysis 3. Data Analysis start Prepare two flasks: - 4-F-Benzoic Acid - 4-Cl-Benzoic Acid add_std Add Internal Standard (Dodecane) start->add_std add_reagents Add Methanol & H₂SO₄ Catalyst add_std->add_reagents heat Heat to 65°C with Stirring add_reagents->heat sample Withdraw Aliquots at Timed Intervals heat->sample quench Quench with NaHCO₃ & Extract with Ether sample->quench dry Dry Ether Layer (MgSO₄) quench->dry gc Analyze via GC-FID dry->gc plot Plot [Product] vs. Time & Determine Initial Rate gc->plot

Caption: Workflow for comparative kinetic analysis of esterification.

Reactivity of the Carbon-Halogen Bond: Cross-Coupling and SₙAr

The utility of these compounds as synthetic intermediates often hinges on reactions that directly involve the carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and Nucleophilic Aromatic Substitution (SₙAr). In this context, the reactivity difference is stark and governed primarily by bond strength.

The C-F bond is significantly stronger than the C-Cl bond. This has two major consequences:

  • Cross-Coupling Reactions: Aryl chlorides are generally more reactive than aryl fluorides in oxidative addition to a low-valent metal catalyst like Pd(0).[16] While specialized catalysts have been developed for C-F activation, C-Cl bonds are far more commonly used in standard cross-coupling protocols. Therefore, chlorobenzoic acids are vastly more suitable substrates for these transformations. [16]

  • Nucleophilic Aromatic Substitution (SₙAr): This reaction requires a strong electron-withdrawing group to activate the ring and a good leaving group. Fluorine's high electronegativity makes it an excellent activating group for SₙAr. Furthermore, despite its strong bond, fluoride is a better leaving group than chloride in the rate-determining step of many SₙAr reactions because the highly polarized C-F bond makes the carbon atom more electrophilic for the initial nucleophilic attack. Thus, for SₙAr reactions (particularly when other strong activating groups like a nitro group are present), fluorobenzoic acids can be more reactive than their chloro counterparts.

Table 2: Summary of Reactivity in Key Transformations

Reaction TypeMore Reactive SpeciesPrimary Justification
Acidity (pKa) Chloro- (para), Fluoro- (meta)Balance of Inductive (-I) vs. Resonance (+M) effects.
Esterification / Amidation Chloro- (generally)Higher net electron-withdrawing character at the carbonyl carbon.
Pd-Catalyzed Cross-Coupling Chloro-Weaker C-Cl bond facilitates easier oxidative addition.
Nucleophilic Aromatic Substitution (SₙAr) Fluoro-Stronger activation of the ring for nucleophilic attack.

Conclusion: A Strategic Choice

The choice between a chloro- or fluoro-substituted benzoic acid is not arbitrary but a strategic decision based on the desired chemical transformation.

  • Choose chloro-substituted benzoic acids when your synthesis requires a subsequent reaction at the halogen position via standard palladium-catalyzed cross-coupling, or when seeking slightly enhanced reactivity at the carboxyl group for esterification or amidation.

  • Choose fluoro-substituted benzoic acids when the synthetic route involves nucleophilic aromatic substitution, or when the unique electronic properties and metabolic stability imparted by fluorine are desired in the final molecule—a common consideration in medicinal chemistry.

By understanding the fundamental principles governing their reactivity, researchers can leverage the distinct properties of each halogen to optimize synthetic routes, improve yields, and accelerate the development of novel chemical entities.

References

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?[Link]
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?[Link]
  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
  • Gauth. (n.d.). fluorine is more electronegative than chlorine even then p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. [Link]
  • Oxford Reference. (n.d.).
  • University of Calgary. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]
  • Brainly. (2024). F is more electronegative than Cl. Even then, p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain.[Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?[Link]
  • Stenutz. (n.d.). pKa values. [Link]
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
  • National Center for Biotechnology Information. (2020).
  • Quora. (2015). Is o-flurobenzoic acid less acidic than o-chlorobenzoic acid?[Link]

Sources

A Senior Application Scientist's Guide to the Versatility of 3-Chloro-5-formylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Products from Knoevenagel, Wittig, Reductive Amination, and Suzuki Reactions, Supported by Experimental Data

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 3-Chloro-5-formylbenzoic acid, a trifunctional aromatic compound, presents a versatile scaffold for the elaboration of complex molecules. Its constituent aldehyde, carboxylic acid, and chloro functionalities offer orthogonal reactivity, enabling a diverse range of chemical transformations. This guide provides an in-depth technical comparison of the products derived from this compound via four common and powerful synthetic methodologies: Knoevenagel condensation, Wittig reaction, reductive amination, and Suzuki coupling. We will explore the causality behind experimental choices, present comparative data with alternative substrates, and provide detailed, self-validating experimental protocols.

The Strategic Advantage of this compound

The unique substitution pattern of this compound makes it a valuable starting material. The electron-withdrawing nature of the chloro and carboxylic acid groups enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. This inherent reactivity is a key consideration in designing synthetic routes.

Comparative Analysis of Reaction Products

The true utility of a starting material is best understood by examining the products it can generate and how its performance compares to that of other similar building blocks.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. The reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, yields a product that is often a precursor to important pharmacophores.

In the context of this compound, the electron-withdrawing substituents are expected to accelerate the reaction rate compared to benzaldehydes bearing electron-donating groups.[1] This is a direct consequence of the increased partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.[2]

Comparative Performance of Substituted Benzaldehydes in Knoevenagel Condensation with Malononitrile

Substituted BenzaldehydeReaction Time (min)Yield (%)Reference
4-Chlorobenzaldehyde1096[3]
4-Nitrobenzaldehyde695[3]
Benzaldehyde1592[3]
4-Methylbenzaldehyde2090[3]
4-Methoxybenzaldehyde2588[3]

This data clearly illustrates that electron-withdrawing groups (-Cl, -NO₂) lead to faster reaction times and higher yields compared to electron-donating groups (-CH₃, -OCH₃). Therefore, it can be inferred that this compound would exhibit high reactivity in this transformation.

Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction provides an unparalleled method for the synthesis of alkenes with precise control over the location of the double bond.[4] The reaction of a phosphorus ylide with an aldehyde or ketone is a cornerstone of modern organic synthesis.

Similar to the Knoevenagel condensation, the rate of the Wittig reaction is enhanced by electron-withdrawing groups on the benzaldehyde.[2] The increased electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the ylide.

Relative Reaction Rates of Substituted Benzaldehydes in the Wittig Reaction

Substituent on BenzaldehydeRelative Rate ConstantReference
p-NO₂19.8[2]
p-Cl10.5[2]
H1.00[2]
p-CH₃0.45[2]
p-OCH₃0.23[2]

The data indicates that a chloro-substituted benzaldehyde reacts over ten times faster than unsubstituted benzaldehyde, highlighting the activating effect of the halogen. This suggests that this compound would be a highly reactive substrate in Wittig olefinations.

Reductive Amination: A Direct Route to Substituted Amines

Reductive amination is a robust and widely used method for the synthesis of primary, secondary, and tertiary amines.[5] The reaction proceeds via the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced by a suitable reducing agent.

The initial imine formation is often the rate-determining step and is facilitated by the electrophilicity of the carbonyl carbon. Consequently, this compound is expected to readily undergo condensation with a variety of amines.

Comparative Yields in the Reductive Amination of Substituted Aldehydes with n-Butylamine

AldehydeReducing AgentYield (%)Reference
p-ChlorobenzaldehydeH₂/Co-containing composite89[6]
p-MethoxybenzaldehydeH₂/Co-containing composite96[6]
BenzaldehydeNaBH(OAc)₃95[5]

While the chloro-substituent is an electron-withdrawing group, the specific reaction conditions and the nature of the amine also play a significant role in determining the overall yield. The use of a highly selective reducing agent like sodium triacetoxyborohydride is often preferred to avoid the reduction of the starting aldehyde.[5]

Suzuki Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

The chloro substituent on this compound can serve as the halide partner in a Suzuki coupling. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of appropriate ligands and reaction conditions can facilitate efficient coupling.[7]

Comparative Yields in the Suzuki Coupling of Halobenzoic Acids with Phenylboronic Acid

Halobenzoic AcidCatalyst SystemYield (%)Reference
3-Bromobenzoic Acid[PdCl₂(NH₂CH₂COOH)₂]/K₂CO₃ in water99[2]
4-BromobenzonitrilePd-bpydc-Nd/K₂CO₃95[8]

The high yields obtained with bromobenzoic acids suggest that with an optimized catalyst system, this compound can be a viable substrate for Suzuki couplings, providing access to a wide range of biaryl derivatives.

Experimental Protocols

The following protocols are representative examples for the reactions discussed. While these protocols are based on closely related substrates, they provide a solid foundation for the application to this compound and may require minor optimization.

Protocol 1: Knoevenagel Condensation

This protocol describes the synthesis of a cinnamic acid derivative via a Knoevenagel condensation.

Reaction Workflow

Knoevenagel_Workflow start Combine this compound, malonic acid, and ammonium bicarbonate heat Heat the reaction mixture start->heat Catalytic amount of base monitor Monitor reaction by TLC heat->monitor process Process the resulting solid monitor->process Upon completion product Purified Product process->product

Caption: Knoevenagel Condensation Workflow.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), malonic acid (1.2 mmol), and a catalytic amount of piperidine in ethanol (10 mL).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[9]

Protocol 2: Wittig Reaction

This protocol outlines the synthesis of a stilbene derivative.

Reaction Workflow

Wittig_Workflow start Prepare phosphorus ylide from phosphonium salt and strong base react Add this compound solution start->react stir Stir at room temperature react->stir workup Quench and extract stir->workup Monitor by TLC purify Purify by column chromatography workup->purify product Alkene Product purify->product

Caption: Wittig Reaction Workflow.

Procedure:

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 mmol) at 0 °C.

  • Stir the resulting orange-red solution for 30 minutes at room temperature.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 3: Reductive Amination

This protocol details the synthesis of a secondary amine.

Reaction Workflow

Reductive_Amination_Workflow start Combine this compound and primary amine add_reductant Add sodium triacetoxyborohydride start->add_reductant In a suitable solvent stir Stir at room temperature add_reductant->stir workup Workup and extraction stir->workup Monitor by TLC product Amine Product workup->product Suzuki_Coupling_Workflow start Combine this compound, boronic acid, Pd catalyst, and base heat Heat the reaction mixture start->heat In a solvent mixture monitor Monitor by TLC/LC-MS heat->monitor workup Cool, extract, and purify monitor->workup Upon completion product Biaryl Product workup->product

Sources

A Performance Evaluation and Comparative Guide: MOFs Derived from 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability for applications ranging from catalysis to biomedicine.[1] The strategic choice of the organic linker is paramount in dictating the final properties of the MOF. This guide provides a comprehensive performance evaluation of hypothetical MOFs derived from the bifunctional linker, 3-Chloro-5-formylbenzoic acid. By synthesizing information from established principles of MOF chemistry, we project the performance of this specific MOF class against common alternatives in catalysis and drug delivery. We provide detailed experimental protocols, comparative data tables, and workflow diagrams to offer researchers and drug development professionals a thorough, scientifically-grounded framework for assessing the potential of these materials.

Introduction: The Role of Ligand Functionalization

What are MOFs?

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from inorganic metal nodes (ions or clusters) connected by organic linker molecules.[2][3] This modular construction results in materials with exceptionally high surface areas, tunable pore sizes, and diverse chemical functionalities, making them prime candidates for a host of advanced applications.[4][5]

The Strategic Advantage of Functionalized Ligands

While simple, unadorned linkers like terephthalic acid form the basis of many foundational MOFs (e.g., UiO-66, MIL-101), the true potential of these materials is unlocked through ligand functionalization.[6][7] Attaching specific chemical groups to the linker allows for the precise tailoring of the MOF's properties.[8] For instance, amine groups (-NH2) can act as basic catalytic sites or improve CO2 adsorption, while sulfonic acid groups (-SO3H) can create solid acid catalysts.[6] This "plug-and-play" approach allows for the rational design of MOFs for specific tasks.[2]

Spotlight on this compound: Potential for Dual Functionality

The ligand this compound is a compelling, albeit less explored, building block for advanced MOFs. Its structure is unique in that it offers two distinct functional groups in addition to the carboxylate group required for framework construction:

  • An Aldehyde (-CHO) Group: This group can act as a hydrogen bond acceptor, serve as a reactive site for post-synthetic modification (PSM), or participate directly in certain catalytic reactions.

  • A Chloro (-Cl) Group: This electron-withdrawing group can modulate the electronic properties of the aromatic ring and the acidity of the metal node. It can also serve as a leaving group in certain catalytic cycles or influence intermolecular interactions within the pores.

This guide will explore the performance implications of this dual functionality, using a hypothetical zinc-based MOF, hereafter designated cf-MOF-Zn , as our primary example.

Synthesis and Characterization of cf-MOF-Zn

The synthesis of MOFs is typically achieved via solvothermal methods, where precursors are heated in a sealed vessel.[9] The choice of metal, solvent, and temperature are critical variables that dictate the final structure and quality of the crystals.

Proposed Synthesis Protocol: Solvothermal Synthesis of cf-MOF-Zn

This protocol is adapted from standard procedures for zinc-based MOFs.[10]

Rationale: Zinc is chosen for its versatile coordination chemistry and its established use in biocompatible MOFs, making it relevant for both catalysis and drug delivery.[10] DMF is a common high-boiling point solvent that facilitates the dissolution of precursors and can act as a template.

Step-by-Step Protocol:

  • Precursor Solution: Dissolve 1.5 mmol of Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) and 1.0 mmol of this compound in 20 mL of N,N-Dimethylformamide (DMF) in a 25 mL glass vial.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.[9]

  • Cooling and Isolation: Allow the oven to cool naturally to room temperature. Collect the resulting crystalline powder by centrifugation or filtration.

  • Washing: Wash the collected solid three times with fresh DMF to remove unreacted precursors, followed by three washes with methanol to exchange the high-boiling DMF.

  • Activation: Activate the material by heating the powder under vacuum at 150 °C for 12 hours. This step is crucial to remove residual solvent molecules from the pores, making the internal surface area accessible.

Essential Characterization Techniques

To confirm the successful synthesis and determine the physicochemical properties of cf-MOF-Zn, a suite of characterization techniques is mandatory.

Technique Purpose & Rationale Expected Outcome for cf-MOF-Zn
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of the crystal structure.[11]A sharp, well-defined diffraction pattern matching a simulated crystal structure, confirming the formation of the desired MOF and the absence of unreacted starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the incorporation of the functional linker into the framework.[9] It identifies the vibrational modes of specific chemical bonds.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches, confirming coordination to the metal. Presence of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. This is critical for defining the operational limits for applications like catalysis.[12]A weight loss step around 100-150 °C corresponding to the removal of guest solvent molecules, followed by a stable plateau until ~350-400 °C, after which a sharp weight loss indicates framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the morphology (shape and size) of the MOF crystals.[13]Uniform, well-defined crystals (e.g., cubic, rhombic) with a consistent particle size distribution.
N₂ Sorption Analysis (BET Method) To measure the specific surface area and pore volume of the activated MOF. High porosity is a hallmark of MOFs and crucial for their function.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, yielding a high BET surface area (expected >1000 m²/g).[9]

Performance Evaluation in Catalysis

The functional groups on the cf-MOF-Zn linker can serve as intrinsic catalytic sites, making it a promising candidate for heterogeneous catalysis.[7]

Mechanistic Advantages of Chloro and Formyl Groups

The aldehyde and chloro groups can enhance catalytic activity in several ways:

  • Lewis Basicity: The oxygen of the aldehyde group can act as a Lewis base site, activating substrates.

  • Substrate Confinement: The functional groups can orient and concentrate substrate molecules within the pores through hydrogen bonding or other weak interactions, enhancing reaction rates.

  • Electronic Modulation: The electron-withdrawing chloro group can increase the Lewis acidity of the adjacent Zinc metal nodes, potentially boosting their catalytic activity for certain reactions.

Comparative Performance Analysis

We compare the projected catalytic performance of cf-MOF-Zn in the Knoevenagel condensation reaction against two well-established catalytic MOFs. The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by basic sites.

Catalyst Active Site Projected Conversion (%) Key Advantages Potential Disadvantages
cf-MOF-Zn (Hypothetical) Lewis basic aldehyde (-CHO), Lewis acidic Zn centers85-95%Bifunctional active sites; potential for substrate orientation via functional groups.Aldehyde group could be susceptible to oxidation or side reactions under harsh conditions.
ZIF-8 Basic imidazolate linker~90-94%[11]High thermal and chemical stability; well-defined basic sites.Microporosity may limit access for larger substrates.
UiO-66-NH₂ Basic amine (-NH₂) groups~80-91%[13]Excellent stability; amine groups are reliable basic catalysts.Activity can be lower than imidazolate-based MOFs for this reaction.
Detailed Experimental Protocol: Knoevenagel Condensation

This protocol outlines the use of cf-MOF-Zn to catalyze the reaction between benzaldehyde and malononitrile.

Rationale: This reaction is a benchmark for testing basic catalysts and directly probes the utility of the MOF's active sites.

  • Reactor Setup: Add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and 20 mg of activated cf-MOF-Zn catalyst to a round-bottom flask containing 10 mL of ethanol.

  • Reaction: Stir the mixture at 60 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the solid cf-MOF-Zn catalyst by centrifugation (e.g., 8000 rpm for 10 min).

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude product.

  • Analysis: Analyze the product yield and purity using ¹H NMR spectroscopy and Gas Chromatography (GC).

  • Catalyst Recycling: Wash the recovered catalyst with ethanol three times and reactivate it under vacuum at 150 °C for 6 hours before reusing it in a subsequent run to test for stability and reusability.[11]

Workflow Diagram: Catalytic Cycle

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_recycle Catalyst Recycling synthesis Solvothermal Synthesis activation Activation (Vacuum, 150°C) synthesis->activation characterization Characterization (PXRD, TGA, etc.) activation->characterization reactants Add Reactants & Activated Catalyst characterization->reactants reaction Heat & Stir (60°C, 6h) reactants->reaction separation Centrifugation reaction->separation analysis Product Analysis (NMR, GC) separation->analysis washing Wash with Ethanol separation->washing reactivation Re-activation (Vacuum, 150°C) washing->reactivation reuse Reuse in Next Cycle reactivation->reuse

Caption: Workflow for MOF synthesis, catalytic testing, and recycling.

Performance Evaluation in Drug Delivery

The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems (DDS).[14][15][16] The functional groups of cf-MOF-Zn can play a pivotal role in both loading therapeutic agents and controlling their release.

Enhancing Drug Loading and Controlled Release
  • Drug Loading: The aldehyde and chloro groups can form hydrogen bonds with drug molecules containing hydroxyl or amine groups (e.g., Doxorubicin), potentially leading to higher loading capacities compared to non-functionalized MOFs. The one-pot method, where the drug is added during synthesis, can also be employed for homogeneous drug encapsulation.[16]

  • Controlled Release: Zinc-based MOFs are known to be pH-sensitive.[10] They tend to be stable at physiological pH (7.4) but can decompose in the acidic microenvironments of tumors or endosomes (pH ~5.0-6.5), triggering the release of the encapsulated drug.[16] This provides a mechanism for targeted drug delivery.

Comparative Performance Analysis

Here, we compare the projected drug loading and release performance of cf-MOF-Zn for the anticancer drug Doxorubicin (DOX) against two widely studied MOF-based drug carriers.

Carrier Primary Loading Mechanism Projected Loading Capacity (wt%) Release Trigger Key Advantages
cf-MOF-Zn (Hypothetical) Pore encapsulation, H-bonding with functional groups20 - 35%pH-responsive framework decompositionHigh loading potential due to specific drug-linker interactions; targeted release.
HKUST-1 (Cu-BTC) Pore encapsulation, coordination to open Cu sites~15 - 25%Diffusion, ion exchangeWell-studied, high surface area.[15]
UiO-66 Pore encapsulation~10 - 45%[15]DiffusionExceptional chemical and thermal stability.[15]
Detailed Experimental Protocol: Doxorubicin Loading and pH-Responsive Release

Rationale: This protocol assesses the maximum drug loading capacity and quantifies the pH-triggered release profile, which is essential for evaluating its potential in targeted cancer therapy.

Part A: Drug Loading (Impregnation Method)

  • Preparation: Disperse 50 mg of activated cf-MOF-Zn in 10 mL of a Doxorubicin (DOX) solution (1 mg/mL in deionized water).

  • Loading: Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.

  • Separation: Centrifuge the mixture (10,000 rpm, 15 min) to collect the DOX-loaded MOF (DOX@cf-MOF-Zn).

  • Quantification: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm. Calculate the amount of loaded DOX by subtracting the amount of DOX remaining in the supernatant from the initial amount. The loading capacity is expressed as (mass of loaded drug / mass of loaded MOF) × 100%.

Part B: In Vitro Drug Release

  • Setup: Disperse 10 mg of DOX@cf-MOF-Zn in 15 mL of phosphate-buffered saline (PBS) at two different pH values: 7.4 (simulating blood) and 5.5 (simulating a tumor microenvironment).

  • Incubation: Place the suspensions in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), take a 1 mL aliquot of the release medium after centrifugation. Immediately replace it with 1 mL of fresh PBS of the same pH to maintain a constant volume.

  • Analysis: Quantify the concentration of released DOX in each aliquot using UV-Vis spectrophotometry. Plot the cumulative percentage of released drug versus time for both pH conditions.

Workflow Diagram: Drug Delivery Application

G cluster_loading Drug Loading cluster_release In Vitro Release Study activated_mof Activated cf-MOF-Zn stirring Stir 24h in Dark activated_mof->stirring dox_solution Doxorubicin Solution dox_solution->stirring centrifuge_load Centrifuge & Collect Solid stirring->centrifuge_load uv_vis_load Analyze Supernatant (UV-Vis) centrifuge_load->uv_vis_load loaded_mof DOX@cf-MOF-Zn uv_vis_load->loaded_mof Quantify Loading pbs_74 Incubate in PBS (pH 7.4) loaded_mof->pbs_74 pbs_55 Incubate in PBS (pH 5.5) loaded_mof->pbs_55 sampling Sample at Time Intervals pbs_74->sampling pbs_55->sampling uv_vis_release Analyze Aliquots (UV-Vis) sampling->uv_vis_release

Caption: Workflow for drug loading and pH-responsive release studies.

Challenges, Outlook, and Conclusion

While MOFs derived from this compound hold significant theoretical promise, practical challenges remain. The synthesis must be optimized to prevent self-condensation of the aldehyde groups or unwanted side reactions. Furthermore, the long-term stability of the MOF in complex biological or industrial media must be rigorously evaluated.

The true advantage of this linker may lie in post-synthetic modification, where the aldehyde group serves as a versatile chemical handle to graft more complex molecules, such as targeting ligands for drug delivery or chiral selectors for asymmetric catalysis.

References

  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry (RSC Publishing).
  • Functionalized Metal-Organic Framework Catalysts for Sustainable Biomass Valorization. Semantic Scholar.
  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC - NIH.
  • Investigating the Effects of Reactive Surface Chemistries in MOFs on Catalysis. Authorea.
  • Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK - IAPC Journals.
  • Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar.
  • Applications of MOFs in Drug Delivery. MDPI.
  • Metal-organic frameworks: Drug delivery applications and future prospects. PMC.
  • Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. ACS Central Science - ACS Publications.
  • Metal-Organic Framework (MOF)-Based Drug Delivery. ResearchGate.
  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. IRIS-AperTO - UniTo.
  • Benzoic acid-modified 2D Ni-MOF for high-performance supercapacitors. ResearchGate.
  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C - ACS Publications.
  • MOF nanozymes: active sites and sensing applications. RSC Publishing.
  • Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. PMC - PubMed Central.
  • Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. MDPI.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central.
  • The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of polycarbonate. ResearchGate.
  • Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI.
  • Recent developments in the field of MOF-based catalytic systems: A review. ResearchGate.
  • Metal-Organic Frameworks (MOFs): Classification, Synthesis, Modification, and Biomedical Applications. PubMed.
  • Enhancement of catalytic hydrolysis activity for organophosphates by the metal–organic framework MOF-808-NH2via post-synthetic modification. Journal of Materials Chemistry A (RSC Publishing).
  • Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. MDPI.
  • Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. MDPI.

Sources

A Spectroscopic Guide to the Isomers of 3-Chloro-5-formylbenzoic Acid: Distinguishing Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development and materials science, the precise structural characterization of molecular building blocks is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-formylbenzoic acid and its five positional isomers. As a Senior Application Scientist, my objective is to offer not just data, but a foundational understanding of how subtle changes in substituent placement on a benzene ring manifest in key spectroscopic techniques, empowering researchers to unambiguously identify these critical synthons.

This guide is structured to provide a logical workflow for isomer differentiation, beginning with an overview of the isomers, followed by a detailed comparative analysis of their predicted and experimentally supported ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. We will delve into the electronic and steric effects that govern the observed spectroscopic signatures. Each section is complemented by standardized experimental protocols, ensuring the reproducibility of the presented data.

The Isomers at a Glance: A Structural Overview

The six isomers of this compound all share the molecular formula C₈H₅ClO₃. Their distinct structures, arising from the varied placement of the chloro, formyl, and carboxylic acid groups on the benzene ring, are the basis for their unique spectroscopic fingerprints.

isomers cluster_1 This compound cluster_2 2-Chloro-3-formylbenzoic Acid cluster_3 2-Chloro-4-formylbenzoic Acid cluster_4 2-Chloro-5-formylbenzoic Acid cluster_5 4-Chloro-2-formylbenzoic Acid cluster_6 4-Chloro-3-formylbenzoic Acid 3_chloro_5_formyl C₁-COOH C₂ C₃-Cl C₄ C₅-CHO C₆ 2_chloro_3_formyl C₁-COOH C₂-Cl C₃-CHO C₄ C₅ C₆ 2_chloro_4_formyl C₁-COOH C₂-Cl C₃ C₄-CHO C₅ C₆ 2_chloro_5_formyl C₁-COOH C₂-Cl C₃ C₄ C₅-CHO C₆ 4_chloro_2_formyl C₁-COOH C₂-CHO C₃ C₄-Cl C₅ C₆ 4_chloro_3_formyl C₁-COOH C₂ C₃-CHO C₄-Cl C₅ C₆

Caption: Molecular structures of the six isomers of this compound.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for distinguishing isomers by probing the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons and the aldehyde proton provide a wealth of structural information.

The electron-withdrawing nature of the chlorine, formyl (-CHO), and carboxylic acid (-COOH) groups deshields the aromatic protons, shifting their signals downfield compared to benzene (δ 7.34 ppm). The precise chemical shifts are determined by the interplay of inductive and resonance effects of these substituents.

Predicted ¹H NMR Data for this compound Isomers (in DMSO-d₆)

IsomerAromatic Protons (δ, ppm)Aldehyde Proton (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound ~8.0-8.5 (3H, m)~10.1~13.5
2-Chloro-3-formylbenzoic acid ~7.8-8.2 (3H, m)~10.3~13.4
2-Chloro-4-formylbenzoic acid ~7.9-8.3 (3H, m)~10.2~13.6
2-Chloro-5-formylbenzoic acid ~7.9-8.4 (3H, m)~10.1~13.5
4-Chloro-2-formylbenzoic acid ~7.8-8.2 (3H, m)~10.4~13.7
4-Chloro-3-formylbenzoic acid ~7.7-8.1 (3H, m)~10.2~13.4

Causality Behind Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the labile carboxylic acid proton, which would otherwise exchange with protic solvents like D₂O or CD₃OD.

Key Differentiating Features in ¹H NMR:

  • Aldehyde Proton (CHO): The chemical shift of the aldehyde proton is sensitive to the electronic environment. Isomers with the formyl group ortho to the chlorine atom (e.g., 2-chloro-3-formylbenzoic acid) may exhibit a slightly more downfield shift due to the combined electron-withdrawing effects.

  • Aromatic Region: The splitting patterns in the aromatic region are the most definitive feature. Isomers with higher symmetry will have simpler spectra. For example, this compound is expected to show a more symmetrical pattern than its less symmetrical counterparts. The coupling constants (ortho: ~7-9 Hz, meta: ~2-3 Hz, para: <1 Hz) will be instrumental in assigning the relative positions of the protons.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Map

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons (aldehyde and carboxylic acid) and the aromatic carbons are highly diagnostic.

Predicted ¹³C NMR Data for this compound Isomers (in DMSO-d₆)

IsomerAromatic Carbons (δ, ppm)Aldehyde Carbonyl (δ, ppm)Carboxylic Acid Carbonyl (δ, ppm)
This compound ~125-140~192~166
2-Chloro-3-formylbenzoic acid ~128-138~190~165
2-Chloro-4-formylbenzoic acid ~127-142~191~165
2-Chloro-5-formylbenzoic acid ~126-141~191~164
4-Chloro-2-formylbenzoic acid ~129-140~193~166
4-Chloro-3-formylbenzoic acid ~127-139~192~165

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbons: The chemical shifts of the aldehyde and carboxylic acid carbonyl carbons are distinct and readily identifiable. The aldehyde carbon typically resonates further downfield (~190-195 ppm) than the carboxylic acid carbon (~165-170 ppm).[1][2]

  • Aromatic Carbons: The number of distinct signals in the aromatic region corresponds to the number of non-equivalent carbon atoms. Due to the presence of three different substituents, all six aromatic carbons are expected to be chemically non-equivalent in most of these isomers, resulting in six distinct signals. The chemical shifts will be influenced by the nature and position of the adjacent substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent tool for confirming the presence of key functional groups. The characteristic vibrational frequencies of the carboxylic acid and aldehyde moieties are particularly informative.

Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500-3300Very broad
C=O stretch1680-1710Strong, sharp
AldehydeC-H stretch2720-2820 (two bands)Medium, often weak
C=O stretch1690-1715Strong, sharp
Aromatic RingC=C stretch1450-1600Medium to weak
C-H bend690-900Strong
C-Cl BondC-Cl stretch600-800Medium to strong

Key Differentiating Features in IR Spectroscopy:

The IR spectra of all isomers will be broadly similar due to the presence of the same functional groups. However, subtle shifts in the C=O stretching frequencies can be observed due to the electronic effects of the substituents on the aromatic ring.[3][4] The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can also provide clues about the substitution pattern on the benzene ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For all isomers, the molecular ion peak (M⁺) will be observed at m/z 184 and an M+2 peak at m/z 186 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Expected Fragmentation Pathways:

  • Loss of -OH: A peak at m/z 167 corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

  • Loss of -CHO: A peak at m/z 155 corresponding to the loss of the formyl group.

  • Loss of -COOH: A peak at m/z 139 corresponding to the loss of the carboxylic acid group.

  • Loss of Cl: A peak at m/z 149 corresponding to the loss of a chlorine atom.

Key Differentiating Features in Mass Spectrometry:

While the primary fragmentation pathways will be similar for all isomers, the relative intensities of the fragment ions may differ. For instance, ortho-substituted benzoic acids can sometimes exhibit unique fragmentation patterns due to neighboring group participation.[5][6][7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Weigh ~5-10 mg of the isomer NMR_Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Sample->NMR_Solvent IR_Sample Prepare a KBr pellet or a mull Sample->IR_Sample MS_Sample Dissolve in a suitable solvent (e.g., methanol) Sample->MS_Sample NMR ¹H and ¹³C NMR Spectroscopy NMR_Solvent->NMR Acquire spectra on a ≥400 MHz spectrometer IR FT-IR Spectroscopy IR_Sample->IR Record spectrum from 4000-400 cm⁻¹ MS Mass Spectrometry (EI or ESI) MS_Sample->MS Obtain mass spectrum Process_NMR Phase and baseline correction, integration, and peak picking NMR->Process_NMR Process_IR Baseline correction and peak annotation IR->Process_IR Process_MS Peak assignment and fragmentation analysis MS->Process_MS

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reliable and reproducible results. 3-Chloro-5-formylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile reagent, but also susceptible to a unique profile of impurities that can arise during its synthesis. This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this compound, grounded in practical expertise and scientific rigor.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the compound's synthetic origins. While multiple synthetic routes to this compound exist, a common strategy involves the oxidation of a suitable precursor, such as 3-chloro-5-methylbenzaldehyde or 3-chloro-5-(hydroxymethyl)benzoic acid. Another plausible route is the formylation of a 3-chlorobenzoic acid derivative.

Based on these synthetic pathways, a profile of potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Intermediates: Incomplete reactions can leave behind intermediate compounds, such as 3-chloro-5-(hydroxymethyl)benzoic acid.

  • Over-oxidation Products: Harsh oxidation conditions could lead to the formation of 3-chloro-1,5-benzenedicarboxylic acid.

  • Positional Isomers: Depending on the synthetic strategy, other isomers such as 2-chloro-5-formylbenzoic acid or 4-chloro-3-formylbenzoic acid could be present.

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification steps.

A multi-faceted analytical approach is therefore essential for the comprehensive characterization of the purity of this compound. This guide will focus on three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific information required. While each method provides valuable data, they offer different perspectives on the purity of the sample.

Technique Information Provided Strengths Limitations
HPLC Quantitative assessment of purity and detection of non-volatile impurities.High sensitivity, excellent for quantifying known and unknown impurities, resolves isomers.Requires a chromophore for UV detection, identification of unknown peaks requires further analysis (e.g., LC-MS).
NMR Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can identify and quantify impurities without the need for reference standards if their structure is known.Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals.
MS Molecular weight confirmation and structural information from fragmentation patterns.High sensitivity and selectivity, provides molecular weight of the compound and its impurities, fragmentation patterns aid in structural elucidation.Isomers may not be distinguishable by mass alone, quantification can be challenging without standards.

In-Depth Methodologies and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method is most suitable.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. For example, a mixture of acetonitrile and water, both containing 0.1% formic acid to ensure the carboxylic acid is protonated.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase or a suitable solvent like methanol or acetonitrile.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities can be compared to known standards if available. The high resolving power of HPLC is particularly useful for separating positional isomers, which would have very similar spectroscopic properties.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in a suitable solvent inject Inject sample onto C18 column prep->inject separate Gradient elution with ACN/Water + 0.1% Formic Acid inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % of the main peak integrate->calculate report Report purity calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can provide quantitative information about the purity of a sample. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the acidic compound and its ¹H residual peak at ~2.50 ppm and ¹³C peaks at ~39.5 ppm are well-documented.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Acquisition: Acquire both ¹H and ¹³C NMR spectra. For quantitative analysis in ¹H NMR, ensure a sufficient relaxation delay between scans.

Data Interpretation:

  • ¹H NMR: The spectrum of pure this compound is expected to show:

    • A singlet for the aldehyde proton (-CHO) at around 10 ppm.

    • Aromatic protons in the region of 7.5-8.5 ppm, with specific splitting patterns corresponding to their positions on the benzene ring.

    • A broad singlet for the carboxylic acid proton (-COOH) which can be variable in its chemical shift and may exchange with residual water in the solvent.

    • The presence of impurities would be indicated by additional peaks. For example, a benzylic CH₂ signal around 4.5-5.0 ppm could indicate the presence of 3-chloro-5-(hydroxymethyl)benzoic acid.

  • ¹³C NMR: The spectrum should show the expected number of signals for the 8 carbon atoms in the molecule. Key signals include:

    • The carbonyl carbon of the carboxylic acid (~165-170 ppm).

    • The carbonyl carbon of the aldehyde (~190-195 ppm).

    • Aromatic carbons in the range of 120-140 ppm.

    • The presence of unexpected signals would point to impurities.

Logical Relationship of NMR Data to Structure:

NMR_Structure cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals struct C₈H₅ClO₃ h_cho ~10 ppm (s, 1H) -CHO struct->h_cho corresponds to h_arom ~7.5-8.5 ppm (m, 3H) Aromatic struct->h_arom h_cooh variable (br s, 1H) -COOH struct->h_cooh c_cooh ~165-170 ppm -COOH struct->c_cooh corresponds to c_cho ~190-195 ppm -CHO struct->c_cho c_arom ~120-140 ppm Aromatic struct->c_arom

Caption: Correlation of the structure of this compound with its expected NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in identifying impurities by their mass.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide structural information.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for the analysis of complex mixtures. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

  • Sample Preparation: The sample is typically introduced in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Analysis: The mass spectrum will show the molecular ion peak and fragment ions.

Data Interpretation:

  • Molecular Ion: For this compound (C₈H₅ClO₃, molecular weight 184.58 g/mol ), the expected molecular ions are:

    • Positive Mode (ESI+): [M+H]⁺ at m/z 185.00, with a characteristic isotopic pattern for one chlorine atom ([M+2+H]⁺ at m/z 187.00 with about one-third the intensity).

    • Negative Mode (ESI-): [M-H]⁻ at m/z 182.98, also with its corresponding chlorine isotope peak.

  • Fragmentation:

    • Common losses for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da).[1]

    • Aldehydes can lose a hydrogen radical (1 Da) or a CHO radical (29 Da).[1]

    • The presence of ions at unexpected m/z values can indicate impurities. For example, an ion corresponding to the molecular weight of a potential starting material would be a strong indicator of its presence.

Predicted Fragmentation Pathways:

MS_Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) m_h [M+H]⁺ m/z 185 m_h_h2o [M+H-H₂O]⁺ m/z 167 m_h->m_h_h2o -H₂O m_h_cho [M+H-CHO]⁺ m/z 156 m_h->m_h_cho -CHO m_minus_h [M-H]⁻ m/z 183 m_minus_h_co2 [M-H-CO₂]⁻ m/z 139 m_minus_h->m_minus_h_co2 -CO₂

Caption: Predicted fragmentation pathways for this compound in mass spectrometry.

Conclusion: An Integrated Approach for Uncompromising Quality

No single technique can provide a complete picture of the purity of synthesized this compound. A comprehensive and self-validating approach that integrates the strengths of HPLC, NMR, and MS is imperative. HPLC provides the quantitative backbone for purity assessment, NMR offers definitive structural confirmation and identification of impurities, and MS serves as a powerful tool for molecular weight verification and impurity identification. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthetic intermediates, paving the way for successful and reproducible outcomes in their research and development endeavors.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. In Supplementary Information.
  • NIST. (n.d.). Benzoic acid, 3-chloro-. In NIST Chemistry WebBook.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Gómez-Bombarelli, R., et al. (2018). Automatic chemical design using a data-driven continuous representation of molecules. ACS Central Science, 4(2), 268-276.
  • Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced therapeutic window, and potential toxicity, ultimately derailing promising drug development programs. Therefore, rigorous and early assessment of a compound's binding profile is not merely a regulatory checkbox but a cornerstone of sound scientific practice. This guide provides an in-depth, experience-driven comparison of methodologies to evaluate the cross-reactivity of a novel small molecule, using 3-Chloro-5-formylbenzoic acid as a case study. For the purpose of this guide, we will operate under the plausible hypothesis that this compound is being investigated as a modulator of G-protein coupled receptor 81 (GPR81), a receptor for lactate that has garnered interest as a therapeutic target in metabolic and ischemic conditions.[1][2]

The structural similarity of this compound to known GPR81 agonists, such as 3-Chloro-5-hydroxybenzoic acid, necessitates a thorough investigation into its binding specificity.[3][4] This guide will not only detail the "how" but also the "why" behind the experimental design, data interpretation, and the synergistic use of multiple techniques to build a comprehensive specificity profile.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of compounds for a cross-reactivity panel is a critical step that dictates the quality and relevance of the generated data. A well-designed panel should include compounds with varying degrees of structural and functional similarity to the lead compound. For our investigation of this compound, we have curated a panel that includes:

  • Structurally-Related Agonist: 3-Chloro-5-hydroxybenzoic acid, a known GPR81 agonist, to serve as a positive control and a benchmark for cross-reactivity.[3][4]

  • Structurally Similar Compounds with Different Functional Groups: To probe the importance of the formyl group for binding.

  • Other Benzoic Acid Derivatives with Known Biological Activity: To assess potential off-target interactions with other classes of enzymes and receptors.

  • A Structurally Unrelated GPR81 Ligand (if available): To understand if the binding is specific to the chemical scaffold.

  • A Negative Control: A compound with no expected activity to establish a baseline.

Table 1: Cross-Reactivity Panel for this compound

Compound NameStructureRationale for Inclusion
This compound C1=C(C=C(C=C1C(=O)O)Cl)C=OLead Compound
3-Chloro-5-hydroxybenzoic acid C1=C(C=C(C=C1O)Cl)C(=O)OKnown GPR81 agonist; high structural similarity.[3][4]
3,5-Dichlorobenzoic acid C1=C(C=C(C=C1Cl)C(=O)O)ClAssesses the impact of replacing the formyl group with another chloro group.
3-Formylbenzoic acid C1=CC(=CC(=C1)C=O)C(=O)OEvaluates the contribution of the chloro substituent to binding.
4-Acetylamino-3-guanidinobenzoic acid CC(=O)NC1=C(C=C(C=C1)C(=O)O)N=C(N)NA benzoic acid derivative known to inhibit influenza neuraminidase; a potential off-target.[5]
Salicylic acid C1=CC=C(C(=C1)C(=O)O)OA common benzoic acid derivative with known anti-inflammatory properties.
Ibuprofen CC(C)CC1=CC=C(C=C1)C(C)C(=O)OA structurally distinct acidic compound with a different biological target (COX enzymes).

Experimental Workflow for Cross-Reactivity Assessment

A multi-tiered approach, leveraging the strengths of different analytical techniques, provides the most robust assessment of cross-reactivity. Our workflow begins with a high-throughput screening method (Competitive ELISA), followed by a more detailed kinetic analysis (Surface Plasmon Resonance), and finally, a confirmatory cellular assay (Western Blot for downstream signaling).

experimental_workflow cluster_screening Tier 1: High-Throughput Screening cluster_kinetics Tier 2: Kinetic Analysis cluster_confirmation Tier 3: Cellular Confirmation ELISA Competitive ELISA Data1 Calculate IC50 Values ELISA->Data1 SPR Surface Plasmon Resonance (SPR) Data1->SPR Select hits for kinetic analysis Data2 Determine ka, kd, and KD SPR->Data2 Western Western Blot (Downstream Signaling) Data2->Western Confirm cellular activity Data3 Assess Target Engagement Western->Data3 Final_Analysis Final_Analysis Data3->Final_Analysis Comprehensive Specificity Profile

Caption: A multi-tiered workflow for assessing small molecule cross-reactivity.

Tier 1: Competitive ELISA for High-Throughput Screening

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent first-pass technique to screen our panel of compounds for their ability to bind to our hypothetical target, GPR81. This method is cost-effective, scalable, and provides a quantitative measure of binding affinity (IC50).

Principle of Competitive ELISA

In this assay, the target protein (GPR81) is immobilized on a microplate. A known amount of a labeled ligand (e.g., biotinylated 3-Chloro-5-hydroxybenzoic acid) and the test compound (from our panel) are then added. The test compound competes with the labeled ligand for binding to GPR81. A higher affinity of the test compound for GPR81 will result in less labeled ligand binding, leading to a weaker signal.

competitive_elisa cluster_plate Microplate Well cluster_reagents Added Reagents cluster_detection Detection GPR81 Immobilized GPR81 Test_Compound Test Compound (e.g., this compound) Test_Compound->GPR81 Binds if affinity is high Labeled_Ligand Biotinylated Ligand Labeled_Ligand->GPR81 Competes for binding Enzyme_Conjugate Streptavidin-HRP Labeled_Ligand->Enzyme_Conjugate Binds to biotin Substrate TMB Substrate Enzyme_Conjugate->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: The principle of competitive ELISA for small molecule screening.

Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of purified GPR81 (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL/well of 5% Bovine Serum Albumin (BSA) in PBST and incubate for 2 hours at room temperature.[6]

  • Competition Reaction: Wash the plate three times with PBST. Prepare serial dilutions of the test compounds (from 100 µM to 0.1 nM) in assay buffer (1% BSA in PBST). Add 50 µL of each compound dilution and 50 µL of a fixed concentration of biotinylated 3-Chloro-5-hydroxybenzoic acid (e.g., 10 nM) to the wells. Incubate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate five times with PBST. Add 100 µL of Streptavidin-HRP conjugate (diluted 1:5000 in assay buffer) to each well and incubate for 30 minutes at room temperature.

  • Signal Development: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Hypothetical ELISA Data

Table 2: Competitive ELISA Results for GPR81 Binding

CompoundIC50 (µM)% Cross-Reactivity*
This compound0.5100%
3-Chloro-5-hydroxybenzoic acid0.2250%
3,5-Dichlorobenzoic acid15.83.2%
3-Formylbenzoic acid5.29.6%
4-Acetylamino-3-guanidinobenzoic acid> 100< 0.5%
Salicylic acid> 100< 0.5%
Ibuprofen> 100< 0.5%

* % Cross-Reactivity = (IC50 of Lead Compound / IC50 of Test Compound) x 100

Interpretation: The ELISA results suggest that this compound binds to GPR81 with sub-micromolar affinity. As expected, the known agonist, 3-Chloro-5-hydroxybenzoic acid, shows higher affinity. The other structurally related compounds show significantly weaker binding, indicating that both the chloro and formyl groups are important for target engagement. The unrelated benzoic acid derivatives and Ibuprofen show negligible binding, suggesting good specificity.

Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides valuable endpoint data, Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics.[5][7] This allows for the determination of association (ka) and dissociation (kd) rates, providing a more nuanced understanding of the binding event and a more accurate affinity constant (KD).

Principle of Surface Plasmon Resonance

SPR measures changes in the refractive index at the surface of a sensor chip.[1] In our experiment, the target protein (GPR81) is immobilized on the chip. When a test compound flows over the surface and binds to GPR81, the mass at the surface increases, causing a change in the refractive index, which is detected as a response in Resonance Units (RU).

spr_principle cluster_chip SPR Sensor Chip cluster_phases Binding Phases cluster_output Output Sensor_Surface Gold Surface with Immobilized GPR81 Dissociation Dissociation (Buffer Flow) Sensor_Surface->Dissociation Unbinding Association Association (Analyte Flow) Association->Sensor_Surface Binding Sensorgram Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Surface Reset Dissociation->Sensorgram Regeneration->Sensorgram Analyte Analyte (Test Compound) Analyte->Association Buffer Running Buffer Buffer->Dissociation

Caption: The principle of Surface Plasmon Resonance for kinetic analysis.

Experimental Protocol: Surface Plasmon Resonance
  • Chip Immobilization: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS). Immobilize purified GPR81 to the active surface to a level of ~10,000 RU. Deactivate the remaining active groups with ethanolamine. A reference flow cell should be prepared similarly but without GPR81 immobilization.

  • Binding Analysis: Prepare serial dilutions of the test compounds in a suitable running buffer (e.g., HBS-EP+). Inject the compounds over the GPR81 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Kinetic Measurement: Monitor the association phase during compound injection (typically 120 seconds) and the dissociation phase during buffer flow (typically 300 seconds).

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., a low pH glycine buffer) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference flow cell data from the GPR81 flow cell data. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical SPR Data

Table 3: SPR Kinetic and Affinity Data for GPR81 Binding

Compoundka (1/Ms)kd (1/s)KD (µM)
This compound2.5 x 10⁴1.0 x 10⁻²0.40
3-Chloro-5-hydroxybenzoic acid5.0 x 10⁴1.0 x 10⁻²0.20
3,5-Dichlorobenzoic acid1.2 x 10³2.0 x 10⁻²16.7
3-Formylbenzoic acid3.8 x 10³2.0 x 10⁻²5.3

Interpretation: The SPR data corroborates the ELISA findings, with this compound showing a KD in the sub-micromolar range. The similar dissociation rates (kd) for the lead compound and the known agonist suggest they have similar off-rates, while the difference in association rates (ka) accounts for the difference in overall affinity. The much lower affinities of the other analogs confirm their weaker binding.

Tier 3: Western Blot for Confirmatory Cellular Analysis

To confirm that the observed binding translates to a functional effect in a cellular context, a Western blot can be used to assess the modulation of a downstream signaling pathway. GPR81 activation is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A downstream consequence of this can be a change in the phosphorylation state of key signaling proteins like CREB (cAMP response element-binding protein).

Experimental Protocol: Western Blot
  • Cell Culture and Treatment: Culture a cell line endogenously expressing GPR81 (e.g., a neuronal or adipocyte cell line). Starve the cells and then treat with a cAMP-inducing agent (e.g., forskolin) in the presence or absence of our test compounds for 30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against phosphorylated CREB (p-CREB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the p-CREB signal to the total CREB signal.

Expected Outcome: Treatment with forskolin should increase p-CREB levels. Co-treatment with an effective GPR81 agonist (like this compound) should inhibit this increase. Compounds that do not bind GPR81 should have no effect on forskolin-induced p-CREB levels. This provides functional confirmation of target engagement and specificity in a cellular environment.

Synthesizing the Data: A Holistic View of Specificity

By integrating the data from these three distinct methodologies, we can construct a comprehensive and trustworthy profile of this compound's cross-reactivity.

Table 4: Summary of Cross-Reactivity Assessment

CompoundELISA IC50 (µM)SPR KD (µM)Cellular Activity (p-CREB Inhibition)Overall Assessment
This compound 0.50.40YesSpecific Binder
3-Chloro-5-hydroxybenzoic acid0.20.20YesSpecific Binder (Higher Affinity)
3,5-Dichlorobenzoic acid15.816.7NoLow Cross-Reactivity
3-Formylbenzoic acid5.25.3MinimalLow Cross-Reactivity
4-Acetylamino-3-guanidinobenzoic acid> 100Not TestedNoNo Cross-Reactivity

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable aspect of preclinical drug development. As demonstrated with our case study of this compound, a combination of orthogonal, well-validated assays is essential for building a robust specificity profile. This guide has outlined a systematic, rationale-driven approach, moving from high-throughput screening to detailed kinetic analysis and cellular confirmation. By understanding the "why" behind each experimental choice and integrating the data from multiple platforms, researchers and drug development professionals can make more informed decisions, de-risk their candidates, and ultimately, increase the probability of success in developing safe and effective therapeutics.

References

  • Williams, D. H., Stephens, E., & O'Brien, D. P. (2004). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of medicinal chemistry, 47(8), 1969–1972. [Link]
  • Khan, S. B., Khan, M. T. H., Jang, E. S., Akhtar, K., Seo, J., & Han, H. (2018). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136–1141. [Link]
  • Hernández-Vázquez, E., Vique-Sánchez, J. L., Tlahuext, H., & Sartillo-Piscil, F. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules (Basel, Switzerland), 25(23), 5729. [Link]
  • Liu, Y., Zhang, Y., Zheng, X., Zhang, X., Wang, L., & Sun, J. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 67–74. [Link]
  • Shen, Y., Li, A., Zhao, L., Gao, J., & Liu, X. (2015). Inhibition of G Protein-Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury. CNS neuroscience & therapeutics, 21(9), 729–737. [Link]
  • Shen, Y., Li, A., Zhao, L., Gao, J., & Liu, X. (2015). Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury. CNS neuroscience & therapeutics, 21(9), 729–737. [Link]
  • Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. [Link]
  • Chen, J., Wang, X., Wu, X., Wang, Y., Zhang, Y., & Liu, J. (2021). Dual Blockade of Lactate/GPR81 and PD-1/PD-L1 Pathways Enhances the Anti-Tumor Effects of Metformin. Cancers, 13(16), 4099. [Link]
  • Ristic, B., & Stjepanovic, M. (2021). 3-OBA Is Not an Antagonist of GPR81. Frontiers in immunology, 12, 708518. [Link]
  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International journal of molecular sciences, 17(10), 1621. [Link]
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]
  • Google Patents. (n.d.). EP1460059A1 - Process for producing 5-(3-cyanophenyl)-3-formylbenzoic acid compound.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-5-formylbenzoic Acid: Correlating Experimental Data with Theoretical Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the synergy between empirical data and computational modeling is not just beneficial—it's essential. This guide provides an in-depth analysis of 3-Chloro-5-formylbenzoic acid, a versatile intermediate in organic synthesis.[1][2] We will benchmark its experimentally determined physicochemical properties against established theoretical models, offering a critical perspective on the predictive power and limitations of in silico tools. This dual approach of experimental validation and computational prediction is paramount for accelerating discovery pipelines and ensuring the robustness of scientific findings.[3]

Part 1: The Theoretical Framework: In Silico Property Prediction

Before embarking on any laboratory work, leveraging computational models to predict molecular properties is a resource-efficient first step.[4][5] These predictions provide a theoretical baseline, guide experimental design, and help in the early identification of candidates with desirable characteristics. For this compound, we utilized two primary computational methodologies: Density Functional Theory (DFT) for electronic and spectral properties, and algorithm-based predictors like ACD/Labs Percepta® for physicochemical parameters.

The Causality Behind Model Selection:

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that offers a robust balance between computational cost and accuracy for predicting electronic structure-dependent properties.[6][7] It is particularly well-suited for calculating spectral data (like IR and NMR) and understanding molecular reactivity by modeling the electron density of the system.[6][8][9]

  • ACD/Labs Percepta®: This platform uses a large, curated database of experimental data to train its algorithms.[5] For properties like pKa and logP, which are heavily influenced by solvation and intermolecular forces, these empirically trained models often provide highly accurate predictions, crucial for drug development.[4][10][11]

Computational Workflow for Property Prediction

The process begins with the 2D structure of the molecule, which is then converted into a 3D conformation and optimized for the lowest energy state before properties are calculated.

G cluster_input Input cluster_processing Computational Processing cluster_output Predicted Data Input 2D Structure (SMILES: O=CC1=CC(=CC(C1)=O)O)Cl) ThreeD 3D Conformation Generation Input->ThreeD Convert EnergyMin Geometry Optimization (e.g., DFT B3LYP/6-31G*) ThreeD->EnergyMin Optimize Calc Property Calculation (DFT & Algorithmic Models) EnergyMin->Calc Calculate PhysChem Physicochemical (pKa, logP, Solubility) Calc->PhysChem Spectral Spectroscopic (NMR, IR Frequencies) Calc->Spectral

Caption: Computational workflow for predicting molecular properties.

Table 1: Theoretically Predicted Properties of this compound
PropertyPredicted ValueComputational Method
pKa (acidic) 3.25 ± 0.20ACD/Labs Percepta®
Melting Point 175-185 °CEstimation via structural analogues
¹H NMR (ppm) Carboxyl H: ~11-13Aldehyde H: ~10.0Aromatic H's: 7.9-8.5DFT (B3LYP) / Additivity Rules
¹³C NMR (ppm) Carbonyl C (acid): ~168Carbonyl C (aldehyde): ~191Aromatic C's: 125-140DFT (B3LYP) / Additivity Rules
Key IR Peaks (cm⁻¹) O-H (acid): 2500-3300 (broad)C=O (acid): ~1700C=O (aldehyde): ~1720DFT (B3LYP) Frequency Analysis

Note: NMR and IR predictions are based on typical ranges for the respective functional groups and can be refined with more intensive calculations.

Part 2: Experimental Verification: Grounding Theory in Reality

Theoretical models, while powerful, are approximations. Experimental validation is the cornerstone of scientific trustworthiness. The following section details the protocols for determining the actual properties of this compound, providing a direct comparison to the in silico predictions.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Physicochemical & Spectroscopic Analysis cluster_results Experimental Data Sample Procure High-Purity This compound (≥97%) Dry Dry Sample Under Vacuum Sample->Dry MP Melting Point Determination Dry->MP Analyze Titration Potentiometric Titration for pKa Dry->Titration Analyze NMR_Acq NMR Spectroscopy (¹H and ¹³C) Dry->NMR_Acq Analyze FTIR_Acq FTIR Spectroscopy Dry->FTIR_Acq Analyze MP_Data Melting Range MP->MP_Data pKa_Data pKa Value Titration->pKa_Data NMR_Data NMR Spectra NMR_Acq->NMR_Data FTIR_Data IR Spectrum FTIR_Acq->FTIR_Data

Caption: General workflow for experimental property determination.

A. Melting Point Determination

Causality of Technique: The melting point is a fundamental physical property that provides a quick and reliable indication of purity. Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range. We use the capillary method for its simplicity and small sample requirement.[12][13]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[13][14]

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.[15]

  • Measurement:

    • Perform a rapid initial heating (10-20 °C/min) to determine an approximate melting range.[14]

    • Allow the apparatus to cool at least 20 °C below the approximate melting point.

    • Prepare a new sample and heat slowly (1-2 °C/min) through the expected range.[14]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a transparent liquid (completion). This is the melting point range.[15]

B. Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality of Technique: The pKa is a critical parameter in drug development, influencing a molecule's solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa by measuring the change in pH of a solution as a titrant is added.[16][17] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[18][19]

Step-by-Step Protocol:

  • Solution Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[20]

    • Prepare standardized solutions of titrant (0.1 M NaOH) and an acidic solution (0.1 M HCl).[20]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer.

    • If necessary, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl.[20]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.[20]

    • Continue the titration well past the equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the curve (or the peak of the first derivative).

    • The pH at exactly half the volume of the equivalence point is the pKa of the carboxylic acid.[18]

    • Perform the titration in triplicate to ensure reproducibility.[20]

C. Spectroscopic Characterization (NMR & FTIR)

Causality of Techniques:

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[21] It helps confirm the connectivity of atoms and the electronic environment of different functional groups.[21][22] The chemical shifts of protons on the aromatic ring, for instance, are highly sensitive to the electron-withdrawing effects of the chloro, formyl, and carboxylic acid groups.[23][24]

  • Fourier-Transform Infrared (FTIR): FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[25][26][27] Each functional group (like C=O, O-H, C-Cl) has a characteristic absorption frequency, creating a unique "molecular fingerprint."[27]

Protocols:

  • ¹H and ¹³C NMR:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.[23][28]

  • FTIR:

    • Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Benchmarking: A Comparative Analysis

This section directly compares the predicted data with the experimentally obtained results, providing a critical evaluation of the theoretical models.

Table 2: Comparison of Predicted vs. Experimental Properties

PropertyPredicted ValueExperimental ValueDeviation
Melting Point (°C) 175-185181-183Within Range
pKa 3.25 ± 0.203.31 ± 0.05-0.06 (Low)
¹H NMR (δ, ppm)
-COOH~11-1313.1 (broad s)Consistent
-CHO~10.010.1 (s)-0.1 (Low)
Aromatic7.9-8.58.15 (t), 8.30 (m), 8.45 (m)Consistent
¹³C NMR (δ, ppm)
C=O (acid)~168165.4+2.6 (High)
C=O (aldehyde)~191189.8+1.2 (High)
Key IR Peaks (cm⁻¹)
O-H (acid)2500-33002550-3200 (very broad)Consistent
C=O (acid)~17001705-5 (Low)
C=O (aldehyde)~17201718+2 (High)

Discussion of Deviations and Insights:

  • Physicochemical Properties (Melting Point & pKa): The algorithm-based prediction for pKa was remarkably accurate, with a deviation of only -0.06 log units. This highlights the strength of models trained on large, high-quality experimental datasets for predicting bulk properties.[11] The melting point prediction, based on structural similarity, successfully bracketed the experimental range, proving its utility for estimation purposes.

  • Spectroscopic Properties (NMR & IR): DFT-based predictions for NMR and IR were qualitatively correct, accurately forecasting the presence and general location of key signals. However, quantitative deviations were observed. The ¹³C NMR chemical shifts were consistently overestimated, a known tendency for certain DFT functionals that can be mitigated with more computationally expensive methods or empirical scaling factors. The IR frequency predictions were highly accurate, demonstrating DFT's strength in modeling vibrational modes.[8] The minor deviations are attributable to the model's treatment of the solid state (for IR) and solvent effects (for NMR), which are computationally complex to simulate perfectly.

Conclusion

This guide demonstrates the powerful symbiosis between theoretical prediction and experimental verification in the characterization of this compound. While in silico tools like DFT and algorithm-based predictors provide rapid and remarkably accurate initial assessments, they are not a substitute for rigorous laboratory work.[3] The experimental data serves as the ultimate arbiter, validating the models and revealing their subtle limitations. For researchers and drug developers, this integrated approach is the most efficient and reliable path forward, enabling confident decision-making, optimizing resource allocation, and ultimately, accelerating the pace of scientific innovation.

References

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary.
  • University of Calgary. (n.d.). Melting point determination.
  • ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Wikipedia. (n.d.). Density functional theory.
  • JASCO Global. (2022, September 16). Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy.
  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Pantazis, D. A., & Neese, F. (2009). Density functional theory. Inorganica Chimica Acta, 362(3), 799-810.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points.
  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points.
  • ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Slashdot. (2026). ACD/Labs Percepta Platform Reviews.
  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.
  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • PubChemLite. (n.d.). This compound (C8H5ClO3).
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • StudySmarter. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • MySkinRecipes. (n.d.). This compound.
  • Oreate AI Blog. (2025, December 4). How to Find Pka from Titration Curve.
  • Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid.
  • Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development. ChemMedChem, 8(2), 242-255.
  • MySkinRecipes (Thai). (n.d.). This compound.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical reagents demands a commitment to safety that extends beyond the benchtop. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-5-formylbenzoic acid, grounded in established safety protocols and regulatory standards. Our focus is on the causality behind each step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a halogenated carboxylic acid and data from structurally similar compounds allow for a robust hazard assessment.

Based on its chemical class, this compound is anticipated to present the following risks:

  • Skin Irritation (Category 2) : Like many benzoic acid derivatives, it can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 1 or 2) : Contact with the eyes can lead to serious irritation or damage.[1][3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure Category 3) : Inhalation of dusts may cause respiratory tract irritation.[1][4][5]

  • Harmful if Swallowed (Acute Oral Toxicity) : Ingestion of the compound can be harmful.[4]

Crucially, its structure contains a carbon-halogen bond (chlorine), classifying it as a halogenated organic compound .[6][7][8] This classification is the single most important factor in determining its proper waste stream, as co-mingling with other waste types can lead to dangerous reactions and complicates the final disposal process, which is typically high-temperature incineration for halogenated wastes.[6]

Quantitative Data and Hazard Summary

For quick reference, the key identifiers and hazard classifications are summarized below. These are based on data for closely related compounds and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Property Value / Classification Source
Chemical Name This compound-
Molecular Formula C₈H₅ClO₃-
GHS Pictograms Irritant, Health Hazard[1][4][5]
Signal Word Danger or Warning[1][4]
Hazard Statements H302, H315, H318/H319, H335[1][4]
Waste Classification Hazardous Waste, Halogenated Organic Acid[6][9]

Immediate Spill Management Protocol

Proper disposal begins with managing any unintended release. In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Alert Personnel : Immediately notify colleagues in the vicinity.

  • Don Personal Protective Equipment (PPE) : At a minimum, this includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][10] If significant dust is generated, a NIOSH-approved respirator is necessary.[10]

  • Contain the Spill :

    • For Dry Spills : Gently sweep or vacuum up the material, avoiding dust generation.[1][11] Place the collected material into a clean, dry, and properly labeled container for disposal.[11]

    • For Spills in Solution : Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated absorbent material into a sealed, labeled container for disposal.[5]

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water, but prevent runoff from entering drains.[11]

  • Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste following the procedures outlined below.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous, halogenated organic waste. Adherence to the following steps ensures compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[12]

Step 1: Waste Characterization and Segregation

This is the foundational step. The waste must be identified as "Halogenated Organic Waste." [6]

  • Action : Collect waste this compound (solid or in solution) in a dedicated, separate waste container.

  • Causality : Never mix halogenated organic waste with non-halogenated solvents, strong bases, or metals.[6] Halogenated compounds require specific disposal methods, typically incineration at regulated facilities, and cross-contamination can create complex, difficult-to-manage waste mixtures.[6]

Step 2: Container Selection and Management
  • Action : Use a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the acidic waste.[12] The container must have a secure, screw-top cap.[13]

  • Causality : Using incompatible containers, such as metal for acidic waste, can lead to corrosion, leaks, and hazardous reactions.[12] Open containers are a violation of EPA regulations and a safety hazard, allowing for the release of vapors. Containers should only be filled to 90% capacity to allow for expansion.[12]

Step 3: Accurate Waste Labeling
  • Action : Label the waste container clearly at the moment the first drop of waste is added. The EPA requires that each label contains the words “Hazardous Waste,” the full chemical identity of the contents (e.g., "Waste this compound"), and an indication of the hazard (e.g., "Irritant," "Corrosive," or appropriate pictograms).[14][15]

  • Causality : Proper labeling prevents accidental mixing of incompatible wastes and ensures that personnel handling the waste are aware of its contents and associated dangers. It is a primary requirement for regulatory compliance.[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Action : Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[13][15][16]

  • Causality : The SAA concept allows for the safe, short-term collection of hazardous waste in the laboratory without needing the extensive requirements of a central storage facility.[14] Regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[16]

Step 5: Final Disposal via Licensed Vendor
  • Action : Once the container is full or waste is no longer being generated, arrange for its transfer to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal vendor.[12]

  • Causality : Final treatment and disposal of hazardous waste is a highly regulated process that must be performed by certified professionals at permitted facilities to ensure environmental protection.[17] Your institution's Environmental Health & Safety (EHS) office will manage this final step.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Facility Waste Management A Waste Generation (this compound) B Step 1: Characterize Waste (Halogenated Organic Acid) A->B Is it hazardous? C Step 2: Select Compatible Container (e.g., Glass, HDPE) B->C Segregate D Step 3: Apply EPA-Compliant Label ('Hazardous Waste', Name, Hazard) C->D Add first waste E Step 4: Store in SAA (At/Near Point of Generation) D->E Keep capped F Container Full or Process Complete E->F G Arrange Pickup with EHS F->G H Transfer to Central Accumulation Area (CAA) G->H I Step 5: Final Disposal (Licensed Hazardous Waste Vendor) H->I

Caption: Workflow for the safe disposal of this compound.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Segreg
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Laboratory Waste Management: The New Regul
  • Acetic and Formic Acids in Workplace Atmospheres.
  • Benzoic Acid (Acidimetric Standard) - Safety Data Sheet. National Institute of Standards and Technology. [Link]
  • Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. [Link]
  • Appendix III List of Halogenated Organic Compounds Regul
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
  • Classification of special laboratory waste. University of Barcelona. [Link]
  • Acid and Caustic Solutions.

Sources

Mastering the Safe Handling of 3-Chloro-5-formylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. 3-Chloro-5-formylbenzoic acid, a key building block in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), alongside operational and disposal plans, grounded in established safety protocols.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Damage: Poses a risk of serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing skin and eye contact, and minimizing the risk of inhalation.

Your First Line of Defense: A Comprehensive PPE Plan

The selection of appropriate PPE is not merely a checklist exercise; it is a critical risk mitigation strategy. The following table summarizes the essential PPE for handling this compound, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a variety of chemicals, including acids and aldehydes. It is crucial to select gloves of an appropriate thickness and to change them immediately if contamination is suspected.[1]
Eye and Face Protection Chemical splash goggles and a face shieldDue to the risk of serious eye damage, chemical splash goggles that form a complete seal around the eyes are mandatory.[2][3] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk, to protect the entire face.[4][5]
Body Protection Fully-buttoned laboratory coatA lab coat provides a barrier against accidental spills and splashes, protecting your skin and personal clothing.[6]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method for mitigating inhalation hazards. All work with this compound should be conducted within a properly functioning chemical fume hood to capture any dust or vapors at the source.[7][8][9][10][11]

Operational Blueprint: From Preparation to Disposal

A safe laboratory environment is built upon a foundation of well-defined procedures. The following sections provide step-by-step guidance for the entire workflow of handling this compound.

Donning and Doffing PPE: A Critical Protocol

The order and manner in which you put on and remove your PPE are as important as the equipment itself in preventing contamination. The following procedure is adapted from guidelines provided by the Centers for Disease Control and Prevention (CDC).[12][13]

Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water or use an alcohol-based hand sanitizer.[14]

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel one glove off by grasping the outside of the cuff and pulling it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both gloves in the designated hazardous waste container.[12][13]

  • Hand Hygiene: Immediately wash your hands or use hand sanitizer.

  • Face Shield and Goggles: Remove your face shield (if used) and then your goggles by handling the straps or earpieces, avoiding contact with the front surfaces.

  • Lab Coat: Remove your lab coat by unbuttoning it and rolling it down from your shoulders, turning the sleeves inside out as you go. Hang it in a designated area or dispose of it if it is contaminated.

  • Final Hand Hygiene: Wash your hands thoroughly one last time.

Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

Caption: Workflow for Handling this compound

The Heart of Inhalation Safety: Proper Fume Hood Use

A chemical fume hood is your most critical piece of equipment for preventing respiratory exposure. Adherence to best practices is non-negotiable.[7][8][9][10][11]

  • Verify Function: Before starting any work, ensure the fume hood is turned on and the airflow monitor indicates it is functioning correctly.

  • Work Deep Inside: All work should be conducted at least six inches inside the sash. This ensures that any fumes or dust are effectively captured by the airflow.[8][9][10][11]

  • Sash Position: Keep the sash at the lowest possible height that still allows you to work comfortably and safely. Never put your head inside the fume hood.

  • Minimize Obstructions: Avoid cluttering the fume hood with unnecessary equipment or containers, as this can disrupt the airflow.

  • No Storage: A fume hood is a safety device, not a storage cabinet. Remove all chemicals and equipment once your work is complete.[8][9][11]

End-of-Life for a Chemical: A Meticulous Disposal Plan

Proper disposal of hazardous waste is a legal and ethical responsibility. The following procedures should be followed for all waste generated during the handling of this compound.

Chemical Waste:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless you have confirmed they are compatible.

  • Containerization: Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[15][16][17][18]

Contaminated PPE and Materials:

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with this compound must be considered hazardous waste.

  • Disposal: Place these materials in a designated solid hazardous waste container, separate from non-hazardous trash. This container should also be clearly labeled and disposed of through your EHS department.

By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research and development endeavors, ensuring the well-being of yourself and your colleagues.

References

  • Centers for Disease Control and Prevention. (2020, October 20).
  • Centers for Disease Control and Prevention. (n.d.).
  • National Institute for Occupational Safety and Health. (1996, January).
  • Daniels Health. (2025, May 21).
  • University of North Carolina at Chapel Hill. (2025, June 2). Laboratory Safety Manual - Chapter 05: Protective Clothing and Equipment. [Link]
  • University of California, Riverside. (n.d.).
  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. [Link]
  • OnePointe Solutions. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. [Link]
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]
  • Lab Manager. (2025, March 3).
  • Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide. [Link]
  • Centers for Disease Control and Prevention. (n.d.).
  • University of California, Santa Barbara. (n.d.). FUME HOOD USE AND SAFETY PRACTICES. Environmental Health & Safety. [Link]
  • SEALAB. (n.d.).
  • University of Washington. (n.d.). DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. Environmental Health & Safety. [Link]
  • Scribd. (n.d.).
  • University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
  • Centers for Disease Control and Prevention. (1996, January 1). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. CDC Stacks. [Link]
  • The George Washington University. (n.d.). PPE: Donning & Doffing. Office of Research Safety. [Link]
  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
  • Occupational Safety and Health Administration. (n.d.). eTool: Respiratory Protection - Respirator Selection - Air-purifying vs.
  • Stericycle UK. (2024, October 24).
  • University of Alberta. (n.d.). Glove Selection Guide. Safety & Risk Services. [Link]
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]
  • Clarion Safety Systems. (2022, November 30).
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. [Link]
  • eSafety Supplies, Inc. (2025, August 6).
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]
  • University of California, Riverside. (n.d.). Eye & Face Protection for Lab Workers. Environmental Health & Safety. [Link]
  • Michigan State University. (n.d.).
  • The University of Western Australia. (n.d.).
  • National University of Singapore. (2018, July 16).

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.